1,3-Dimethyl-1H-pyrazole-5-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-3-5(6(7)10)9(2)8-4/h3H,1-2H3,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOPPJWNONMZGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371258 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136678-93-8 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthesis pathway for 1,3-Dimethyl-1H-pyrazole-5-carboxamide, a valuable building block in medicinal chemistry and drug development. The described methodology is a multi-step process commencing with the formation of a pyrazole ester precursor, followed by hydrolysis to the corresponding carboxylic acid, and culminating in the amidation to yield the target compound. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and workflow.
I. Overall Synthesis Pathway
The synthesis of this compound can be strategically divided into three primary stages:
-
Synthesis of Ethyl 1,3-Dimethyl-1H-pyrazole-5-carboxylate: This initial stage involves the construction of the core dimethylpyrazole ring system with an ethyl ester at the 5-position.
-
Hydrolysis to 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid: The ethyl ester is then hydrolyzed to the corresponding carboxylic acid, a key intermediate for the final amidation step.
-
Amidation to this compound: The carboxylic acid is activated and subsequently reacted with an ammonia source to form the desired carboxamide.
The logical flow of this synthetic strategy is depicted in the workflow diagram below.
II. Experimental Protocols and Data
This section provides detailed methodologies for the key transformations in the synthesis pathway, accompanied by tables summarizing the quantitative data.
Stage 1: Synthesis of Ethyl 1,3-Dimethyl-1H-pyrazole-5-carboxylate
This stage is a two-step process as outlined in patent CN112279812A.[1]
Step 1a: Preparation of the Intermediate
This step involves the condensation of diethyl oxalate and acetone in the presence of sodium ethoxide.
-
Reaction Scheme:
-
Experimental Protocol:
-
To a reaction vessel, add ethanol, sodium ethoxide, and diethyl oxalate.
-
Cool the reaction mixture to a temperature between 5-15 °C.
-
Slowly add acetone dropwise, ensuring the internal temperature is maintained at or below 15 °C.
-
After the addition is complete, maintain the temperature and allow the reaction to proceed for 24 hours.
-
The resulting reaction mixture containing the intermediate is used directly in the next step after workup. A typical workup involves pouring the reaction mixture into ice water and adjusting the pH to 2-3 with acetic acid.[1]
-
Step 1b: Cyclization to Ethyl 1,3-Dimethyl-1H-pyrazole-5-carboxylate
The intermediate from the previous step is reacted with methylhydrazine to form the pyrazole ring.
-
Reaction Scheme:
-
Experimental Protocol:
-
In a reaction flask, combine the intermediate from Step 1a with dimethylformamide (DMF).
-
Cool the mixture to 5-15 °C.
-
Slowly add a 40% methylhydrazine solution dropwise, maintaining the internal temperature at or below 15 °C.
-
Once the addition is complete, heat the reaction mixture to 40-50 °C and maintain this temperature for 6-8 hours.
-
After the reaction is complete, concentrate the solution under reduced pressure to obtain the crude product.
-
The crude product can be further purified by vacuum distillation.[1]
-
-
Quantitative Data:
| Parameter | Value |
| Yield | 88.1% |
| Gas Phase Purity | 98% |
Table 1: Quantitative data for the synthesis of Ethyl 1,3-Dimethyl-1H-pyrazole-5-carboxylate.[1]
Stage 2: Hydrolysis to 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid
The synthesized ethyl ester is hydrolyzed to the corresponding carboxylic acid. This is a common procedure for converting esters to carboxylic acids.[2]
-
Reaction Scheme:
-
Experimental Protocol:
-
Dissolve the ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.
-
Add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture in an ice bath and acidify to a pH of 2-3 by the slow addition of 1M hydrochloric acid (HCl).
-
The carboxylic acid product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.[2]
-
Stage 3: Amidation to this compound
The final step is the conversion of the carboxylic acid to the desired carboxamide. A common and effective method involves the formation of an acid chloride intermediate followed by reaction with ammonia.
-
Reaction Scheme:
References
physicochemical properties of 1,3-Dimethyl-1H-pyrazole-5-carboxamide
An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dimethyl-1H-pyrazole-5-carboxamide
Introduction
This compound is a member of the pyrazole class of heterocyclic compounds. Pyrazole derivatives are of significant interest in medicinal chemistry and agrochemicals due to their diverse biological activities, which include antifungal, antibacterial, anti-inflammatory, and insecticidal properties.[1][2][3] The structural characteristics of the pyrazole ring, particularly its ability to engage in hydrogen bonding, make it a valuable scaffold in drug discovery.[4] This document provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and biological activities of this compound, intended for researchers and professionals in drug development.
Physicochemical Properties
The fundamental and its immediate precursors are summarized below. These properties are crucial for understanding the compound's behavior in biological and chemical systems.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₆H₉N₃O | [5][6] |
| Molecular Weight | 139.16 g/mol | [6] |
| CAS Number | 136678-93-8 | [5][7] |
| SMILES | CN1N=C(C)C=C1C(N)=O | [5] |
| InChI Key | RKOPPJWNONMZGZ-UHFFFAOYSA-N | [5] |
| Melting Point | 208-213 °C (for precursor acid) | [8][9] |
| Boiling Point | ~302 °C (Predicted for precursor acid) | [8] |
| pKa | 3.11 ± 0.25 (Predicted for precursor acid) | [8] |
| Solubility | Slightly soluble in Chloroform (Heated), Methanol (for precursor acid) | [8] |
Experimental Protocols
The synthesis of this compound is typically achieved through a multi-step process. The most common strategy involves the initial construction of the pyrazole ring system, followed by functional group manipulation to introduce the carboxamide moiety.[1]
General Synthetic Workflow
The logical flow for the synthesis of 1H-pyrazole-5-carboxamide derivatives generally begins with the formation of a pyrazole-5-carboxylate ester, which is then hydrolyzed to a carboxylic acid before the final amidation step.[1]
Caption: Synthetic pathway for this compound.
Detailed Methodologies
Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate [10]
-
To a reaction vessel, add ethanol, sodium ethoxide, and diethyl oxalate.
-
Cool the reaction mixture to between 5-15 °C.
-
Slowly add acetone dropwise to the solution, ensuring the internal temperature is maintained below 15 °C.
-
Allow the reaction to proceed for 24 hours at this temperature to form the intermediate.
-
In a separate vessel, dissolve the intermediate in DMF and cool the solution to 5-15 °C.
-
Slowly add a 40% methylhydrazine solution dropwise, keeping the internal temperature below 15 °C.
-
After the addition is complete, heat the mixture to 40-50 °C and maintain for approximately 6-8 hours.
-
Concentrate the reaction solution under reduced pressure to obtain the crude product, which can be purified by vacuum distillation.
Step 2: Hydrolysis to 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid [8]
-
Slowly add the ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate ester to a 20% aqueous sodium hydroxide solution at 0 °C.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Cool the mixture back to 0 °C and slowly add concentrated hydrochloric acid to precipitate the product.
-
Stir the resulting slurry for another 18 hours at room temperature.
-
Filter the solid product, wash with water, and dry in a vacuum oven.
Step 3: Amidation to this compound [11]
-
Mix 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid with an excess of thionyl chloride (SOCl₂).
-
Heat the mixture at reflux for 2 hours to form the acyl chloride.
-
Concentrate the mixture under vacuum to remove excess thionyl chloride.
-
Cool the residue to 0 °C and slowly add aqueous ammonia (NH₃·H₂O) dropwise with stirring.
-
Collect the resulting solid product by filtration to yield this compound.
Biological Activity and Mechanism of Action
Pyrazole carboxamides are recognized for a wide spectrum of biological activities.[2] While specific signaling pathway data for this compound is not extensively detailed, studies on structurally related pyrazole carboxamides provide insights into their potential mechanisms of action, particularly as antifungal agents.
One study on a novel pyrazole carboxamide, SCU2028, demonstrated potent activity against the fungus Rhizoctonia solani.[12] The mechanism of action was elucidated to involve the disruption of the fungus's cell wall and membrane integrity.[12] Furthermore, proteomic analysis indicated that the compound affects physiological and biochemical pathways within the mitochondria, specifically inhibiting the respiratory chain at complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase).[12] Interestingly, a different series of 1-methyl-1H-pyrazole-5-carboxamides showed that their acute mammalian toxicity was also linked to the inhibition of mitochondrial respiration, highlighting the importance of this target.[13]
Caption: Proposed antifungal mechanism for pyrazole carboxamides.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - C6H9N3O | CSSB00011216971 [chem-space.com]
- 6. 3,5-Dimethyl-1H-pyrazole-1-carboxamide | C6H9N3O | CID 70280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 136678-93-8 [amp.chemicalbook.com]
- 8. 1,3-Dimethylpyrazole-5-carboxylic acid | 5744-56-9 [chemicalbook.com]
- 9. 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid 97 5744-56-9 [sigmaaldrich.com]
- 10. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
- 11. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 12. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Core Mechanisms of 1,3-Dimethyl-1H-pyrazole-5-carboxamide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the potential mechanisms of action for 1,3-Dimethyl-1H-pyrazole-5-carboxamide, based on extensive research into structurally similar pyrazole carboxamide derivatives. As of the date of this publication, specific experimental data on the mechanism of action for this particular compound is not available in the public domain. The information presented herein is intended to guide future research and hypothesis testing.
Introduction
The pyrazole carboxamide scaffold is a cornerstone in modern medicinal and agricultural chemistry, with derivatives exhibiting a wide array of biological activities. These activities stem from the ability of the pyrazole ring and its substituents to interact with various biological targets. This technical guide consolidates the current understanding of the probable mechanisms of action for this compound by examining the established activities of its close analogs. The primary putative mechanisms include inhibition of succinate dehydrogenase (SDH), carbonic anhydrases (CAs), and cyclooxygenase-2 (COX-2), as well as broader effects on mitochondrial respiration.
Putative Mechanism: Inhibition of Succinate Dehydrogenase (Complex II)
A significant number of pyrazole carboxamide derivatives are potent inhibitors of succinate dehydrogenase (SDH), a key enzyme complex in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2][3][4][5][6] Inhibition of SDH disrupts cellular respiration and energy production, leading to cell death. This is a primary mechanism for the fungicidal and insecticidal properties of many commercial pyrazole carboxamides.[1][3][7]
Data on Structurally Related SDH Inhibitors
The following table summarizes the inhibitory activity of various pyrazole carboxamide derivatives against SDH. This data provides a reference for the potential potency of this compound.
| Compound Class | Target Organism/Enzyme | IC50/EC50 | Reference |
| N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides | Porcine SDH | 0.014 µM | [2] |
| Pyrazole-4-carboxamides with oxime ether | Rhizoctonia solani SDH | 2.04 µM | [6] |
| Pyrazole-4-carboxamide derivatives | Rhizoctonia solani | 1.1 µg/mL | [3] |
| Pyrazole carboxamide (SCU2028) | Rhizoctonia solani | 0.022 mg/L | [8] |
Experimental Protocol: Succinate Dehydrogenase (SDH) Activity Assay
This protocol describes a method to determine the inhibitory effect of a test compound on SDH activity, often measured by the reduction of a specific substrate.
Materials:
-
Isolated mitochondria or purified SDH enzyme
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Succinate (substrate)
-
2,6-dichlorophenolindophenol (DCPIP) (electron acceptor)
-
Phenazine methosulfate (PMS) (intermediate electron carrier)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DCPIP, and PMS in a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include a vehicle control (solvent only).
-
Initiate the reaction by adding the mitochondrial preparation or purified SDH enzyme.
-
Immediately after adding the enzyme, add succinate to start the reaction.
-
Monitor the decrease in absorbance of DCPIP at 600 nm over time using a microplate reader. The rate of DCPIP reduction is proportional to SDH activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Methodological Profile of 1,3-Dimethyl-1H-pyrazole-5-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to the synthesis and characterization of 1,3-Dimethyl-1H-pyrazole-5-carboxamide. This pyrazole derivative is a key structural motif in medicinal chemistry, and a thorough understanding of its analytical profile is crucial for its application in drug discovery and development.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This data is essential for the structural elucidation and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.8 | s | 1H | C4-H (pyrazole ring) |
| ~5.5-7.5 | br s | 2H | -CONH₂ |
| ~4.1 | s | 3H | N1-CH₃ |
| ~2.3 | s | 3H | C3-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~162 | C=O (carboxamide) |
| ~149 | C3 (pyrazole ring) |
| ~140 | C5 (pyrazole ring) |
| ~108 | C4 (pyrazole ring) |
| ~37 | N1-CH₃ |
| ~13 | C3-CH₃ |
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | N-H stretch (amide) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1670 | Strong | C=O stretch (amide I) |
| ~1600 | Medium | N-H bend (amide II) |
| ~1480 | Medium | C=C stretch (pyrazole ring) |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 139.07 | [M]⁺ (Molecular Ion) |
| 122.07 | [M-NH₃]⁺ |
| 96.06 | [M-CONH₂]⁺ |
Experimental Protocols
The following section details the methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (CAS 5744-56-9).
-
Formation of the Acid Chloride: 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is refluxed with an excess of thionyl chloride (SOCl₂) for 2-3 hours. The excess thionyl chloride is then removed under reduced pressure to yield the crude 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride.
-
Amidation: The crude acid chloride is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, and cooled in an ice bath. A solution of aqueous ammonia is then added dropwise with vigorous stirring. The reaction mixture is stirred for an additional 1-2 hours at room temperature. The resulting solid is collected by filtration, washed with water, and dried to afford this compound. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Spectroscopic Characterization Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for proton and 100 MHz for carbon, respectively. Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet, and the spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry: The mass spectrum is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe, and the spectrum is recorded at an ionization energy of 70 eV.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
In-Depth Technical Guide: Solubility of 1,3-Dimethyl-1H-pyrazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 1,3-Dimethyl-1H-pyrazole-5-carboxamide
This compound belongs to the pyrazole class of heterocyclic compounds, which are integral to the development of a wide range of therapeutic agents due to their diverse biological activities. The physicochemical properties of such compounds, particularly their solubility, are critical determinants of their efficacy, bioavailability, and suitability for formulation. Understanding the solubility of this compound in different solvents is therefore a fundamental prerequisite for its application in research and drug development.
Generally, pyrazole derivatives exhibit limited solubility in aqueous solutions and greater solubility in organic solvents. The solubility profile is significantly influenced by the nature and position of substituents on the pyrazole ring. In the case of this compound, the presence of the carboxamide group can potentially increase polarity and hydrogen bonding capacity, while the two methyl groups contribute to its lipophilicity.
Physicochemical Properties
A summary of the available physical and chemical properties for this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O | - |
| Molecular Weight | 139.16 g/mol | - |
| Melting Point | 164 °C | [1] |
| Boiling Point (Predicted) | 288.7 ± 28.0 °C | [1] |
| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 15.55 ± 0.50 | [1] |
| Appearance | White to off-white solid | [1] |
Solubility Profile
Quantitative solubility data for this compound in various solvents is not extensively reported in the available scientific literature. However, based on the general solubility characteristics of pyrazole derivatives, a qualitative solubility profile can be inferred. The following table summarizes the expected solubility in a range of common laboratory solvents. It is strongly recommended that researchers determine the quantitative solubility for their specific application and conditions using the protocols outlined in this guide.
| Solvent | Chemical Formula | Type | Expected Solubility | Quantitative Data (g/L) |
| Water | H₂O | Polar Protic | Low | Not Available |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | Not Available |
| Methanol | CH₃OH | Polar Protic | Soluble | Not Available |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Highly Soluble | Not Available |
| Acetone | C₃H₆O | Polar Aprotic | Soluble | Not Available |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Sparingly Soluble | Not Available |
| Hexane | C₆H₁₄ | Nonpolar | Insoluble | Not Available |
Experimental Protocol for Solubility Determination
The following section details a robust and widely accepted method for determining the solubility of a solid compound like this compound. The shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is considered a gold standard for obtaining thermodynamic solubility.
Principle
An excess amount of the solid compound is equilibrated with a known volume of the solvent of interest at a constant temperature. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved solute in the clear filtrate is quantified using a suitable analytical technique, such as HPLC.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Thermostatic shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
HPLC column suitable for the analyte (e.g., C18 reverse-phase)
-
Mobile phase for HPLC
Procedure
-
Preparation of Stock Solution for Calibration:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Equilibration (Shake-Flask Method):
-
Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1 mL) of the test solvent. Ensure there is undissolved solid present.
-
Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles.
-
Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
-
HPLC Analysis:
-
Develop a suitable HPLC method to separate and quantify this compound.
-
Inject the prepared calibration standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted sample solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
-
Visualizations
General Synthesis Workflow
The following diagram illustrates a common synthetic pathway for the preparation of this compound, starting from readily available precursors. This workflow is a representation of a typical synthetic route and may be subject to variations and optimizations.
Caption: General synthetic route for this compound.
Safety and Handling
This compound should be handled in a well-ventilated area.[2] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[2] Avoid inhalation of dust and contact with skin and eyes.[2] In case of contact, rinse the affected area with plenty of water.[2] Store the compound in a tightly sealed container in a cool, dry place.[2]
Conclusion
This technical guide has provided a framework for understanding and determining the solubility of this compound. While specific quantitative data remains to be broadly published, the provided experimental protocols offer a clear path for researchers to generate this crucial information. The synthesis workflow and safety information further support the effective and safe use of this compound in a laboratory setting. It is anticipated that with the application of these methodologies, a more complete solubility profile for this and other important pyrazole derivatives will be established, aiding in their continued development as valuable therapeutic agents.
References
Potential Biological Targets of 1,3-Dimethyl-1H-pyrazole-5-carboxamide: An In-depth Technical Guide
Disclaimer: Direct experimental data for the biological targets of 1,3-Dimethyl-1H-pyrazole-5-carboxamide is limited in publicly available literature. This guide provides an in-depth analysis of the potential biological targets based on the well-documented activities of structurally related pyrazole carboxamide derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals to guide future investigations into the mechanism of action of this specific compound.
The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry and agrochemistry, with derivatives exhibiting a broad spectrum of biological activities. Extensive research on analogous compounds suggests that this compound could potentially interact with several key biological targets, primarily centered around cellular respiration and protein kinase signaling pathways.
Inhibition of Mitochondrial Respiration
A predominant mechanism of action for many pyrazole carboxamide derivatives is the disruption of the mitochondrial electron transport chain, a critical process for cellular energy production in the form of ATP.
Succinate Dehydrogenase (SDH) - Complex II
Succinate dehydrogenase (SDH), also known as Complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. A large class of pyrazole carboxamide fungicides, known as SDHIs, act by inhibiting this enzyme.[1] By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these compounds block the transfer of electrons from succinate to ubiquinone.[1] This disruption leads to a halt in ATP synthesis, an accumulation of reactive oxygen species (ROS), and ultimately fungal cell death.[1]
NADH Dehydrogenase - Complex I
Several pyrazole carboxamide derivatives have been identified as inhibitors of Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme in the respiratory electron transport chain. Inhibition of Complex I blocks the oxidation of NADH, leading to a decrease in ATP production and an increase in oxidative stress. This mechanism is particularly relevant for the insecticidal and some antifungal activities observed for this class of compounds.[2]
Quantitative Data on Mitochondrial Respiration Inhibition by Pyrazole Carboxamide Derivatives
| Compound Class | Target | Organism/Cell Line | Activity Metric | Value | Reference |
| Pyrazole-4-carboxamide Derivative (E1) | SDH | Rhizoctonia solani | IC50 | 3.3 µM | [3] |
| Pyrazole-furan/thiophene carboxamide (5l) | SDH | Botrytis cinerea | IC50 | 0.506 µg/mL | [4] |
| N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide (7s) | SDH | Porcine | IC50 | 0.014 µM | [5] |
| Pyrazole-furan/thiophene carboxamide (5j) | Botrytis cinerea | Botrytis cinerea | EC50 | 0.540 µg/mL | [1] |
| Pyrazole-furan/thiophene carboxamide (5l) | Botrytis cinerea | Botrytis cinerea | EC50 | 0.392 µg/mL | [1] |
| N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide (7u) | Wheat powdery mildew | Blumeria graminis | EC50 | 0.633 mg/L | [5] |
Modulation of Protein Kinase Activity
The pyrazole scaffold is a well-established pharmacophore for the development of protein kinase inhibitors.[6] Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Various pyrazole carboxamide derivatives have been shown to inhibit different protein kinases.
Fibroblast Growth Factor Receptors (FGFRs)
Aberrant FGFR signaling is a key driver in various cancers. Covalent inhibitors based on a 5-amino-1H-pyrazole-4-carboxamide scaffold have been developed to target both wild-type and mutant forms of FGFRs.
Aurora Kinases
Aurora kinases (A and B) are essential for cell division, and their overexpression is common in many human cancers. Pyrazole-4-carboxamide analogues have been discovered as dual inhibitors of Aurora kinases A and B.
Other Potential Kinase Targets
Studies have also indicated that pyrazole carboxamide derivatives can inhibit other kinases, including:
-
Akt (Protein Kinase B): A key node in cell survival and proliferation pathways.
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.
-
Janus Kinases (JAKs): Involved in cytokine signaling pathways.[7]
Quantitative Data on Kinase Inhibition by Pyrazole Carboxamide Derivatives
| Compound Class | Target Kinase | Activity Metric | Value | Reference |
| 4-amino-(1H)-pyrazole derivative (3f) | JAK1 | IC50 | 3.4 nM | [7] |
| 4-amino-(1H)-pyrazole derivative (3f) | JAK2 | IC50 | 2.2 nM | [7] |
| 4-amino-(1H)-pyrazole derivative (3f) | JAK3 | IC50 | 3.5 nM | [7] |
| Pyrazole-based derivative (1) | Akt1 | IC50 | 61 nM | [6] |
| Pyrazole-based derivative (2) | Akt1 | IC50 | 1.3 nM | [6] |
| Pyrazole carboxamide derivative (46) | JNK-1 | IC50 | 2.8 µM | [6] |
| Pyrazole derivative (P-6) | Aurora-A kinase | IC50 | 0.11 µM | [2] |
Anticancer and Cytotoxic Activity
Reflecting their ability to inhibit key cellular processes like respiration and kinase signaling, many pyrazole carboxamide derivatives exhibit potent cytotoxic activity against a range of cancer cell lines.
Quantitative Data on Cytotoxicity of Pyrazole Carboxamide Derivatives
| Compound Class | Cell Line | Cancer Type | Activity Metric | Value | Reference |
| Pyrazole-based derivative (P3C) | MDA-MB-231 | Triple-Negative Breast Cancer | CC50 | 0.25 µM | [8] |
| Pyrazole-based derivative (P3C) | MDA-MB-468 | Triple-Negative Breast Cancer | CC50 | 0.49 µM | [8] |
| Pyrazole derivative (P-6) | HCT 116 | Colon Cancer | IC50 | 0.37 µM | [2] |
| Pyrazole derivative (P-6) | MCF-7 | Breast Cancer | IC50 | 0.44 µM | [2] |
| Pyrazole–indole hybrid (7a) | HepG2 | Liver Cancer | IC50 | 6.1 µM | [9] |
| Pyrazole–indole hybrid (7b) | HepG2 | Liver Cancer | IC50 | 7.9 µM | [9] |
| Pyrazole-based derivative (1) | HCT116 | Colon Cancer | IC50 | 7.76 µM | [6] |
| Pyrazole-based derivative (1) | OVCAR-8 | Ovarian Cancer | IC50 | 9.76 µM | [6] |
Potential Interaction with DNA
Some studies suggest that certain 1H-pyrazole-3-carboxamide derivatives may exert their antitumor effects through direct interaction with DNA. These compounds have been shown to bind to the minor groove of DNA, leading to conformational changes and cleavage of plasmid DNA.[10] This represents a potential, though less commonly reported, mechanism of action for this class of molecules.
Experimental Protocols
Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of a compound against SDH.[1]
1. Preparation of Mitochondrial Fraction:
-
Homogenize fungal mycelia or a relevant tissue source in an ice-cold extraction buffer.
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Pellet the mitochondria from the supernatant by high-speed centrifugation.
-
Resuspend the mitochondrial pellet in an appropriate assay buffer.
2. Assay Procedure:
-
In a 96-well plate, add the prepared mitochondrial suspension.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Initiate the enzymatic reaction by adding a reaction mixture containing succinate as the substrate and an electron acceptor dye like 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt (e.g., MTT).
-
Monitor the change in absorbance of the dye over time using a microplate reader. The rate of dye reduction is proportional to SDH activity.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value (the concentration that causes 50% inhibition of SDH activity) by plotting the inhibition percentage against the compound concentration.
In Vitro Kinase Inhibition Assay
This protocol describes a general method to assess the ability of a compound to inhibit the activity of a specific protein kinase.[11]
1. Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
2. Assay Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
To the wells of a 384-well plate, add the diluted test compound, a positive control inhibitor, and a DMSO vehicle control.
-
Add the kinase enzyme solution to all wells.
-
Incubate at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.
-
Incubate for a defined period at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. Luminescence is typically measured with a plate reader.
3. Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability, proliferation, and cytotoxicity.[12][13]
1. Cell Culture and Treatment:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the old medium with the medium containing the test compound at different concentrations. Include untreated cells as a negative control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
2. Assay Procedure:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
3. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 or CC50 value (the concentration that reduces cell viability by 50%) by plotting cell viability against the compound concentration.
DNA Binding Assay (UV-Visible Absorption Titration)
This protocol describes a method to investigate the interaction between a compound and DNA using UV-Visible spectroscopy.[14][15]
1. Materials:
-
Calf Thymus DNA (CT-DNA)
-
Tris-HCl buffer (pH 7.4)
-
Test compound
-
UV-Visible spectrophotometer
2. Procedure:
-
Prepare a stock solution of the test compound in Tris-HCl buffer.
-
Prepare a stock solution of CT-DNA in the same buffer. The concentration of the DNA solution should be determined by its absorbance at 260 nm.
-
Perform absorption titration experiments by keeping the concentration of the test compound constant while gradually increasing the concentration of CT-DNA.
-
Record the UV-Visible absorption spectrum after each addition of DNA.
3. Data Analysis:
-
Analyze the changes in the absorption spectrum of the compound upon the addition of DNA. Hypochromism (decrease in absorbance) and bathochromic shift (redshift) in the absorption maxima are indicative of interaction.
-
The binding constant (K) can be calculated from the changes in absorbance using appropriate equations, such as the Wolfe-Shimer equation.
Visualizations
Signaling Pathway Diagrams
Caption: Mechanism of Succinate Dehydrogenase (SDH) Inhibition by Pyrazole Carboxamides.
Caption: General Mechanism of Protein Kinase Inhibition by Pyrazole Carboxamide Derivatives.
Experimental Workflow Diagrams
Caption: Experimental Workflow for the Succinate Dehydrogenase (SDH) Inhibition Assay.
Caption: Experimental Workflow for the MTT Cell Viability Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxamide from an Ethyl Formate Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxamide, a valuable building block in medicinal chemistry and drug development. The synthetic strategy commences with readily available precursors, including ethyl formate, and proceeds through key intermediates to the final product.
I. Overview of the Synthetic Strategy
The synthesis of this compound is most effectively achieved through a multi-step sequence. The general approach involves the initial construction of the pyrazole ring system bearing an ester group at the 5-position, followed by functional group manipulations to install the carboxamide. This strategy allows for the potential diversification of the amide group late in the synthesis if desired.
The key stages of the synthesis are:
-
Formation of a β-ketoester equivalent: This is achieved via a Claisen condensation reaction between a ketone (acetone) and an acylating agent derived from ethyl formate or a related species like diethyl oxalate.
-
Pyrazole Ring Formation: The β-ketoester intermediate undergoes cyclization with methylhydrazine to form the 1,3-dimethyl-1H-pyrazole-5-carboxylate.
-
Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid.
-
Amidation: The carboxylic acid is activated and subsequently reacted with an ammonia source to yield the target this compound.
II. Experimental Workflows and Visualizations
The logical flow of the primary synthetic route is depicted in the following workflow diagram.
Caption: Synthetic workflow for this compound.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
This protocol details the one-pot synthesis of the pyrazole ester intermediate via condensation and subsequent cyclization.
Materials:
-
Ethanol (EtOH)
-
Sodium ethoxide (NaOEt)
-
Ethyl formate
-
Acetone
-
40% Methylhydrazine aqueous solution
-
Dimethylformamide (DMF)
-
Acetic acid
Procedure:
-
To a reaction vessel, add ethanol, sodium ethoxide, and diethyl oxalate (as an alternative to the in-situ formation from ethyl formate and another reagent). Cool the reaction mixture to 5-15 °C.[1]
-
Slowly add acetone dropwise to the reaction mixture, ensuring the internal temperature is maintained at or below 15 °C.[1]
-
After the addition is complete, allow the reaction to stir at this temperature for 24 hours.[1]
-
The resulting intermediate is then used directly in the next step. In a separate flask, add DMF and cool to 5-15 °C.[1]
-
Add the intermediate from the first step to the DMF.[1]
-
Slowly add a 40% aqueous solution of methylhydrazine dropwise, maintaining the internal temperature below 15 °C.[1]
-
After the addition, heat the reaction mixture to 40-50 °C and maintain for 6-8 hours.[1]
-
Upon completion, concentrate the reaction solution under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by vacuum distillation to yield Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.[1]
Quantitative Data:
| Step | Product | Yield | Purity (GC) |
| 1 & 2 | Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | 88.1% | 98% |
Data is based on a similar synthesis route described in patent CN112279812A.[1]
Protocol 2: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
This protocol outlines the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).[2]
-
Add NaOH or LiOH (1.5 - 3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to facilitate the hydrolysis. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 0 °C in an ice bath.
-
Carefully acidify the reaction mixture to a pH of 3-4 with 1M HCl.
-
A precipitate of the carboxylic acid should form. Collect the solid by filtration.
-
Wash the solid with cold water and dry under high vacuum to yield the pure 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid. The product is often of sufficient purity for the subsequent step.
Protocol 3: Synthesis of this compound
This protocol details the conversion of the carboxylic acid to the final primary amide.
Materials:
-
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Concentrated ammonium hydroxide (NH₄OH) or ammonia gas
Procedure: Part A: Acid Chloride Formation
-
In a flame-dried, nitrogen-purged round-bottom flask, suspend the 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.[2]
-
Add a catalytic drop of DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride (1.5 eq) dropwise. Gas evolution will be observed.[2]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride, which is typically used immediately in the next step.
Part B: Amidation
-
Cool a solution of concentrated ammonium hydroxide in a separate flask to 0 °C.
-
Dissolve the crude acid chloride from Part A in anhydrous DCM and add it dropwise to the cold ammonium hydroxide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to obtain the final this compound.
Logical Relationship Diagram:
Caption: Key reagents and intermediates in the synthesis.
References
Application Note and Protocol: Amidation of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,3-Dimethyl-1H-pyrazole-5-carboxamides are a class of compounds with significant interest in medicinal chemistry due to their potential biological activities. The synthesis of these amides is a key step in the development of new therapeutic agents. This document provides a detailed protocol for the amidation of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid, a common precursor in the synthesis of these valuable compounds. The primary method described involves the conversion of the carboxylic acid to an acid chloride intermediate, followed by reaction with a primary or secondary amine. An alternative direct coupling method using common peptide coupling reagents is also discussed.
I. Overview of Synthetic Strategy
The most common and versatile strategy for the synthesis of 1,3-dimethyl-1H-pyrazole-5-carboxamides is the activation of the carboxylic acid group of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid, followed by nucleophilic acyl substitution with a desired amine. This can be achieved through two primary routes:
-
Acid Chloride Formation: The carboxylic acid is converted to a more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride readily reacts with an amine to form the amide.[1][2]
-
Direct Amide Coupling: A coupling agent is used to facilitate the direct reaction between the carboxylic acid and the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3][4][5]
The choice of method depends on the stability of the amine, desired reaction conditions, and scale of the synthesis.
II. Experimental Workflow
The general workflow for the amidation of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid via the acid chloride method is depicted below.
Caption: Workflow for the synthesis of pyrazole-5-carboxamides via an acid chloride intermediate.
III. Experimental Protocols
Protocol 1: Amidation via Acid Chloride Formation
This protocol is adapted from a similar procedure for a pyrazole isomer and is a robust method for a wide range of amines.[2]
Materials:
-
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Desired primary or secondary amine
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
Step 1: Formation of the Acid Chloride
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM or toluene.
-
Add thionyl chloride (2.0-3.0 eq) dropwise to the suspension at room temperature.
-
Heat the mixture to reflux and maintain for 1-3 hours. The reaction can be monitored by the cessation of gas evolution and the mixture becoming a clear solution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure (in vacuo). The resulting crude 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is typically used immediately in the next step.[1]
Step 2: Amide Formation
-
Dissolve the crude acid chloride from Step 1 in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired amine (1.1-1.2 eq) and a non-nucleophilic base such as triethylamine (2.0-2.5 eq) in anhydrous DCM.[1]
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete, quench the reaction by adding water or 1M HCl.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Direct Amidation using Coupling Reagents
This protocol provides an alternative for amines that may be sensitive to the conditions of acid chloride formation.
Materials:
-
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
-
Desired primary or secondary amine
-
Coupling Agent (e.g., HATU, DCC, or PyBOP)
-
Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
Procedure:
-
Dissolve 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and the coupling agent (1.1-1.2 eq) in an anhydrous solvent like DMF or DCM.
-
Add the base (e.g., DIPEA, 2.0-3.0 eq) to the mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC.
-
For work-up, if using a water-miscible solvent like DMF, dilute the reaction mixture with ethyl acetate and wash with water and brine. If using DCM, proceed directly to washing.
-
If DCC was used, a dicyclohexylurea (DCU) precipitate will form, which can be removed by filtration.[4]
-
Dry the organic layer, concentrate, and purify the product as described in Protocol 1, Step 3.
IV. Data Presentation
The choice of amidation method can significantly impact the yield of the final product. Below is a summary of typical yields obtained for pyrazole carboxamide synthesis using different coupling strategies.
| Starting Material | Amine | Coupling Method/Reagent | Solvent | Base | Yield (%) | Reference |
| 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | Ammonia | SOCl₂ | - | - | 81% | [2] |
| 5-Bromothiophene carboxylic acid | Pyrazole amine | TiCl₄ | Pyridine | Pyridine | 12% | [3] |
| 5-Bromothiophene carboxylic acid | Pyrazole amine | DCC / DMAP | DCM | - | 8% | [3] |
| 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | General Amine | HATU / PyBOP | DMF/DCM | DIPEA | 60-95% | Expected |
| 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | General Amine | EDC / HOBt | DMF/DCM | DIPEA | 55-90% | Expected |
Note: "Expected" yields are based on typical outcomes for these standard coupling reagents in similar chemical syntheses and are provided for comparative purposes.
V. Signaling Pathways and Logical Relationships
The logical relationship for selecting an amidation protocol is based on the stability of the substrates and the desired reaction efficiency.
Caption: Decision diagram for selecting an appropriate amidation protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Antifungal Assays Using 1,3-Dimethyl-1H-pyrazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 1,3-Dimethyl-1H-pyrazole-5-carboxamide and its derivatives in antifungal assays. The information is curated for researchers in mycology, plant pathology, and drug discovery.
Introduction
Pyrazole carboxamides are a class of heterocyclic compounds that have garnered significant attention in the agrochemical and pharmaceutical industries due to their broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][2] Many commercial fungicides are based on the pyrazole carboxamide scaffold, often targeting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[3][4] This document focuses on the application of this compound and related derivatives in antifungal susceptibility testing.
Data Presentation: Antifungal Activity of Pyrazole Carboxamide Derivatives
The following table summarizes the in vitro antifungal activity of various pyrazole carboxamide derivatives against several phytopathogenic fungi. The data is presented as the half-maximal effective concentration (EC₅₀) in µg/mL.
| Compound ID | Target Fungus | EC₅₀ (µg/mL) | Reference Compound | EC₅₀ (µg/mL) |
| 7af | Alternaria porri | >100 | Carbendazol | 0.99 |
| 7af | Marssonina coronaria | >100 | Carbendazol | 0.96 |
| 7af | Cercospora petroselini | 72.20 | Carbendazol | 0.96 |
| 7af | Rhizoctonia solani | 61.29 | Carbendazol | 1.00 |
| 7bc | Alternaria porri | 11.22 | Carbendazol | 0.99 |
| 7bc | Marssonina coronaria | 7.93 | Carbendazol | 0.96 |
| 7bc | Cercospora petroselini | 27.43 | Carbendazol | 0.96 |
| 7bc | Rhizoctonia solani | 4.99 | Carbendazol | 1.00 |
| 7bg | Alternaria porri | 24.76 | Carbendazol | 0.99 |
| 7bg | Marssonina coronaria | 25.48 | Carbendazol | 0.96 |
| 7bg | Cercospora petroselini | 6.99 | Carbendazol | 0.96 |
| 7bg | Rhizoctonia solani | 5.93 | Carbendazol | 1.00 |
| 7bh | Alternaria porri | 21.01 | Carbendazol | 0.99 |
| 7bh | Marssonina coronaria | 9.08 | Carbendazol | 0.96 |
| 7bh | Cercospora petroselini | 32.40 | Carbendazol | 0.96 |
| 7bh | Rhizoctonia solani | 7.69 | Carbendazol | 1.00 |
| 7bi | Alternaria porri | 11.46 | Carbendazol | 0.99 |
| 7bi | Marssonina coronaria | 15.86 | Carbendazol | 0.96 |
| 7bi | Cercospora petroselini | >100 | Carbendazol | 0.96 |
| 7bi | Rhizoctonia solani | 8.32 | Carbendazol | 1.00 |
| 7ai | Rhizoctonia solani | 0.37 | Carbendazol | 1.00 |
Note: The compound IDs are taken from the study by Sun et al. (2015). The core structure is a pyrazole carboxamide with various substitutions. While not this compound, this data for related structures provides a strong rationale for testing this specific compound.
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing by Mycelium Growth Inhibition Method
This protocol is adapted from methodologies used for testing pyrazole carboxamide derivatives against phytopathogenic fungi.[1][2][5]
1. Materials:
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Fungal cultures (e.g., Alternaria porri, Marssonina coronaria, Cercospora petroselini, Rhizoctonia solani)[1][2][5]
-
Sterile cork borer (5 mm)
-
Incubator
-
Negative control (DMSO)
2. Procedure:
-
Stock Solution Preparation: Dissolve the test compound and the positive control in DMSO to prepare a stock solution of 10 mg/mL.
-
Preparation of Test Plates:
-
Autoclave PDA medium and cool to 50-60 °C.
-
Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Prepare control plates: one set with the positive control fungicide and another set with DMSO alone (negative control).
-
Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.
-
-
Inoculation:
-
From the margin of an actively growing fungal colony on a PDA plate, take a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc, with the mycelium facing down, in the center of each test and control plate.
-
-
Incubation: Incubate the plates at 25 ± 2 °C in the dark.
-
Data Collection:
-
Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the plate.
-
Calculate the average colony diameter for each concentration.
-
-
Calculation of Inhibition Rate:
-
Use the following formula to calculate the percentage of mycelial growth inhibition: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the negative control, and dt is the average diameter of the fungal colony in the treatment.
-
-
Determination of EC₅₀:
-
Plot the inhibition percentage against the logarithm of the compound concentration.
-
Use probit analysis to determine the EC₅₀ value, which is the concentration of the compound that causes 50% inhibition of mycelial growth.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is suitable for determining the MIC of the compound against yeast-like fungi or fungi that can grow in liquid culture.[6][7]
1. Materials:
-
This compound
-
DMSO
-
Sabouraud Dextrose Broth (SDB) or other suitable liquid medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control (e.g., Fluconazole)[9]
-
Negative control (medium with DMSO)
-
Sterility control (medium only)
2. Procedure:
-
Inoculum Preparation:
-
Grow the fungal strain in SDB at an appropriate temperature (e.g., 35 °C for Candida albicans) for 24-48 hours.
-
Adjust the fungal suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a spectrophotometer or hemocytometer.
-
Dilute the standardized suspension 1:100 in fresh SDB to obtain the final inoculum concentration.
-
-
Preparation of Test Plate:
-
Prepare a stock solution of the test compound in DMSO.
-
In the first column of the 96-well plate, add 100 µL of SDB containing the test compound at twice the highest desired final concentration.
-
Add 100 µL of SDB to the remaining wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of the dilution series.
-
-
Inoculation: Add 100 µL of the final fungal inoculum to each well (except the sterility control wells).
-
Controls:
-
Positive Control: Wells containing the inoculum and a known antifungal agent.
-
Negative Control: Wells containing the inoculum and DMSO at the same concentration as in the test wells.
-
Sterility Control: Wells containing only the medium.
-
-
Incubation: Incubate the plate at the optimal temperature for the fungus for 24-48 hours.
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.
-
Alternatively, the absorbance at 600 nm can be read using a microplate reader. The MIC is the concentration that inhibits growth by ≥50% or ≥90% compared to the negative control.
-
Mandatory Visualizations
Signaling Pathway: Proposed Mechanism of Action
Many pyrazole carboxamide fungicides act by inhibiting succinate dehydrogenase (SDH), a key enzyme complex (Complex II) in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[3][4][10] Inhibition of SDH disrupts ATP production, leading to fungal cell death.
Caption: Proposed mechanism of action of pyrazole carboxamides.
Experimental Workflow: Mycelium Growth Inhibition Assay
The following diagram illustrates the workflow for the in vitro antifungal susceptibility testing using the mycelium growth inhibition method.
Caption: Experimental workflow for the mycelium growth inhibition assay.
Logical Relationship: Structure-Activity Relationship (SAR) Considerations
The antifungal activity of pyrazole carboxamides can be influenced by the nature and position of substituents on the pyrazole and carboxamide moieties. This diagram illustrates key areas for modification to explore SAR.
Caption: Key areas for SAR studies in pyrazole carboxamides.
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of the antifungal activity of 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide for use in the oral environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Attempts to Access a Series of Pyrazoles Lead to New Hydrazones with Antifungal Potential against Candida species including Azole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,3-Dimethyl-1H-pyrazole-5-carboxamide in Insecticide Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-Dimethyl-1H-pyrazole-5-carboxamide and its derivatives in the development of novel insecticides. This document details their primary modes of action, summarizes insecticidal efficacy data, and provides detailed protocols for key experimental procedures.
Introduction
The this compound scaffold is a key component in a class of modern insecticides known for their high efficacy and, in many cases, favorable safety profiles. These compounds primarily target the insect's nervous and muscular systems, leading to rapid pest control. The most prominent examples are the diamide insecticides, such as chlorantraniliprole and cyantraniliprole, which are derivatives of pyrazole-5-carboxamide.[1][2] Research is ongoing to explore novel derivatives with different modes of action to manage insecticide resistance and broaden the spectrum of activity.
Modes of Action
The insecticidal activity of this compound derivatives stems from their ability to disrupt crucial physiological processes in insects. The primary targets identified to date are the ryanodine receptor (RyR), the gamma-aminobutyric acid (GABA) receptor, and mitochondrial complex I.
Ryanodine Receptor (RyR) Modulation
The most well-established mode of action for many pyrazole-5-carboxamide insecticides, including commercial products like chlorantraniliprole and cyantraniliprole, is the modulation of the insect ryanodine receptor.[3][4][5][6][7][8][9][10][11] These compounds lock the RyR, a calcium channel in the sarcoplasmic reticulum of muscle cells, in an open state. This leads to an uncontrolled release of calcium ions into the cytoplasm, causing muscle contraction, paralysis, and ultimately, the death of the insect.[2][5][6][7][8][9][10]
GABA Receptor Antagonism
Some novel pyrazole-5-carboxamide derivatives have been designed to target the insect's GABA receptor, a ligand-gated chloride ion channel.[5] By acting as antagonists, these compounds block the inhibitory signals of GABA, leading to hyperexcitation of the central nervous system, convulsions, and death.
Mitochondrial Complex I Inhibition
Certain pyrazole-5-carboxamide analogues have been shown to inhibit mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain.[2] This disruption of cellular respiration leads to a depletion of ATP, causing energy deprivation and eventual cell death.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. neptjournal.com [neptjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. connectjournals.com [connectjournals.com]
Application Notes and Protocols: 1,3-Dimethyl-1H-pyrazole-5-carboxamide as a Potential VEGFR2 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1,3-Dimethyl-1H-pyrazole-5-carboxamide as a Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase inhibitor for cancer research. This document includes detailed protocols for in vitro assays to characterize its inhibitory activity and cellular effects, alongside data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2][3] In many cancers, the VEGF/VEGFR2 signaling pathway is dysregulated, promoting tumor growth and metastasis.[1][2][4] Small molecule inhibitors that target the ATP-binding site of the VEGFR2 kinase domain can block its autophosphorylation and subsequent downstream signaling, thereby inhibiting angiogenesis and tumor progression.[2][4] this compound belongs to the pyrazole class of compounds, several of which have been investigated as kinase inhibitors.[5][6][7][8][9]
Data Presentation: Efficacy of a Putative VEGFR2 Inhibitor
The following tables present hypothetical, yet representative, quantitative data for a compound like this compound, illustrating how to summarize its inhibitory efficacy.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) | Ki (nM) | Assay Method |
| VEGFR2 (KDR) | 50 | 25 | Luminescence-based Kinase Assay |
| VEGFR1 (Flt-1) | 500 | 250 | ELISA-based Kinase Assay |
| PDGFRβ | 800 | 400 | Radiometric Kinase Assay |
| EGFR | >10,000 | >5,000 | Fluorescence-based Kinase Assay |
Table 2: Cellular Activity in Human Umbilical Vein Endothelial Cells (HUVECs)
| Assay | Endpoint | IC50 (nM) |
| VEGF-stimulated Proliferation | BrdU Incorporation | 150 |
| VEGF-stimulated Migration | Transwell Assay | 200 |
| Tube Formation | Matrigel Assay | 250 |
Table 3: In Vivo Efficacy in a Murine Xenograft Model (e.g., B16.F10 Melanoma)
| Treatment Group | Dose (mg/kg/day) | Tumor Growth Inhibition (%) | Change in Microvessel Density (%) |
| Vehicle Control | - | 0 | 0 |
| Compound X | 50 | 65 | -45 |
| Compound X | 100 | 82 | -60 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. VEGFR2 Kinase Assay (Luminescence-based)
This protocol is adapted from commercially available kinase assay kits.[1][3][10]
-
Principle: This assay measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and, therefore, lower inhibition.
-
Materials:
-
Recombinant Human VEGFR2 (GST-tagged)
-
5x Kinase Buffer
-
ATP
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
This compound (dissolved in DMSO)
-
Kinase-Glo® Max Reagent
-
White 96-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.
-
Add 25 µL of the master mixture to each well of a white 96-well plate.
-
Add 5 µL of the diluted inhibitor solutions to the respective wells. For the positive control (no inhibitor), add 5 µL of 1x Kinase Buffer with DMSO. For the blank (no enzyme), add 5 µL of 1x Kinase Buffer.
-
To the inhibitor and positive control wells, add 20 µL of diluted VEGFR2 enzyme. To the blank wells, add 20 µL of 1x Kinase Buffer.
-
Incubate the plate at room temperature for 45 minutes.
-
Add 50 µL of Kinase-Glo® Max reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of VEGFR2 activity remaining in the presence of the inhibitor compared to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
2. Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability.[11][12][13]
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[14]
-
Materials:
-
Cancer cell line of interest (e.g., HUVECs, HepG2)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the diluted compound solutions to the cells. Include a vehicle control (medium with DMSO).
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.
3. In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of a VEGFR2 inhibitor in a murine model.[15][16]
-
Principle: The growth of solid tumors is dependent on angiogenesis. Inhibiting VEGFR2 is expected to suppress tumor growth by reducing the blood supply to the tumor.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line (e.g., B16.F10 melanoma, Lewis Lung Carcinoma)
-
This compound formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the inhibitor or vehicle control daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry for microvessel density).
-
-
Data Analysis: Calculate tumor growth inhibition as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Analyze changes in microvessel density through immunohistochemical staining of tumor sections for endothelial cell markers (e.g., CD31).
Visualizations
VEGFR2 Signaling Pathway and Point of Inhibition
Caption: VEGFR2 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for the luminescence-based VEGFR2 kinase inhibition assay.
Logical Flow of Compound Evaluation
Caption: Logical progression for evaluating a potential VEGFR2 inhibitor from hypothesis to in vivo efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. benchchem.com [benchchem.com]
- 15. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Treatment with a VEGFR-2 antibody results in intra-tumor immune modulation and enhances anti-tumor efficacy of PD-L1 blockade in syngeneic murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrazole Carboxamide Fungicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole carboxamide derivatives represent a significant class of fungicides widely utilized in agriculture to protect crops from a variety of pathogenic fungi.[1][2] Their prominence stems from their high efficacy, broad-spectrum activity, and a specific mode of action that differs from many other fungicide classes, making them crucial for fungicide resistance management.[2][3]
The primary fungicidal activity of these compounds is achieved through the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, located in the inner mitochondrial membrane of fungal cells.[2][4] By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides effectively block the mitochondrial electron transport chain.[2] This disruption halts the production of ATP, the cell's main energy source, and leads to the accumulation of reactive oxygen species (ROS), ultimately causing fungal cell death.[2] This targeted mechanism provides a powerful tool for controlling fungal growth and protecting plant health.[5]
This document provides detailed experimental protocols for the synthesis of pyrazole carboxamide fungicides, focusing on a common and adaptable multi-step synthetic route.
General Synthetic Pathway
The synthesis of pyrazole carboxamide fungicides typically involves a three-stage process. The first stage is the formation of the core pyrazole ring, which is substituted with a carboxylic acid or ester functional group. The second stage involves the activation of the carboxylic acid, commonly by converting it to a more reactive pyrazole carbonyl chloride. The final stage is the amidation reaction, where the activated pyrazole intermediate is coupled with a selected amine to yield the final pyrazole carboxamide product.
Experimental Protocols
The following protocols outline a general yet detailed procedure for the synthesis of pyrazole carboxamide fungicides. Researchers should note that reaction times, temperatures, and purification methods may require optimization based on the specific substrates used.
Protocol 1: Synthesis of Ethyl 1-Aryl-3-methyl-1H-pyrazole-4-carboxylate (Intermediate I)
This protocol describes the formation of the pyrazole ring via cyclocondensation.
Materials:
-
Ethyl 2-(ethoxymethylene)-3-oxobutanoate
-
Substituted arylhydrazine hydrochloride
-
Ethanol
-
Sodium acetate
-
Water, deionized
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) in ethanol, add the selected substituted arylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 78°C) and stir for 4-6 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with a brine solution, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (petroleum ether:ethyl acetate gradient) to yield the pure pyrazole ester intermediate.
Protocol 2: Synthesis of 1-Aryl-3-methyl-1H-pyrazole-4-carboxylic Acid (Intermediate II)
This protocol involves the hydrolysis of the pyrazole ester to a carboxylic acid.
Materials:
-
Pyrazole ester intermediate from Protocol 1
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water, deionized
-
Hydrochloric acid (HCl), 2M solution
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the pyrazole ester (1.0 eq) in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).[6]
-
Add lithium hydroxide (2.0-3.0 eq) to the solution and stir the mixture at room temperature overnight.[6]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Remove the organic solvents (THF and MeOH) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 using a 2M HCl solution. A precipitate should form.
-
Extract the product with dichloromethane three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pyrazole carboxylic acid. This intermediate is often used in the next step without further purification.
Protocol 3: General Procedure for the Synthesis of Pyrazole-4-Carboxamide Derivatives (Final Product)
This protocol details the final amidation step to produce the target fungicide.
Materials:
-
Pyrazole carboxylic acid from Protocol 2
-
Thionyl chloride (SOCl₂)[5]
-
Toluene or Dichloromethane (DCM), anhydrous
-
Substituted aniline or other amine
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate solution
-
Water, deionized
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (2.0-3.0 eq) dropwise.[5][7]
-
Heat the mixture to reflux for 2-4 hours. The solid should dissolve as it converts to the acid chloride.[5]
-
After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride. This intermediate is highly reactive and is typically used immediately without purification.[5]
-
Amidation: Dissolve the crude pyrazole-4-carbonyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired substituted amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution in an ice bath and add the acid chloride solution dropwise with stirring.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.[1]
-
Upon completion, wash the reaction mixture sequentially with water, 1M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization (e.g., from ethanol or isopropyl alcohol) or flash column chromatography to yield the final pyrazole carboxamide product.[1]
Data Presentation: Antifungal Efficacy
The biological activity of synthesized pyrazole carboxamide derivatives is a critical measure of success. Efficacy is often reported as the EC₅₀ value, which is the concentration of the compound that inhibits 50% of fungal growth. Lower EC₅₀ values indicate higher potency.
| Compound ID | Target Fungus | EC₅₀ (μg/mL) | Reference |
| 6d | Rhizoctonia cerealis | 5.11 | [8] |
| 6j | Rhizoctonia cerealis | 8.14 | [8] |
| Fluxapyroxad (Control) | Rhizoctonia cerealis | 11.93 | [8] |
| SCU2028 | Rhizoctonia solani | 0.022 | [4] |
| 7ai | Rhizoctonia solani | 0.37 | [7] |
| 6i | Valsa mali | 1.77 | [9] |
| 19i | Valsa mali | 1.97 | [9] |
| Boscalid (Control) | Valsa mali | 9.19 | [9] |
| 8e | Rhizoctonia solani | 0.012 | [5] |
| 8e | Sclerotinia sclerotiorum | 0.123 | [5] |
Mechanism of Action Visualization
The fungicidal power of pyrazole carboxamides comes from their ability to inhibit the SDH enzyme within the fungal mitochondrial respiratory chain. This diagram illustrates the targeted disruption of this critical energy-producing pathway.
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives | Semantic Scholar [semanticscholar.org]
- 9. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Novel Kinase Inhibitors from Pyrazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of novel kinase inhibitors centered around the versatile pyrazole scaffold. The pyrazole ring is a privileged structure in medicinal chemistry, renowned for its ability to form key interactions within the ATP-binding pocket of various kinases, making it an excellent starting point for inhibitor design.[1][2][3][4][5][6]
Introduction to the Pyrazole Scaffold in Kinase Inhibition
The pyrazole scaffold is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its derivatives have been successfully developed into a range of clinically approved drugs.[2][4] In the context of kinase inhibition, the pyrazole moiety, particularly the 3-amino-1H-pyrazole, frequently acts as a "hinge-binder."[5] This structural motif mimics the adenine core of ATP, forming critical hydrogen bonds with the backbone of the kinase hinge region, thereby anchoring the inhibitor in the active site.[5][7] This foundational interaction provides a robust platform for developing potent and selective inhibitors targeting a multitude of kinase families.[1][8][9]
Key Kinase Targets and Signaling Pathways
Pyrazole-based inhibitors have demonstrated efficacy against several critical kinase families involved in oncogenic and inflammatory signaling pathways.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
CDKs are essential for regulating the cell cycle, and their dysregulation is a common feature in many cancers.[10] Pyrazole-containing compounds can inhibit CDKs, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[8][11] The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a well-established pharmacophore for targeting CDKs.[5][11]
Janus Kinase (JAK) Signaling Pathway
The JAK/STAT signaling cascade is crucial for transmitting signals from cytokines and growth factors, playing a key role in immunity and hematopoiesis. Aberrant JAK signaling is implicated in various cancers and inflammatory diseases. Pyrazole-based inhibitors, such as Ruxolitinib, have been developed to selectively target JAK family members.[1]
Data Presentation: Potency of Pyrazole-Based Kinase Inhibitors
The following tables summarize the inhibitory activities of several notable pyrazole-based kinase inhibitors against their respective targets.
Table 1: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors
| Compound Name | Target Kinase(s) | IC50 / Ki Value | Cell Line / Assay Type | Reference |
| Ruxolitinib | JAK1 | ~3 nM (IC50) | Cell-free assay | [1] |
| JAK2 | ~3 nM (IC50) | Cell-free assay | [1] | |
| JAK3 | ~430 nM (IC50) | Cell-free assay | [1] | |
| Afuresertib | Akt1 | 0.02 nM (IC50) | Cell-free assay | [1] |
| Akt2 | 2 nM (IC50) | Cell-free assay | [1] | |
| Akt3 | 2.6 nM (IC50) | Cell-free assay | [1] | |
| Gandotinib | JAK2 | Potent (specific value not stated) | Cell-free assay | [1] |
| Compound 2 | Akt1 | 1.3 nM (IC50) | Cell-free assay | [8] |
| HCT116 (colon cancer) | 0.95 µM (IC50) | Antiproliferative assay | [8] | |
| Compound 6 | Aurora A | 0.16 µM (IC50) | Cell-free assay | [8] |
| HCT116 (colon cancer) | 0.39 µM (IC50) | Antiproliferative assay | [8] | |
| MCF7 (breast cancer) | 0.46 µM (IC50) | Antiproliferative assay | [8] | |
| Compound 17 | Chk2 | 17.9 nM (IC50) | Cell-free assay | [8] |
| SR-3576 | JNK3 | 7 nM (IC50) | Cell-free assay | [12] |
| p38 | >20 µM (IC50) | Cell-free assay | [12] | |
| 43d | CDK16 | 33 nM (EC50) | NanoBRET cellular assay | [11] |
Experimental Workflow for Inhibitor Development
A structured workflow is essential for the systematic evaluation of novel pyrazole-based kinase inhibitors, from initial synthesis to detailed cellular characterization.
Experimental Protocols
Protocol 1: Synthesis of N-(1H-pyrazol-3-yl)pyrimidin-4-amine Core
This protocol describes a general method for synthesizing the pyrazole-pyrimidine scaffold, a common core in many kinase inhibitors.[11]
Materials:
-
Appropriately substituted 3-amino-1H-pyrazole (e.g., 5-cyclopropyl-1H-pyrazole-3-amine)
-
Substituted pyrimidine derivative (e.g., 2-chloro-5-methylpyrimidine)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Reaction vessel suitable for microwave or conventional heating
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a reaction vessel, add the 3-amino-1H-pyrazole derivative (1.0 eq) and the pyrimidine derivative (1.1 eq).
-
Dissolve the reactants in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Heat the reaction mixture. This can be done using conventional heating (e.g., 80-120 °C for 12-24 hours) or microwave irradiation (e.g., 100-150 °C for 30-60 minutes) for accelerated reaction times.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Protocol 2: Differential Scanning Fluorimetry (DSF) Assay
DSF is a high-throughput method to assess the binding of a compound to a target kinase by measuring the increase in the protein's thermal stability upon ligand binding.[5]
Materials:
-
Recombinant kinase of interest (highly pure)
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Test compounds (10 mM stock in DMSO)
-
Quantitative PCR (qPCR) instrument with a thermal melt curve module
-
Optically clear 96-well or 384-well PCR plates
Procedure:
-
Prepare a master mix containing the recombinant kinase and SYPRO Orange dye in DSF buffer. A typical final concentration is 2 µM for the kinase and 5x for the dye.
-
Aliquot the master mix into the wells of a PCR plate.
-
Add the test compound to the wells to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%. Include a DMSO-only control.
-
Seal the plate securely with an optical seal.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
Place the plate in the qPCR instrument.
-
Run a thermal melt protocol: typically, a ramp from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/minute, acquiring fluorescence data at each interval.
-
Analyze the data by plotting the first derivative of the fluorescence signal versus temperature. The peak of this curve represents the melting temperature (Tm).
-
A positive shift in Tm (ΔTm) in the presence of a compound compared to the DMSO control indicates binding.
Protocol 3: NanoBRET™ Cellular Target Engagement Assay
This assay quantifies compound binding to a specific kinase target within living cells, providing a measure of cellular potency (EC50).[5][11]
Materials:
-
Cells stably expressing the kinase of interest fused to NanoLuc® luciferase.
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET™ fluorescent tracer specific for the kinase.
-
Test compounds (serial dilutions).
-
Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
White, opaque 96-well or 384-well assay plates.
-
Luminometer capable of simultaneous filtered detection at 450 nm (donor) and >600 nm (acceptor).
Procedure:
-
Harvest and resuspend the cells expressing the NanoLuc®-kinase fusion protein in Opti-MEM® medium to the desired density.
-
Prepare serial dilutions of the test compounds in Opti-MEM®.
-
In a white assay plate, add the test compound dilutions. Include "no compound" (vehicle) and "no tracer" controls.
-
Add the NanoBRET™ tracer to all wells except the "no tracer" control.
-
Add the cell suspension to each well and incubate at 37 °C in a CO2 incubator for a period determined by tracer binding kinetics (e.g., 2 hours).
-
Prepare the Nano-Glo® substrate detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to all wells.
-
Read the plate within 10 minutes on a luminometer, measuring both the donor emission (~450 nm) and acceptor emission (>600 nm).
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Normalize the data and plot the corrected BRET ratio against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the effect of a kinase inhibitor on cell cycle distribution.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test compound.
-
Phosphate-Buffered Saline (PBS).
-
Ice-cold 70% ethanol.
-
PI Staining Solution (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS).
-
Flow cytometer.
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, collect them into tubes, and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
Fix the cells by resuspending the pellet in 0.5 mL of cold PBS and, while gently vortexing, adding 4.5 mL of ice-cold 70% ethanol drop-wise.
-
Incubate the fixed cells at -20 °C for at least 2 hours (or overnight).
-
Centrifuge the cells, discard the ethanol, and wash the pellet once with PBS.
-
Resuspend the cell pellet in 0.5 mL of PI Staining Solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of 1,3-Dimethyl-1H-pyrazole-5-carboxamide on Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole carboxamides are a significant class of fungicides that have demonstrated broad-spectrum activity against a variety of plant pathogenic fungi.[1][2][3][4][5][6] Their primary mechanism of action involves the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, within the mitochondrial respiratory chain.[7] This disruption of the electron transport chain leads to a cessation of fungal growth and eventual cell death.[7] This document provides detailed protocols for the in vitro evaluation of the antifungal activity of 1,3-Dimethyl-1H-pyrazole-5-carboxamide, a representative member of this chemical class. While specific efficacy data for this exact compound is limited in publicly available literature, the following protocols and data for analogous pyrazole carboxamide derivatives serve as a comprehensive guide for researchers.
Target Fungal Strains
The following phytopathogenic fungal strains are commonly used for in vitro testing of pyrazole carboxamide fungicides and are recommended for evaluating this compound:
-
Rhizoctonia solani
-
Botrytis cinerea
-
Sclerotinia sclerotiorum
-
Alternaria alternata
-
Fusarium graminearum
Data Presentation: Antifungal Efficacy of Representative Pyrazole Carboxamides
The following tables summarize the in vitro antifungal activity (EC₅₀ values in µg/mL) of various pyrazole carboxamide derivatives against several phytopathogenic fungi, as reported in the scientific literature. This data is presented to illustrate the potential efficacy range of this class of compounds.
Table 1: EC₅₀ Values of Pyrazole Carboxamide Derivatives Against Various Fungal Strains
| Compound ID | Fungal Strain | EC₅₀ (µg/mL) | Reference |
| 7af | Alternaria porri | 11.22 | [1] |
| Marssonina coronaria | 7.93 | [1] | |
| Cercospora petroselini | 27.43 | [1] | |
| Rhizoctonia solani | 4.99 | [1] | |
| 7bc | Alternaria porri | 72.20 | [1] |
| Marssonina coronaria | 61.29 | [1] | |
| Rhizoctonia solani | 81.72 | [1] | |
| 7bg | Alternaria porri | 11.22 | [1] |
| Marssonina coronaria | 7.93 | [1] | |
| Cercospora petroselini | 27.43 | [1] | |
| Rhizoctonia solani | 4.99 | [1] | |
| 7bh | Alternaria porri | 24.76 | [1] |
| Marssonina coronaria | 25.48 | [1] | |
| Cercospora petroselini | 6.99 | [1] | |
| Rhizoctonia solani | 5.93 | [1] | |
| 7bi | Alternaria porri | 21.01 | [1] |
| Marssonina coronaria | 9.08 | [1] | |
| Cercospora petroselini | 32.40 | [1] | |
| Rhizoctonia solani | 7.69 | [1] | |
| Carbendazol (Control) | Alternaria porri | 0.99 | [1] |
| Marssonina coronaria | 0.96 | [1] | |
| Cercospora petroselini | 0.96 | [1] | |
| Rhizoctonia solani | 1.00 | [1] |
Note: "--" indicates that the percentage of inhibition was lower than 50% at a concentration of 100 µg/mL.[1]
Experimental Protocols
Protocol 1: Mycelium Growth Inhibition Assay
This method is widely used to determine the efficacy of antifungal compounds against filamentous fungi.[1][5]
Materials:
-
This compound
-
Target fungal strains
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Dimethyl sulfoxide (DMSO)
-
Sterile distilled water
-
Incubator
-
Micropipettes and sterile tips
-
Laminar flow hood
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to prepare a stock solution of 10 mg/mL.
-
Preparation of Amended Media: Autoclave PDA medium and cool it to 50-60°C. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with PDA and DMSO (at the same concentration as the highest test concentration). Pour the amended and control media into sterile Petri dishes.
-
Inoculation: From a fresh, actively growing culture of the target fungus on PDA, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each agar plate (both amended and control).
-
Incubation: Seal the Petri dishes with parafilm and incubate them at 25-28°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:
-
dc is the average diameter of the fungal colony on the control plate.
-
dt is the average diameter of the fungal colony on the treated plate.
-
-
Determination of EC₅₀: The EC₅₀ value (the concentration of the compound that inhibits fungal growth by 50%) can be determined by plotting the inhibition percentage against the logarithm of the compound concentrations and performing a probit analysis.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is suitable for determining the MIC of antifungal compounds against both yeast and filamentous fungi.
Materials:
-
This compound
-
Target fungal strains
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Sterile 96-well microtiter plates
-
Sterile distilled water
-
DMSO
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation:
-
For yeasts: Grow the yeast strain in Sabouraud Dextrose Broth overnight. Wash the cells with sterile saline and adjust the cell density to 1-5 x 10⁶ CFU/mL. Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum of 1-5 x 10³ CFU/mL.
-
For filamentous fungi: Grow the fungus on PDA plates until sporulation. Harvest the spores by flooding the plate with sterile saline containing 0.05% Tween 80. Filter the suspension through sterile gauze to remove mycelial fragments. Adjust the spore suspension to 1-5 x 10⁶ spores/mL. Dilute this suspension 1:50 in RPMI-1640 medium to obtain the final inoculum of 2-10 x 10⁴ spores/mL.
-
-
Compound Dilution: Prepare a series of twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL. Include a growth control (medium + inoculum, no compound) and a sterility control (medium only).
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for filamentous fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
Mechanism of Action: Succinate Dehydrogenase Inhibition
The primary mode of action for pyrazole carboxamide fungicides is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[7]
This diagram illustrates how this compound is hypothesized to inhibit the succinate dehydrogenase (SDH) enzyme, blocking the electron transport chain and leading to a reduction in ATP production, ultimately causing fungal cell death.
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antifungal activity and <i>in vitro</i> mechanism of novel 1-substituted-5-trifluoromethyl-1<i>H</i>-pyrazole-4-carboxamide derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Formulation of 1,3-Dimethyl-1H-pyrazole-5-carboxamide for Agricultural Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the formulation of 1,3-Dimethyl-1H-pyrazole-5-carboxamide, a promising fungicide for agricultural applications. This compound belongs to the pyrazole carboxamide class of fungicides, which are known for their efficacy as succinate dehydrogenase inhibitors (SDHIs).
Physicochemical Properties
A thorough understanding of the physicochemical properties of an active ingredient is fundamental for the development of a stable and effective formulation.
| Property | Value | Reference |
| CAS Number | 136678-93-8 | [1] |
| Molecular Formula | C₆H₉N₃O | [1] |
| Molecular Weight | 139.16 g/mol | [1] |
| Physical Form | White to off-white solid; powder or crystals | [1] |
| Melting Point | 164 °C | [1] |
| Boiling Point (Predicted) | 288.7 ± 28.0 °C | [1] |
| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 15.55 ± 0.50 | [1] |
| Storage | Sealed in a dry place at room temperature. | [1] |
Illustrative Antifungal Efficacy
| Fungal Species | EC₅₀ (µg/mL) of Related Pyrazole Carboxamides | Reference |
| Rhizoctonia solani | 0.022 (for a diarylamine-containing derivative) | [2] |
| Rhizoctonia solani | 0.37 (for an isoxazolol pyrazole carboxylate derivative) | [3] |
| Botrytis cinerea | 0.40 (for a thiazole-containing derivative) | [4] |
| Fusarium graminearum | 0.019 (for quinofumelin, a novel quinoline fungicide with a similar mode of action) | [5] |
Experimental Protocols
Preparation of a Suspension Concentrate (SC) Formulation
Suspension concentrates are a common formulation type for water-insoluble active ingredients. They consist of a stable dispersion of the active ingredient in an aqueous phase.
Materials:
-
This compound (technical grade, >95%)
-
Wetting agent (e.g., sodium dodecylbenzenesulfonate)
-
Dispersing agent (e.g., lignosulfonate or a polymeric dispersant)
-
Antifreeze agent (e.g., propylene glycol)
-
Thickening agent (e.g., xanthan gum)
-
Antifoaming agent (e.g., silicone-based defoamer)
-
Biocide
-
Deionized water
Procedure:
-
Preparation of the aqueous phase: In a suitable vessel, dissolve the wetting agent, dispersing agent, and antifreeze agent in deionized water.
-
Milling: Add the technical grade this compound to the aqueous phase to form a slurry. Mill the slurry using a bead mill to achieve a particle size of D90 < 10 µm. The particle size should be monitored regularly during the milling process.
-
Formulation adjustment: After milling, transfer the suspension to a mixing vessel. While stirring, add the thickening agent (pre-hydrated if necessary), antifoaming agent, and biocide.
-
Homogenization: Continue to stir the mixture until a homogeneous suspension is obtained.
-
Quality control: The final formulation should be analyzed for active ingredient content, particle size distribution, viscosity, and stability.
Preparation of Water-Dispersible Granules (WG)
Water-dispersible granules are a solid formulation that readily disperses in water to form a suspension for spraying.
Materials:
-
This compound (technical grade, >95%)
-
Wetting agent
-
Dispersing agent
-
Binder (e.g., polyvinylpyrrolidone)
-
Filler (e.g., kaolin or silica)
-
Deionized water
Procedure:
-
Dry mixing: Thoroughly mix the powdered this compound, wetting agent, dispersing agent, binder, and filler in a suitable blender.
-
Granulation: Slowly add a fine spray of deionized water to the powder mixture while continuing to mix. The amount of water added is critical to form granules of the desired size and hardness.
-
Extrusion (optional): The wet mass can be extruded through a die to form uniform granules.
-
Drying: Dry the granules in a fluid bed dryer until the moisture content is below 2%.
-
Sieving: Sieve the dried granules to obtain the desired particle size range (typically 0.2-2 mm).
-
Quality control: The final WG formulation should be tested for active ingredient content, dispersibility, suspensibility, wettability, and attrition resistance.
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol determines the concentration of the active ingredient that inhibits 50% of the mycelial growth (EC₅₀) of a target fungus.
Materials:
-
This compound (analytical standard)
-
Target fungal species (e.g., Rhizoctonia solani, Botrytis cinerea, Fusarium graminearum)
-
Potato Dextrose Agar (PDA)
-
Solvent for the active ingredient (e.g., dimethyl sulfoxide - DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Stock solution preparation: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10,000 µg/mL).
-
Preparation of amended media: Autoclave the PDA medium and allow it to cool to approximately 50-55°C. Add appropriate volumes of the stock solution to the molten PDA to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with PDA and the same concentration of DMSO used for the highest fungicide concentration.
-
Pouring plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: From a fresh, actively growing culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer and place it in the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the specific fungus (e.g., 25°C) in the dark.
-
Data collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Use probit analysis or other suitable statistical methods to determine the EC₅₀ value.
Stability Testing of the Formulation
Stability testing is crucial to ensure that the formulated product maintains its physical and chemical properties over its shelf life.
Protocol:
-
Sample preparation: Package the formulated product in the proposed commercial packaging material.
-
Storage conditions:
-
Accelerated storage: Store samples at 54 ± 2°C for 14 days. This is a common screening method to predict long-term stability.
-
Real-time storage: Store samples at ambient temperature (e.g., 25 ± 2°C) for a period of at least two years.
-
-
Testing parameters: At specified time intervals (e.g., 0, 3, 6, 12, 18, and 24 months for real-time storage), analyze the samples for the following parameters, as applicable to the formulation type:
-
Active ingredient content: To ensure it remains within the specified limits.
-
Physical properties: Appearance, color, odor, pH, viscosity (for liquids), pourability (for liquids), and particle size distribution.
-
Dispersion properties (for SC and WG): Dispersibility, suspensibility, and wet sieve analysis.
-
Emulsion properties (for EC): Emulsion stability and re-emulsification.
-
Visualizations
Signaling Pathway of SDHI Fungicides
References
- 1. This compound | 136678-93-8 [amp.chemicalbook.com]
- 2. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Activity of Quinofumelin against Fusarium graminearum and Its Inhibitory Effect on DON Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Pyrazole Carboxamide Libraries
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole carboxamides are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. This scaffold is a key pharmacophore in a variety of clinically important drugs and investigational agents. Libraries of pyrazole carboxamide derivatives are frequently screened for a wide range of biological activities, with a particular focus on oncology and inflammatory diseases. Their ability to form key hydrogen bond interactions with protein targets makes them ideal candidates for enzyme inhibitors, particularly kinase inhibitors.
This document provides detailed application notes and protocols for high-throughput screening (HTS) of pyrazole carboxamide libraries, focusing on common biochemical and cell-based assays.
Data Presentation: Efficacy of Pyrazole Carboxamide Compounds
The following tables summarize the biological activities of representative pyrazole carboxamide compounds against various targets and cancer cell lines. This data is crucial for comparative analysis and for selecting appropriate assays and compound concentrations for screening campaigns.
Table 1: Kinase Inhibitory Activity of Pyrazole Carboxamides
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Compound 8t | FLT3 | Biochemical | 0.089 | [1] |
| CDK2 | Biochemical | 0.719 | [1] | |
| CDK4 | Biochemical | 0.770 | [1] | |
| Compound 10h | FGFR1 | Biochemical | 46 | [2] |
| FGFR2 | Biochemical | 41 | [2] | |
| FGFR3 | Biochemical | 99 | [2] | |
| FGFR2 V564F | Biochemical | 62 | [2] | |
| Compound 6a | hCA I | Enzymatic | Kᵢ = 0.063 µM | [3] |
| Compound 6b | hCA II | Enzymatic | Kᵢ = 0.007 µM | [3] |
Table 2: Cytotoxic Activity of Pyrazole Carboxamides in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| Compound 7a | HepG2 | Liver Cancer | MTT | 6.1 ± 1.9 | [4] |
| Compound 7b | HepG2 | Liver Cancer | MTT | 7.9 ± 1.9 | [4] |
| L2 | CFPAC-1 | Pancreatic Cancer | MTT | 61.7 ± 4.9 | [5] |
| L3 | MCF-7 | Breast Cancer | MTT | 81.48 ± 0.89 | [5] |
| Compound 10h | NCI-H520 | Lung Cancer | Cell-based | 19 (nM) | [2] |
| SNU-16 | Gastric Cancer | Cell-based | 59 (nM) | [2] | |
| KATO III | Gastric Cancer | Cell-based | 73 (nM) | [2] |
Experimental Protocols
Biochemical Kinase Inhibition Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This protocol describes a generic TR-FRET-based biochemical assay for the high-throughput screening of a pyrazole carboxamide library to identify kinase inhibitors. This assay technology is highly sensitive and robust, making it suitable for HTS.[6]
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer (optimized for the specific kinase)
-
Europium (Eu³⁺) chelate-labeled anti-phospho-substrate antibody (donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665 or APC) (acceptor)
-
Test compounds (pyrazole carboxamide library) dissolved in DMSO
-
384-well low-volume black assay plates
-
HTRF-compatible plate reader
Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the pyrazole carboxamide library (at the desired concentration, e.g., 10 mM in 100% DMSO) into the assay plate wells. For control wells, dispense 50 nL of DMSO (negative control) or a known reference inhibitor (positive control).
-
Enzyme and Substrate Preparation: Prepare a 2X enzyme solution and a 2X substrate/ATP solution in the assay buffer. The optimal concentrations of each component should be determined empirically.
-
Kinase Reaction:
-
Add 5 µL of the 2X enzyme solution to each well containing the compounds.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well. The final reaction volume will be 10 µL.
-
Incubate the reaction for 60 minutes at room temperature. The incubation time may need to be optimized based on the kinase activity.[7]
-
-
Reaction Termination and Detection:
-
Prepare a 2X detection mix containing the Eu³⁺-labeled antibody and streptavidin-acceptor in detection buffer (which typically contains EDTA to stop the kinase reaction).
-
Add 10 µL of the 2X detection mix to each well.
-
Incubate for 60 minutes at room temperature to allow for the development of the TR-FRET signal.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay (typically 50-100 µs) to minimize background fluorescence.[8][9]
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission) for each well. The inhibition of kinase activity by a test compound is determined by the decrease in the TR-FRET ratio compared to the DMSO control.
Cell-Based Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole carboxamide library dissolved in DMSO
-
MTT solution (5 mg/mL in PBS, sterile filtered)[10]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[10]
-
96-well flat-bottom cell culture plates
-
Multi-well spectrophotometer (ELISA reader)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: The next day, treat the cells with various concentrations of the pyrazole carboxamide compounds. Typically, a serial dilution is performed. The final volume in each well should be 200 µL. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[10]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.[4]
-
Solubilization:
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm (or 590 nm) using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration.
Cell-Based Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole carboxamide compounds
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of the pyrazole carboxamide compounds for a specified time (e.g., 24 or 48 hours). Include untreated and vehicle controls.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.
-
Staining:
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the stained cells immediately using a flow cytometer.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell-Based Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole carboxamide compounds
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrazole carboxamide compounds as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with PBS.
-
Fixation:
-
Centrifuge the cells and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A. The RNase A is crucial to degrade RNA and ensure that PI only binds to DNA.[15]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells.
-
Data Analysis: Generate a histogram of DNA content. The G0/G1 phase will have a 2n DNA content, the G2/M phase will have a 4n DNA content, and the S phase will have a DNA content between 2n and 4n. The percentage of cells in each phase can be quantified using cell cycle analysis software.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by pyrazole carboxamide libraries.
Caption: CDK/Cyclin Cell Cycle Regulation Pathway.
Caption: Aurora Kinase Mitotic Pathway.
Caption: FLT3 Signaling Pathway in AML.
Experimental Workflows
The following diagrams illustrate the general workflows for the described high-throughput screening assays.
Caption: Biochemical HTS Workflow.
Caption: Cell-Based HTS Workflow.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. biologi.ub.ac.id [biologi.ub.ac.id]
- 12. kumc.edu [kumc.edu]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. vet.cornell.edu [vet.cornell.edu]
Troubleshooting & Optimization
optimizing reaction yield for 1,3-Dimethyl-1H-pyrazole-5-carboxamide synthesis
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxamide. It provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help optimize reaction yields and overcome common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: I am experiencing a low yield in the initial pyrazole ring formation step. What are the likely causes and how can I improve it?
Low yields during the Knorr pyrazole synthesis, the primary method for forming the pyrazole core, can often be attributed to several factors:
-
Purity of Reactants: Ensure the 1,3-dicarbonyl precursor (in this case, a derivative of acetylacetone) and methylhydrazine are of high purity. Impurities can lead to side reactions and reduce the overall yield.
-
Reaction Conditions: The reaction temperature and time are critical.[1] In a related synthesis of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, the reaction with methylhydrazine is initially performed at a low temperature (5-15 °C) during the addition, and then heated to 40-50 °C for several hours.[2] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
pH Control: For the initial condensation to form the 1,3-dicarbonyl intermediate, controlling the pH can be important. A patent for a similar synthesis specifies adjusting the pH to 2-3 with acetic acid.[2]
-
Formation of Regioisomers: When using an unsymmetrical 1,3-dicarbonyl compound, the formation of regioisomers is possible.[1] Modifying the solvent, temperature, or using a catalyst might favor the desired isomer.[1] For the synthesis of the 1,3-dimethyl-5-substituted pyrazole, the regioselectivity is generally high.
Q2: My hydrolysis of the ethyl ester to the carboxylic acid is incomplete or slow. How can I optimize this step?
The saponification of the ethyl ester to the carboxylic acid is a crucial step. If you are facing issues, consider the following:
-
Choice of Base: Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) are commonly used.[3] The amount of base is typically in the range of 1.5 to 3.0 equivalents.[3]
-
Solvent System: A co-solvent system, such as tetrahydrofuran (THF) and water (e.g., in a 3:1 ratio), is often employed to ensure the solubility of the ester.[3]
-
Temperature: The reaction can be performed at room temperature or with gentle heating (40-50 °C) to increase the rate of hydrolysis.[3]
-
Reaction Monitoring: Use TLC to monitor the disappearance of the starting ester. The reaction time can vary from 4 to 12 hours.[3]
Q3: I am having trouble with the final amidation step to form the carboxamide. What are the best practices?
The conversion of the carboxylic acid to the primary carboxamide can be challenging. Here are some common issues and their solutions:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid needs to be activated before reacting with an ammonia source.
-
Acid Chloride Formation: A common method is to convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] The reaction is typically refluxed for a couple of hours.[5] It is important to remove the excess SOCl₂ under vacuum before proceeding.[5]
-
Coupling Reagents: For more sensitive substrates, coupling reagents such as carbodiimides (e.g., EDC) with additives like HOBt, or more powerful reagents like HATU or PyBOP, can be used.[1] These are particularly useful for preventing side reactions and are common in peptide synthesis, but the principles apply here as well.[1]
-
-
Harsh Reaction Conditions: If using the acid chloride route, the subsequent reaction with ammonia should be performed at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction.[5]
-
Poor Solubility: Ensure that the reactants are soluble in the chosen solvent.[1] For coupling reactions, solvents like DMF or NMP are often used.[1]
Q4: I am observing unexpected byproducts in my final product. What could they be and how can I avoid them?
The formation of byproducts is a common issue. Potential side reactions include:
-
N-acylation of the pyrazole ring: The other nitrogen on the pyrazole ring can act as a competing nucleophile during the activation of the carboxylic acid, leading to side products.[1] While less likely for the N-methylated pyrazole, it's a possibility to consider if yields are low. Using a protecting group is an option in such cases, though likely unnecessary for this specific molecule.[1]
-
Incomplete reaction or hydrolysis: Unreacted starting materials or intermediates will contaminate the final product. Ensure each step goes to completion by monitoring with TLC or LC-MS.
-
Purification Issues: If the crude product is not purified properly, impurities will be carried over. Purification methods like flash column chromatography on silica gel or recrystallization are often necessary to obtain the pure carboxamide.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for this compound?
The most prevalent and flexible strategy involves a multi-step synthesis.[3] This approach, often referred to as "Strategy A," consists of first constructing the pyrazole ring with a carboxylic acid or ester at the C5 position.[3] This intermediate is then converted to the final carboxamide in a subsequent amidation step.[3] This method allows for late-stage diversification if other amines were to be used.[3]
Q2: Which analytical techniques are recommended for monitoring the reaction progress?
Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products.[3] For more detailed analysis and confirmation of product identity and purity, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q3: What are the typical yields for the synthesis of pyrazole carboxamides?
Yields can vary significantly depending on the specific reaction conditions and the scale of the synthesis. For the final amidation step of a similar compound, 1,5-dimethyl-1H-pyrazole-3-carboxamide, a yield of 81% has been reported.[5] A patent for the synthesis of the ethyl ester precursor reports a yield of 88.1%.[2]
Quantitative Data Summary
| Step | Reactants | Reagents/Solvents | Temperature | Time | Yield | Reference |
| Ester Synthesis | Intermediate from Step 1, 40% Methylhydrazine | DMF | 5-15 °C then 40-50 °C | 8 hours | 88.1% | [2] |
| Ester Hydrolysis | Pyrazole-5-carboxylate ester | LiOH or NaOH, THF/Water | Room Temp or 40-50 °C | 4-12 hours | Not specified | [3] |
| Amidation | 1,5-dimethyl-1H-pyrazole-3-carboxylic acid | SOCl₂, NH₃-H₂O | Reflux, then 0 °C | 2 hours (reflux) | 81% | [5] |
Note: The amidation data is for a structural isomer (1,5-dimethyl) but provides a useful benchmark.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1,3-Dimethyl-1H-pyrazole-5-carboxylate
This protocol is adapted from a patented procedure.[2]
-
Intermediate Preparation:
-
In a reaction vessel, add ethanol, sodium ethoxide, and diethyl oxalate.
-
Cool the mixture to 5-15 °C.
-
Slowly add acetone dropwise, maintaining the internal temperature below 15 °C.
-
Allow the reaction to proceed for 24 hours at this temperature. This forms the intermediate, ethyl 2,4-dioxo-3-methylpentanoate sodium salt.
-
-
Pyrazole Ring Formation:
-
In a separate reaction kettle, add DMF and the intermediate from the previous step.
-
Cool the reaction liquid to 5-15 °C.
-
Slowly add 40% methylhydrazine dropwise, ensuring the internal temperature remains at or below 15 °C.
-
After the addition is complete, heat the mixture to 40-50 °C and maintain this temperature for 8 hours.
-
After the reaction is complete, concentrate the solution under reduced pressure at 70-90 °C to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.
-
Protocol 2: Hydrolysis to 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid
This is a general procedure for the hydrolysis of pyrazole esters.[3]
-
Dissolve the ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq) in a 3:1 mixture of THF and water.
-
Add NaOH or LiOH (2.0 eq) to the solution and stir vigorously.
-
Heat the mixture to 40-50 °C and monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.
-
Stir the mixture in the ice bath for an additional 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Dry the product under high vacuum to yield pure 1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
Protocol 3: Amidation to this compound
This protocol is based on the synthesis of a similar pyrazole carboxamide.[5]
-
In a round-bottom flask, combine 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) and thionyl chloride (3.0 eq).
-
Reflux the mixture for 2 hours.
-
After the reaction is complete, concentrate the mixture under vacuum to remove excess thionyl chloride.
-
Cool the residue (the crude acid chloride) to 0 °C in an ice bath.
-
Slowly and carefully add aqueous ammonia dropwise to the residue with stirring.
-
Continue stirring at 0 °C. A solid product should precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry to afford this compound.
Visualizations
References
common side reactions in pyrazole carboxamide synthesis and avoidance
Welcome to the Technical Support Center for Pyrazole Carboxamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common synthetic challenges. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazole carboxamides?
A1: The most prevalent and flexible method is the coupling of a pyrazole carboxylic acid with a primary or secondary amine. This is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Common activation strategies include using carbodiimide reagents (e.g., EDC, DCC) with additives, or converting the carboxylic acid to a more reactive species like an acid chloride.[1]
Q2: I am using a carbodiimide coupling reagent like EDC and getting a low yield of my desired amide. What is the most likely side reaction?
A2: The most common side reaction when using carbodiimide reagents is the intramolecular rearrangement of the highly reactive O-acylisourea intermediate into a stable and unreactive N-acylurea byproduct.[2][3][4] This rearrangement consumes your activated intermediate, preventing it from reacting with the target amine and thereby reducing the yield of your desired carboxamide.
Q3: How can I prevent the formation of the N-acylurea byproduct?
A3: The most effective strategy is to use an additive, such as 1-hydroxybenzotriazole (HOBt) or OxymaPure, in conjunction with your carbodiimide reagent.[2] These additives react with the O-acylisourea intermediate to form an active ester. This active ester is more stable than the O-acylisourea, which significantly suppresses the rearrangement to the N-acylurea, but it remains sufficiently reactive to readily couple with the amine to form the desired amide bond.
Q4: Are there alternative methods to carbodiimide coupling that avoid these specific side products?
A4: Yes. A robust alternative is the two-step acid chloride method. First, the pyrazole carboxylic acid is converted to a pyrazole acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6][7][8] The resulting acyl chloride is highly reactive and can then be directly coupled with the amine, typically in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl generated during the reaction.[9] This method completely avoids the formation of carbodiimide-related byproducts like N-acylureas.
Q5: My starting materials are complex and may be sensitive to the harsh conditions of acid chloride formation. What should I consider?
A5: For sensitive substrates, carbodiimide coupling with additives at room temperature or below is often preferred as the conditions are generally milder. Reagents like EDC are water-soluble, which can simplify the workup procedure.[1] It is crucial to evaluate the stability of your specific pyrazole and amine substrates to the conditions of each method.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired amide; significant amount of a byproduct with a mass corresponding to (Carboxylic Acid + Coupling Agent - H₂O). | Formation of N-acylurea byproduct due to rearrangement of the O-acylisourea intermediate.[2][10] | 1. Add 1.0-1.2 equivalents of an additive like HOBt or OxymaPure to the reaction mixture along with the carbodiimide.[2]2. Switch to the acid chloride synthesis method to avoid carbodiimide-related byproducts entirely. |
| Reaction is sluggish or stalls, even with coupling agents. | 1. The amine is electron-deficient and thus a poor nucleophile.2. Steric hindrance around the carboxylic acid or the amine.3. The amine salt (e.g., hydrochloride) was used without liberating the free amine. | 1. For electron-deficient amines, consider using a more powerful coupling reagent system like HATU/DIPEA or increasing the reaction temperature.[11]2. Increase reaction time and/or use a less sterically hindered base.3. Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to the reaction to deprotonate the amine salt. |
| Difficulty purifying the product; contamination with a white, insoluble solid. | If using DCC (dicyclohexylcarbodiimide), the byproduct is dicyclohexylurea (DCU), which has low solubility in many organic solvents. | 1. Filter the crude reaction mixture. DCU will often precipitate and can be removed by filtration.2. Wash the crude product with a solvent in which DCU is poorly soluble, such as cold acetonitrile or diethyl ether.3. Consider switching to EDC, as its corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup. |
| Racemization observed at a stereocenter adjacent to the reacting amine or carboxylic acid. | The O-acylisourea intermediate or the formation of an oxazolone intermediate can promote epimerization. | 1. Use an additive like HOBt or HOAt, which is known to suppress racemization.2. Run the reaction at a lower temperature (e.g., 0 °C).3. Use a less hindered base, such as N-methylmorpholine (NMM), instead of DIPEA.[12] |
Data Presentation: Impact of Additives on Side Reactions
The use of additives with carbodiimide coupling agents is critical for minimizing side product formation and maximizing the yield of the desired pyrazole carboxamide. The following table summarizes quantitative data from studies on amide bond formation.
| Coupling Condition | Reactants | Desired Product (Amide) Yield | Side Product (N-acylurea) Yield | Comments |
| EDC alone (no additive) | Carboxylic Acid + Amine | 14%[2] | 9% - 33% (of EDC consumed)[13] | The low amide yield correlates with significant conversion of the EDC to the N-acylurea byproduct. The exact amount of side product is sensitive to substrate and conditions.[2][13] |
| EDC with HOBt (1 equiv.) | Carboxylic Acid + Amine | >80%[2] | <1% (negligible)[13] | The addition of HOBt dramatically increases the yield of the desired amide by trapping the active intermediate and preventing rearrangement.[2][13] |
| EDC at pH 5.0 | Ac-F-OH | 93% (Oxazolone Efficiency) | 1 ± 0.5%[13] | At lower pH, the formation of N-acylurea is minimal. |
| EDC at pH 7.0 | Ac-F-OH | 91% (Oxazolone Efficiency) | 6 ± 1%[13] | At neutral pH, the side reaction becomes more significant compared to acidic conditions. |
Experimental Protocols
Protocol 1: Optimized Carbodiimide Coupling using EDC/HOBt
This protocol describes a general method for coupling a pyrazole carboxylic acid with an amine, incorporating HOBt to minimize side reactions.
Materials:
-
Pyrazole-3-carboxylic acid (1.0 eq)
-
Desired amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
In a flame-dried, nitrogen-purged round-bottom flask, dissolve the pyrazole-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Add the amine (1.1 eq) to the solution, followed by DIPEA (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Acid Chloride Method for Pyrazole Carboxamide Synthesis
This protocol provides an alternative strategy that avoids carbodiimide-related impurities.
Materials:
-
Pyrazole-3-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride (2.0 eq)
-
Desired amine (1.2 eq)
-
Triethylamine (TEA) or Pyridine (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Catalytic N,N-Dimethylformamide (DMF) (1-2 drops, if using oxalyl chloride)
Procedure: Step A: Formation of the Acid Chloride
-
In a flame-dried, nitrogen-purged flask, suspend the pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM.
-
If using oxalyl chloride, add a catalytic drop of DMF.
-
Cool the suspension to 0 °C and slowly add thionyl chloride or oxalyl chloride (2.0 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when gas evolution ceases and the mixture becomes a clear solution.
-
Remove the solvent and excess reagent in vacuo. The resulting crude pyrazole-3-carbonyl chloride is typically used immediately without further purification.
Step B: Amide Formation
-
Dissolve the crude acid chloride from Step A in fresh anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve the amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor progress by TLC. Upon completion, dilute with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.[9]
Visualizations
Caption: Carbodiimide coupling pathway showing the desired reaction versus the N-acylurea side reaction.
Caption: A logical workflow for troubleshooting low yield in pyrazole carboxamide synthesis.
References
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. orgosolver.com [orgosolver.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,3-Dimethyl-1H-pyrazole-5-carboxamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,3-Dimethyl-1H-pyrazole-5-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective purification techniques for pyrazole derivatives like this compound are recrystallization and column chromatography.[1] The choice between these methods depends on the nature and quantity of impurities, as well as the scale of the purification.
Q2: How do I select an appropriate solvent for recrystallization?
A2: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For pyrazole derivatives, common single solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[2] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also frequently used.[2] It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system for your specific compound.
Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" happens when the compound precipitates from the solution at a temperature above its melting point.[2] To address this, you can try the following:
-
Increase the solvent volume: Adding more of the "good" solvent will lower the saturation temperature.[2]
-
Slow down the cooling process: Allow the solution to cool gradually to room temperature before placing it in an ice bath.[2]
-
Change the solvent system: A solvent with a lower boiling point might be beneficial.[2]
-
Use a seed crystal: Adding a small, pure crystal of the compound can induce crystallization.[2]
Q4: The yield from my recrystallization is very low. How can I improve it?
A4: Low yield can be due to several factors. To improve recovery, consider the following:
-
Minimize the amount of hot solvent: Use only the minimum volume of hot solvent required to dissolve your crude product.[2]
-
Ensure thorough cooling: Cool the solution in an ice bath to maximize precipitation.
-
Select an appropriate solvent: The ideal solvent will have very low solubility for your compound when cold.[3]
Q5: How can I remove colored impurities during purification?
A5: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before filtration. The charcoal adsorbs the colored molecules. However, be aware that activated charcoal can also adsorb some of your desired product, which may slightly reduce the yield.
Q6: What type of column chromatography is suitable for this compound?
A6: Normal-phase silica gel chromatography is a common choice for purifying pyrazole derivatives.[4] However, the basic nature of the pyrazole nitrogen atoms can lead to strong interactions with the acidic silica gel, causing peak tailing and potential product loss.[5] To mitigate this, you can deactivate the silica gel with a base like triethylamine (~0.5-1% in the eluent) or use a different stationary phase like neutral alumina.[5][6]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | The solution is not supersaturated. | - Concentrate the solution by boiling off some solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.[3] |
| "Oiling out" | The compound's melting point is lower than the solution's temperature, or the compound is too soluble. | - Use a lower-boiling point solvent.- Use a solvent mixture where the compound is less soluble at room temperature.[3] |
| Low yield | The compound is too soluble in the cold solvent. | - Use a different solvent or a mixed-solvent system.- Ensure the minimum amount of hot solvent was used.[3] |
| Impure crystals | Impurities were trapped in the crystal lattice during rapid crystallization. | - Ensure slow cooling.- Perform a second recrystallization.[3] |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of compounds | Inappropriate mobile phase polarity. | - Optimize the solvent system using thin-layer chromatography (TLC) first.- A less polar mobile phase will generally increase retention time and may improve separation.[3] |
| Peak tailing | Strong interaction of the basic compound with acidic silica gel. | - Add a small amount of triethylamine (0.5-1%) to the mobile phase.[5] |
| Low recovery from the column | The compound is irreversibly adsorbed onto the stationary phase. | - Use a more polar mobile phase to elute the compound.- Deactivate the silica gel with triethylamine before packing the column.[5] |
Data Presentation
Table 1: Common Solvents for Recrystallization of Pyrazole Derivatives
| Solvent | Type | Polarity | Common Use |
| Ethanol | Protic | High | Often used for polar pyrazole derivatives.[2] |
| Methanol | Protic | High | Suitable for polar compounds.[2] |
| Isopropanol | Protic | Medium | A good alternative to ethanol or methanol.[6] |
| Ethyl Acetate | Aprotic | Medium | Can be used alone or in combination with hexane.[2] |
| Acetone | Aprotic | Medium | Effective for many pyrazole derivatives.[2] |
| Hexane/Ethyl Acetate | Mixed | Variable | A common mixed-solvent system for adjusting polarity.[2] |
| Ethanol/Water | Mixed | High | A good mixed-solvent system for polar compounds.[2] |
Table 2: Illustrative Solvent Gradient for Column Chromatography
| Step | Mobile Phase Composition (Hexane:Ethyl Acetate) | Purpose |
| 1 | 90:10 | Elution of non-polar impurities |
| 2 | 70:30 | Elution of the target compound |
| 3 | 50:50 | Elution of more polar impurities |
| 4 | 0:100 | Flushing the column |
Note: This is an illustrative gradient and should be optimized based on TLC analysis.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture while stirring until the solvent boils and the compound fully dissolves. Add more solvent dropwise if needed to achieve complete dissolution.[2]
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[2]
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.[2]
Protocol 2: Column Chromatography
-
TLC Analysis: Determine the optimal solvent system (eluent) using thin-layer chromatography. The target compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (containing ~0.5% triethylamine if needed).[5] Pour the slurry into a chromatography column and allow it to pack.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel before adding it to the column.[5]
-
Elution: Add the eluent to the top of the column and begin collecting fractions. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
troubleshooting low yield in the synthesis of pyrazole derivatives
Welcome to the Technical Support Center for the synthesis of pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrazole derivatives?
A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1] The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a widely used example.[1] Other significant methods include the reaction of α,β-unsaturated aldehydes or ketones with hydrazines, 1,3-dipolar cycloaddition of diazo compounds with alkynes, and multicomponent reactions.[1][2]
Q2: My pyrazole synthesis is resulting in a mixture of regioisomers. What causes this and how can I improve selectivity?
A2: The formation of regioisomeric mixtures is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products. Reaction conditions such as solvent and pH can also play a crucial role in determining the final ratio of regioisomers.[1] For strategies to improve regioselectivity, please refer to the Troubleshooting Guide section on "Poor Regioselectivity."
Q3: The yield of my pyrazole synthesis is consistently low. What are the likely causes?
A3: Low yields in pyrazole synthesis can stem from a variety of factors. These include the purity of starting materials, suboptimal reaction conditions (temperature, solvent, stoichiometry), and the occurrence of side reactions. Incomplete reactions or the formation of stable, non-aromatic intermediates can also contribute to a lower than expected yield. A systematic approach to troubleshooting is often necessary to identify and address the root cause. For a detailed guide, please see the "Troubleshooting Low Yield" section below.
Q4: My reaction mixture has developed a strong color (e.g., deep yellow or red). Is this normal, and can it be resolved?
A4: Discoloration of the reaction mixture is a frequent observation in some pyrazole syntheses, particularly the Knorr synthesis when using hydrazine salts like phenylhydrazine hydrochloride.[3] This is often due to the formation of colored impurities from the hydrazine starting material, which can be exacerbated by acidic conditions or oxidative processes.[3] While often not detrimental to the reaction itself, these colored impurities can complicate purification. Using a mild base to neutralize any acid and ensuring a clean workup and purification can help mitigate this issue.[3]
Troubleshooting Guide: Low Yield
Low yield is a common frustration in organic synthesis. This guide provides a systematic approach to identifying and resolving the potential causes of low yield in your pyrazole synthesis.
Logical Workflow for Troubleshooting Low Yield
Detailed Troubleshooting Steps
1. Assess Starting Material Purity
-
Issue: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, reducing the yield and complicating purification. Hydrazine derivatives, in particular, can degrade over time.
-
Recommendation:
-
Ensure the purity of your starting materials using techniques like NMR or GC-MS.
-
Use freshly opened or purified reagents whenever possible.
-
If using a hydrazine salt, consider the presence of residual acid which might affect the reaction.
-
2. Evaluate and Optimize Reaction Conditions
-
Issue: The temperature, reaction time, solvent, and pH are critical parameters that may not be optimal for your specific substrates.
-
Recommendation:
-
Temperature: Some reactions require heating to proceed at a reasonable rate, while others may be sensitive to high temperatures, leading to decomposition. Consider running the reaction at a lower or higher temperature and monitoring the effect on yield.
-
Reaction Time: An incomplete reaction is a common cause of low yield. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting materials are fully consumed. Conversely, excessively long reaction times can lead to product degradation.
-
Solvent: The choice of solvent can significantly influence the reaction's success. For instance, in some cases, aprotic dipolar solvents like DMF have been shown to give better results than polar protic solvents like ethanol.
-
Stoichiometry: Ensure the correct stoichiometry of the reactants is being used. In some cases, using a slight excess (1.0-1.2 equivalents) of the hydrazine can help drive the reaction to completion.
-
pH: The pH of the reaction can influence the rate of condensation and cyclization. If using a hydrazine salt, the reaction mixture can become acidic. The addition of a mild base, such as sodium acetate, can sometimes be beneficial.
-
3. Investigate and Mitigate Side Reactions
-
Issue: The formation of unwanted side products can significantly reduce the yield of the desired pyrazole.
-
Recommendation:
-
Poor Regioselectivity: When using an unsymmetrical 1,3-dicarbonyl, the formation of two regioisomers is a common problem.
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically improve regioselectivity in some cases.
-
pH Control: Adjusting the pH can influence the initial site of nucleophilic attack.
-
-
Incomplete Cyclization: In some instances, a stable intermediate, such as a hydrazone or a hydroxylpyrazolidine, may form but not efficiently cyclize and dehydrate to the final pyrazole product. Adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary.
-
Data Presentation
The following tables provide quantitative data on how different reaction parameters can influence the yield and regioselectivity of pyrazole synthesis.
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis
| 1,3-Dicarbonyl Substituents (R1, R2) | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Total Yield (%) |
| CF3, 2-furyl | Methylhydrazine | Ethanol | 1:1.8 | ~100 |
| CF3, 2-furyl | Methylhydrazine | TFE | 85:15 | ~100 |
| CF3, 2-furyl | Methylhydrazine | HFIP | 97:3 | ~100 |
Regioisomer A corresponds to the pyrazole with the R1 substituent at the 3-position and R2 at the 5-position. TFE = 2,2,2-trifluoroethanol; HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol.
Table 2: Effect of Catalyst on the Yield of Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine | Catalyst | Solvent | Time (h) | Yield (%) |
| Ethyl acetoacetate | Phenylhydrazine | None | Ethanol | 12 | 70 |
| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO | Ethanol | 2 | 95 |
| Dibenzoylmethane | Hydrazine hydrate | None | Ethanol | 5 | 82 |
| Dibenzoylmethane | Hydrazine hydrate | Acetic Acid | Ethanol | 2 | 92 |
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis (Conventional Heating)
This protocol describes the synthesis of a pyrazolone from a β-ketoester and a hydrazine.
-
Materials:
-
Ethyl benzoylacetate (1 equivalent)
-
Hydrazine hydrate (2 equivalents)
-
1-Propanol
-
Glacial acetic acid (catalytic amount)
-
Water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl benzoylacetate (e.g., 3 mmol) and hydrazine hydrate (e.g., 6 mmol).[4]
-
Add 1-propanol (e.g., 3 mL) and a few drops of glacial acetic acid to the mixture.[4]
-
Heat the reaction mixture to approximately 100°C with stirring for 1-2 hours.[4]
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of 30% ethyl acetate/70% hexane).
-
Once the starting material is consumed, add water (e.g., 10 mL) to the hot reaction mixture with stirring.[4]
-
Turn off the heat and allow the reaction to cool slowly to room temperature while stirring to facilitate crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and air dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Protocol 2: Synthesis of Pyrazoles from α,β-Unsaturated Ketones (Chalcones)
This protocol outlines the synthesis of a pyrazole derivative from a chalcone and hydrazine hydrate.
-
Materials:
-
Chalcone (1 equivalent)
-
Hydrazine hydrate (1 equivalent)
-
Formic acid or acetic acid
-
Water
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve the chalcone (e.g., 0.01 mol) and hydrazine hydrate (e.g., 0.01 mol) in formic acid or acetic acid (e.g., 25 mL).[5]
-
Reflux the reaction mixture for approximately 8 hours.[5]
-
After cooling to room temperature, pour the reaction mixture into ice-cold water (e.g., 50 mL).[5]
-
Collect the precipitated solid by vacuum filtration.
-
Purify the crude product by recrystallization from ethanol.[5]
-
Visualizations
General Mechanism of the Knorr Pyrazole Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
identifying and characterizing impurities in 1,3-Dimethyl-1H-pyrazole-5-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dimethyl-1H-pyrazole-5-carboxamide. The information provided is designed to help identify and characterize impurities that may be encountered during synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most likely sources of impurities in the synthesis of this compound?
A1: Impurities can be introduced at various stages of the synthesis. The most common sources include:
-
Starting materials: Residual starting materials from the pyrazole ring formation, such as incompletely reacted 1,3-dicarbonyl compounds or hydrazine derivatives.
-
Intermediates: Unreacted 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid from the amidation step.
-
Side-products: Formation of regioisomers during the pyrazole ring synthesis or by-products from the amidation reaction.[1]
-
Reagents and solvents: Impurities present in the reagents and solvents used throughout the synthesis.
-
Degradation products: The final compound may degrade under certain storage or experimental conditions.
Q2: My final product shows a lower than expected melting point and broad peaks in the NMR spectrum. What could be the issue?
A2: A depressed and broad melting point, along with broad NMR signals, typically indicates the presence of impurities. These impurities can disrupt the crystal lattice of the pure compound, leading to a lower and broader melting range. In the NMR spectrum, impurities can cause peak broadening and the appearance of unexpected signals. It is recommended to purify the sample further, for instance by recrystallization or column chromatography.
Q3: I am observing an unexpected peak in my HPLC analysis. How can I identify this impurity?
A3: To identify an unknown impurity peak, a systematic approach is necessary. This usually involves:
-
LC-MS analysis: To obtain the molecular weight of the impurity.
-
High-resolution mass spectrometry (HRMS): To determine the elemental composition.
-
Tandem mass spectrometry (MS/MS): To obtain structural fragments of the impurity.
-
Isolation and NMR spectroscopy: If the impurity is present in sufficient quantity, it can be isolated using preparative HPLC or column chromatography, followed by structural elucidation using 1D and 2D NMR techniques.[2]
Q4: Can the pyrazole N-H be a source of side reactions during the amidation of the corresponding carboxylic acid?
A4: While the pyrazole nitrogen in the 1-position is methylated in this compound, in related syntheses where an N-H is present, it can act as a competing nucleophile during the activation of the carboxylic acid, potentially leading to the formation of N-acylated pyrazole side products.[1] In the case of the target molecule, this is not a concern.
Troubleshooting Guides
Issue 1: Low Yield and/or Incomplete Conversion during Amidation
| Potential Cause | Troubleshooting Step |
| Inefficient activation of the carboxylic acid | Ensure the activating agent (e.g., thionyl chloride, HATU, PyBOP) is fresh and used in the correct stoichiometric amount. Optimize reaction time and temperature.[1] |
| Poor quality of starting carboxylic acid | Confirm the purity of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid by melting point, NMR, and HPLC. Purify if necessary. |
| Decomposition of the activated species | Perform the reaction under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal reaction conditions | Screen different solvents, bases, and temperatures to find the optimal conditions for the amidation reaction. |
Issue 2: Presence of Process-Related Impurities
| Potential Impurity | Identification Method | Mitigation Strategy |
| 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (unreacted starting material) | HPLC, LC-MS | Drive the amidation reaction to completion by using a slight excess of the amine source or by extending the reaction time. Purify the final product by recrystallization or column chromatography. |
| Isomeric pyrazole carboxamides (e.g., 1,5-Dimethyl-1H-pyrazole-3-carboxamide) | HPLC, NMR, LC-MS | Optimize the pyrazole synthesis to favor the formation of the desired regioisomer.[1] This can often be achieved by carefully controlling the reaction temperature and the choice of solvent and base. |
| Residual coupling reagents and their by-products | HPLC | Choose a purification method that effectively removes these by-products, such as an aqueous work-up followed by recrystallization or column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from its corresponding carboxylic acid.
Materials:
-
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia solution (NH₃ in H₂O) or ammonia gas
-
Anhydrous Toluene
-
Dry ether
Procedure:
-
A mixture of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (1 equivalent) and thionyl chloride (3 equivalents) in anhydrous toluene is refluxed for 2 hours.
-
The reaction mixture is concentrated under vacuum to remove excess thionyl chloride and solvent.
-
The resulting crude acid chloride is dissolved in a suitable anhydrous solvent (e.g., THF, DCM).
-
The solution of the acid chloride is slowly added to a cooled (0 °C) and stirred solution of ammonia (excess) in water or an appropriate solvent.
-
The reaction is stirred at 0 °C and then allowed to warm to room temperature.
-
The solid product is collected by filtration, washed with cold water and then with a small amount of cold ether.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Protocol 2: HPLC Method for Purity Analysis
This is a general reverse-phase HPLC method that can be used as a starting point for the purity analysis of this compound and its potential impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Synthetic and analytical workflow for this compound.
Caption: Troubleshooting logic for identifying and mitigating impurities.
References
Technical Support Center: Improving Regioselectivity of Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for controlling regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a critical issue to control?
A1: In pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, regioisomers are structural isomers that differ in the position of the substituent on the pyrazole ring.[1][2] For instance, the substituent on the hydrazine can end up on the nitrogen atom adjacent to one of the carbonyl-derived carbons or the other. Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[2] For therapeutic applications, it is often essential to synthesize a single, desired regioisomer in high purity.[1]
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[2]
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Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[1][2]
-
Electronic Effects: The electronic nature of the substituents plays a significant role. Electron-withdrawing groups on the dicarbonyl compound can make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[1][2]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[2][3]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity.[2] For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[4]
Troubleshooting Guides
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
-
Problem: The electronic and steric differences between the two carbonyl groups in your unsymmetrical 1,3-dicarbonyl are not significant enough to favor the formation of one regioisomer over the other under standard reaction conditions.[2]
-
Solution:
-
Change the Solvent: Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[5]
-
Modify the Reaction Temperature: Lowering the reaction temperature may favor the formation of one isomer by taking advantage of small differences in activation energies.[3]
-
Adjust the pH: The pH of the reaction can influence which nitrogen atom of the substituted hydrazine acts as the primary nucleophile. Experimenting with acidic or basic conditions may improve the regiomeric ratio.[6]
-
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under your current reaction conditions.[2]
-
Solution:
-
Reverse Regioselectivity with Different Conditions: Sometimes, changing from acidic to neutral or basic conditions can switch the major regioisomer.[6]
-
Utilize a Different Synthetic Strategy: If modifying the Knorr synthesis conditions is unsuccessful, consider alternative methods for pyrazole synthesis that may offer different regiochemical control, such as those involving cycloaddition reactions.[7][8]
-
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for further use.[4]
-
Solution:
-
Chromatographic Separation: Flash column chromatography on silica gel is the most common method for separating regioisomers. A thorough screening of solvent systems using Thin Layer Chromatography (TLC) should be performed first to identify an eluent that provides the best possible separation.[2]
-
Recrystallization: If the regioisomers have different solubilities, recrystallization can be an effective purification method.
-
Quantitative Data
The choice of solvent can significantly impact the regioselectivity of pyrazole synthesis. Below is a summary of the effect of different solvents on the regiomeric ratio for the reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine.
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis [1][6]
| 1,3-Dicarbonyl Substituents (R¹, R²) | Hydrazine (R³) | Solvent | Regioisomeric Ratio (A:B)¹ |
| Aryl, CF₃ | Phenylhydrazine | Ethanol | ~1:1 |
| Aryl, CF₃ | Phenylhydrazine | TFE | >95:5 |
| Aryl, CF₃ | Phenylhydrazine | HFIP | >99:1 |
| Aryl, Methyl | Methylhydrazine | Ethanol | Variable, often low selectivity |
| Aryl, Methyl | Methylhydrazine | TFE | Significantly improved selectivity |
¹Regioisomer A corresponds to the N-substituted nitrogen adjacent to R¹, and Regioisomer B corresponds to the N-substituted nitrogen adjacent to R².
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Improved Regioselectivity using TFE [2][5]
This protocol provides a general guideline for synthesizing pyrazoles with high regioselectivity. Optimization for specific substrates may be required.
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the TFE under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
-
Mandatory Visualizations
Caption: Knorr synthesis pathways leading to different regioisomers.
Caption: A logical workflow for troubleshooting poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
challenges in the scale-up synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxamide
Welcome to the technical support center for the scale-up synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the laboratory to a larger scale. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 (Formation of Intermediate A) | - Incomplete reaction due to insufficient reaction time or temperature. - Loss of product during workup, especially if the pH is not controlled. | - Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed. - Ensure the pH is maintained between 2 and 3 during the aqueous workup to minimize the solubility of the intermediate in the aqueous layer.[1] |
| Poor Purity of Intermediate A | - Side reactions due to poor temperature control during the addition of acetone. | - Maintain the internal temperature below 15°C during the dropwise addition of acetone.[1] |
| Low yield in Step 2 (Cyclization to Ethyl 1,3-Dimethyl-1H-pyrazole-5-carboxylate) | - Incomplete reaction. - Suboptimal ratio of methylhydrazine. | - Increase the reaction time at 40-50°C. - Use a 1.5 to 1.6 molar equivalent of 40% methylhydrazine relative to the intermediate from Step 1.[1] |
| Difficulty in Isolating the Carboxylic Acid (Step 3) | - Incomplete hydrolysis of the ethyl ester. - Product loss during extraction. | - Monitor the hydrolysis by TLC or HPLC to ensure complete conversion. - Perform multiple extractions with a suitable organic solvent after acidification. |
| Low yield in Amidation (Step 4) | - Inefficient activation of the carboxylic acid. - Incomplete reaction with ammonia. | - Ensure the thionyl chloride is fresh and used in sufficient excess (e.g., 3 equivalents). - Maintain a low temperature (0°C) during the addition of aqueous ammonia to the acid chloride. |
| Product Contamination with Unreacted Starting Materials | - Incomplete reaction in any of the steps. | - Monitor each reaction to completion using appropriate analytical methods (TLC, HPLC, GC). |
| Formation of Colored Impurities | - Potential side reactions at elevated temperatures. | - Maintain strict temperature control throughout the process, especially during distillations. |
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for the scale-up synthesis of this compound?
A1: The synthesis involves several hazardous reagents and potentially exothermic steps. Key safety measures include:
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Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Have a neutralization solution (e.g., sodium bicarbonate) readily available for spills.
-
Sodium Ethoxide (NaOEt): A strong base and moisture-sensitive. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.
-
Methylhydrazine: Toxic and a potential carcinogen. Handle with extreme caution in a fume hood with appropriate PPE.
-
Temperature Control: The initial condensation reaction and the cyclization step require careful temperature control to avoid side reactions and potential runaways. Ensure the reactor's cooling system is adequate for the scale of the reaction.
Q2: How does heat management differ when scaling up this synthesis from the lab to a pilot plant?
A2: Heat management is a critical challenge during scale-up. The surface-area-to-volume ratio of a reactor decreases as the scale increases, which can lead to inefficient heat dissipation. For this synthesis, particular attention should be paid to:
-
Step 1: The dropwise addition of acetone to the mixture of ethanol, sodium ethoxide, and diethyl oxalate should be slow enough to maintain the internal temperature below 15°C.[1]
-
Step 2: The addition of methylhydrazine should also be controlled to keep the temperature below 15°C.[1]
-
Step 4: The reaction of the carboxylic acid with thionyl chloride is exothermic and should be performed with adequate cooling.
Q3: What are the most likely impurities to be encountered, and how can they be minimized?
A3: While specific impurity profiles for this exact molecule at scale are not extensively published, common impurities in similar pyrazole syntheses can arise from:
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Isomeric Pyrazoles: Incomplete methylation or rearrangement can lead to isomeric pyrazole impurities. Using a controlled methylation strategy and maintaining optimal reaction conditions can minimize this.
-
Unreacted Intermediates: Incomplete reactions will lead to the presence of starting materials in the final product. Monitoring each step to completion is crucial.
-
Side-Products from Reagents: For example, excess thionyl chloride must be completely removed before the addition of ammonia to prevent the formation of undesired byproducts.
Q4: Can the final product be purified by recrystallization?
A4: Yes, this compound is a solid and can be purified by recrystallization. The choice of solvent will depend on the impurity profile. Common solvents for recrystallizing similar polar amides include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
Experimental Protocols
Step 1: Synthesis of Intermediate A
Methodology:
-
Charge a reactor with ethanol (6-9 times the mass of diethyl oxalate), sodium ethoxide (0.45-0.5 times the mass of diethyl oxalate), and diethyl oxalate.
-
Cool the reaction mixture to 5-15°C.
-
Slowly add acetone (0.42-0.45 times the mass of diethyl oxalate) dropwise, ensuring the internal temperature is maintained at or below 15°C.
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After the addition is complete, allow the mixture to react for 24 hours at the same temperature.
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Prepare a separate vessel with ice water (17-22 times the mass of the initial diethyl oxalate).
-
Slowly transfer the reaction mixture into the ice water.
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Adjust the pH of the aqueous mixture to 2-3 with acetic acid.
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Extract the mixture three times with dichloromethane (total extraction volume 8-12 times the mass of the initial diethyl oxalate).
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Combine the organic phases and concentrate under reduced pressure at 40-50°C to obtain the crude intermediate.
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Purify the crude product by vacuum distillation.
Step 2: Synthesis of Ethyl 1,3-Dimethyl-1H-pyrazole-5-carboxylate
Methodology:
-
Charge a reactor with dimethylformamide (DMF) (3-4 times the mass of Intermediate A) and the purified Intermediate A from Step 1.
-
Cool the mixture to 5-15°C.
-
Slowly add a 40% aqueous solution of methylhydrazine (1.5-1.6 times the mass of Intermediate A) dropwise, maintaining the internal temperature at or below 15°C.
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After the addition, heat the reaction mixture to 40-50°C and maintain for 6-8 hours.
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Concentrate the reaction solution at 70-90°C under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.
Step 3: Hydrolysis to 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid
Methodology:
-
Dissolve the ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate from Step 2 in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
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Add an excess of a base, such as sodium hydroxide or lithium hydroxide (typically 2-3 equivalents).
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Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor the reaction by TLC or HPLC until the ester is fully consumed.
-
Cool the mixture and remove the organic solvent under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexanes) to remove any unreacted ester.
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Cool the aqueous layer in an ice bath and acidify to a low pH (e.g., pH 1-2) with a strong acid like hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
Step 4: Amidation to this compound
Methodology:
-
In a dry reactor under an inert atmosphere, suspend the 1,3-dimethyl-1H-pyrazole-5-carboxylic acid from Step 3 in a suitable inert solvent like dichloromethane or toluene.
-
Add thionyl chloride (at least 3 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux and maintain until the reaction is complete (monitor by the cessation of gas evolution and TLC/HPLC).
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Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride and the solvent.
-
Dissolve the resulting crude acid chloride in an inert solvent.
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In a separate vessel, prepare a concentrated solution of aqueous ammonia and cool it to 0°C.
-
Slowly add the solution of the acid chloride to the cold ammonia solution with vigorous stirring, maintaining the temperature at 0°C.
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Allow the mixture to warm to room temperature and stir until the reaction is complete.
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Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization.
Data Presentation
Table 1: Summary of Yield and Purity for the Synthesis of Ethyl 1,3-Dimethyl-1H-pyrazole-5-carboxylate at Scale
| Step | Product | Scale (Example) | Yield | Purity (by GC) | Reference |
| 1 & 2 | Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | 5.84 kg of Diethyl Oxalate | 83.6% - 88.1% | 98% | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting flow for synthesis issues.
References
Technical Support Center: Resolving Solubility Challenges of 1,3-Dimethyl-1H-pyrazole-5-carboxamide in Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1,3-Dimethyl-1H-pyrazole-5-carboxamide (CAS 136678-93-8) in bioassays.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to addressing solubility challenges. Below is a summary of its key characteristics.
| Property | Value | Reference |
| Molecular Formula | C₆H₉N₃O | [1][2][3] |
| Molecular Weight | 139.16 g/mol | [2][4] |
| Appearance | White to off-white solid/powder or crystals | [2] |
| Melting Point | 164 °C | [2][5] |
| Predicted Boiling Point | 288.7 ± 28.0 °C | [2][5] |
| Predicted Density | 1.28 ± 0.1 g/cm³ | [2][5] |
| Predicted pKa | 15.55 ± 0.50 | [2] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for creating a stock solution?
Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What is happening and how can I prevent this?
A2: This phenomenon, often called "crashing out" or precipitation, occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.[6] To prevent this, consider the following strategies:
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Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. This involves creating intermediate dilutions in a mix of the organic solvent and the aqueous buffer before reaching the final desired concentration.[6][7][8]
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Vortexing During Dilution: Add the stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This promotes rapid mixing and can prevent localized high concentrations that lead to precipitation.
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Lower the Final Concentration: Your target concentration in the bioassay may be above the compound's aqueous solubility limit. If possible, test a lower final concentration.
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Use of Surfactants or Co-solvents: If the experimental design allows, the addition of a small amount of a biocompatible surfactant (e.g., Tween-80) or a co-solvent (e.g., ethanol) to the final aqueous solution can help maintain solubility.
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Gentle warming can be an effective method to increase the dissolution rate of a compound. However, it is crucial to be cautious as excessive heat can lead to the degradation of the compound. If you choose to warm the solution, do so gently and for a short period. Always allow the solution to return to room temperature to ensure the compound remains in solution before use in your assay.
Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?
A4: High concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final concentration of DMSO in cell-based assays at or below 0.5%, and ideally below 0.1%, to minimize any potential artifacts or cytotoxicity from the solvent.
Troubleshooting Guide: Step-by-Step Dissolution Protocol
This guide provides a systematic approach to dissolving and diluting this compound for bioassays to minimize precipitation.
Experimental Protocol: Preparation of a 10 mM Stock Solution and Working Solutions
Objective: To prepare a 10 mM stock solution of this compound in DMSO and subsequently prepare working solutions in an aqueous buffer.
Materials:
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This compound (MW: 139.16 g/mol )
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Dimethyl sulfoxide (DMSO), anhydrous
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Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
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Aqueous buffer or cell culture medium (pre-warmed to 37°C if for cell-based assays)
Procedure:
Part 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM solution, you will need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 139.16 g/mol x 1000 mg/g = 1.39 mg
-
-
-
Weigh the compound: Accurately weigh out 1.39 mg of this compound and place it in a sterile microcentrifuge tube. For greater accuracy with standard laboratory balances, it is advisable to prepare a larger volume of stock solution (e.g., 10 mL, requiring 13.9 mg of the compound).[9]
-
Dissolve in DMSO: Add the calculated volume of anhydrous DMSO (e.g., 1 mL for 1.39 mg) to the microcentrifuge tube.
-
Ensure complete dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath may be used if necessary, but avoid excessive heat.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Part 2: Preparation of Working Solutions by Serial Dilution
-
Pre-warm the aqueous buffer: If preparing solutions for cell-based assays, ensure your buffer or medium is pre-warmed to 37°C.
-
Perform serial dilutions: It is recommended to perform serial dilutions in DMSO first to lower the concentration before adding to the aqueous buffer.[6] Alternatively, for direct dilution into the assay medium, a stepwise approach is crucial.
-
Example Dilution to 10 µM:
-
Prepare an intermediate dilution: Add 1 µL of the 10 mM DMSO stock solution to 99 µL of DMSO to create a 100 µM solution.
-
Prepare the final working solution: Add 10 µL of the 100 µM intermediate solution to 990 µL of your pre-warmed aqueous buffer or cell culture medium while vortexing. This will result in a final concentration of 1 µM with a final DMSO concentration of 0.1%.
-
Visual Troubleshooting and Workflow Diagrams
To further assist in resolving solubility issues, the following diagrams illustrate the decision-making process and experimental workflows.
Caption: A troubleshooting workflow for addressing precipitation issues of this compound.
Caption: Experimental workflow for preparing stock and working solutions of this compound.
References
- 1. chem-space.com [chem-space.com]
- 2. This compound | 136678-93-8 [amp.chemicalbook.com]
- 3. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 4. This compound - CAS:136678-93-8 - Sunway Pharm Ltd [3wpharm.com]
- 5. 136678-93-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. integra-biosciences.com [integra-biosciences.com]
- 9. researchgate.net [researchgate.net]
preventing byproduct formation in the synthesis of TAK-593.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in preventing byproduct formation during the synthesis of TAK-593.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of TAK-593, focusing on the key reaction steps: imidazo[1,2-b]pyridazine core formation, C-O coupling, and acylation reactions.
Issue 1: Formation of Regioisomeric Byproducts during Imidazo[1,2-b]pyridazine Core Synthesis
| Observation | Potential Cause | Recommended Solution |
| Presence of an unexpected isomer of the imidazo[1,2-b]pyridazine core in analytical data (e.g., LC-MS, NMR). | The reaction between the 3-amino-6-halopyridazine and the α-haloketone can potentially lead to the formation of the undesired imidazo[1,5-a]pyridazine regioisomer, although the formation of the imidazo[1,2-b]pyridazine is generally favored. | - Control Reaction Temperature: Maintain the recommended reaction temperature to favor the desired kinetic product. - Choice of Base: Use a mild, non-nucleophilic base such as sodium bicarbonate to minimize side reactions. - Purification: Employ careful chromatographic purification to separate the desired isomer from any regioisomeric byproducts. |
Issue 2: Incomplete Reaction and Side-Products in the C-O Coupling Step
| Observation | Potential Cause | Recommended Solution |
| Significant amounts of unreacted 6-iodo-imidazo[1,2-b]pyridazine intermediate and/or the aminophenol starting material. | - Insufficient reaction time or temperature. - Inefficient catalyst activity. - Presence of impurities that poison the catalyst. | - Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Extend the reaction time if necessary. - Catalyst and Ligand Choice: Ensure the use of a high-quality palladium catalyst and appropriate ligand. Consider screening different catalyst/ligand combinations. - Purity of Starting Materials: Use highly purified starting materials to avoid catalyst deactivation. |
| Formation of byproducts resulting from oxidation or self-coupling of the aminophenol. | The aminophenol is susceptible to oxidation, especially at elevated temperatures and in the presence of air. | - Degas Solvents: Thoroughly degas all solvents before use to remove dissolved oxygen. - Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (e.g., nitrogen or argon). |
Issue 3: Byproduct Formation during Acylation Steps
| Observation | Potential Cause | Recommended Solution |
| Presence of di-acylated or N-acylated byproducts. | - Use of excess acylating agent. - The presence of multiple nucleophilic sites (e.g., amino and hydroxyl groups) that can be acylated. | - Stoichiometric Control: Use a precise stoichiometry of the acylating agent (e.g., cyclopropylcarbonyl chloride or 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride). A slight excess may be needed, but large excesses should be avoided. - Controlled Addition: Add the acylating agent slowly and at a low temperature to control the reaction selectivity. - Use of a Suitable Base: Employ a non-nucleophilic base (e.g., pyridine, triethylamine, or diisopropylethylamine) to neutralize the generated HCl without competing in the reaction. |
| Hydrolysis of the acyl chloride leading to the corresponding carboxylic acid. | Presence of water in the reaction mixture. | - Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under strictly anhydrous conditions using dry solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control to minimize byproduct formation in the synthesis of TAK-593?
A1: The most critical parameters are:
-
Purity of Starting Materials: Using high-purity reagents and intermediates is fundamental to prevent side reactions.
-
Inert Atmosphere: For oxygen-sensitive steps like the C-O coupling, maintaining an inert atmosphere is crucial to prevent oxidation of the aminophenol.
-
Stoichiometry: Precise control of the molar ratios of reactants, especially the acylating agents, is key to avoiding over-acylation.
-
Temperature Control: Maintaining the optimal reaction temperature for each step can significantly influence the reaction selectivity and minimize the formation of thermal degradation products.
-
Anhydrous Conditions: For acylation reactions, the exclusion of water is critical to prevent hydrolysis of the acylating agents.
Q2: Which analytical techniques are recommended for monitoring the reaction progress and identifying byproducts?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, allowing for the determination of the conversion rate and the relative amounts of product and byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of the molecular weights of the main product and any impurities, providing initial clues about their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For the structural elucidation of the final product and isolated byproducts.
Q3: How can I purify TAK-593 to remove closely related byproducts?
A3: Column chromatography on silica gel is the most common method for the purification of TAK-593 and its intermediates. The choice of the eluent system is critical for achieving good separation. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. For challenging separations, preparative HPLC may be necessary.
Data Presentation
Table 1: Summary of Key Reaction Steps and Potential Byproducts
| Reaction Step | Reactants | Product | Potential Byproducts | Prevention Strategy |
| Imidazo[1,2-b]pyridazine Formation | 3-amino-6-halopyridazine, α-haloketone | 6-halo-imidazo[1,2-b]pyridazine | Regioisomer (imidazo[1,5-a]pyridazine) | Temperature control, use of mild base. |
| C-O Coupling | 6-iodo-imidazo[1,2-b]pyridazine intermediate, Aminophenol derivative | Aryl ether intermediate | Unreacted starting materials, Oxidized aminophenol | Optimize reaction conditions, inert atmosphere, pure reagents. |
| First Acylation | Aryl ether intermediate, 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride | Amide intermediate | Di-acylated byproduct | Stoichiometric control of acylating agent, controlled addition. |
| Second Acylation | Amide intermediate, Cyclopropylcarbonyl chloride | TAK-593 | Di-acylated byproduct | Stoichiometric control of acylating agent, controlled addition. |
Experimental Protocols
Protocol 1: General Procedure for the Acylation of the Amino Group
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Dissolve the amine-containing intermediate (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (nitrogen or argon).
-
Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the acylating agent (e.g., cyclopropylcarbonyl chloride, 1.1 eq.) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Workflow for the acylation step in TAK-593 synthesis.
Caption: Potential byproduct formation points in TAK-593 synthesis.
Technical Support Center: Optimizing Catalyst Selection for Pyrazole Ring Formation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyrazoles, with a focus on catalyst selection and reaction optimization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during pyrazole synthesis experiments.
Issue 1: Low or No Yield of the Desired Pyrazole Product
Low yields are a common challenge in pyrazole synthesis and can be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the underlying issue.
| Possible Cause | Troubleshooting Step |
| Poor Quality of Starting Materials | Ensure the purity of the 1,3-dicarbonyl compound and the hydrazine derivative. Impurities can lead to side reactions, reducing the yield. It is recommended to use freshly opened or purified hydrazine derivatives as they can degrade over time.[1] |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and solvent. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1] For some syntheses, increasing the temperature to 60°C has been shown to improve product yield.[2] |
| Incorrect Stoichiometry | Verify the stoichiometry of the reactants. In some cases, using a slight excess of the hydrazine (1.0-1.2 equivalents) can drive the reaction to completion.[1] |
| Inefficient Catalyst | The choice of catalyst is critical. While some reactions proceed without a catalyst, many require an acid, base, or metal catalyst for high yields.[2] For instance, nano-ZnO has been used as an efficient catalyst for the condensation of phenylhydrazine with ethyl acetoacetate, achieving a 95% yield in a short reaction time.[2][3] |
| Formation of Stable Intermediates | In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole. Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to promote the final step.[4] |
| Side Reactions | The formation of byproducts can consume starting materials and lower the yield of the desired product. Common side reactions include the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1][4] |
Issue 2: Formation of Regioisomers with Unsymmetrical 1,3-Dicarbonyls
The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of a mixture of two regioisomeric pyrazoles.[1] The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[1]
| Factor | Troubleshooting Strategy |
| Solvent Choice | The solvent can have a dramatic effect on regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase regioselectivity in favor of one isomer.[4] |
| pH Control | Adjusting the pH of the reaction can influence the initial site of nucleophilic attack by the hydrazine. Acidic conditions may favor the formation of one regioisomer, while neutral or basic conditions may favor the other.[4] |
| Catalyst Selection | The choice of catalyst can direct the reaction towards a specific regioisomer. For example, Amberlyst-70 has been used for the regioselective synthesis of pyrazoles at room temperature.[4] |
| Steric Hindrance | The use of a bulky substituent on the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for pyrazole synthesis?
A1: The Knorr pyrazole synthesis is traditionally an acid-catalyzed reaction.[5][6] Common catalysts include:
-
Brønsted Acids: Glacial acetic acid is frequently used.[1]
-
Lewis Acids: Lithium perchlorate has been employed as a Lewis acid catalyst.
-
Heterogeneous Catalysts: Nano-ZnO has been shown to be an efficient catalyst, offering advantages like high yields, short reaction times, and simple work-up.[3] Amberlyst-70 is another example of a heterogeneous catalyst used for regioselective synthesis.[4]
-
Metal Catalysts: A variety of metal catalysts, including those based on Ruthenium, Palladium, Copper, Iron, and Nickel, have been used in different pyrazole synthesis methodologies.[7]
Q2: How can I monitor the progress of my pyrazole synthesis reaction?
A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][8] This allows you to determine when the starting materials have been consumed and the reaction is complete, helping to optimize the reaction time and prevent the formation of byproducts due to prolonged reaction times or overheating.
Q3: My reaction mixture has turned a dark color. Is this normal?
A3: Discoloration of the reaction mixture, particularly turning yellow or red, is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material.[1] If using a hydrazine salt, the addition of a mild base like sodium acetate can sometimes lead to a cleaner reaction profile.[1]
Q4: What are the best methods for purifying the final pyrazole product?
A4: Upon completion of the reaction, the crude product can be purified by several methods. The most common techniques are:
-
Recrystallization: This is an effective method for purifying solid products.[1]
-
Column Chromatography: Silica gel column chromatography is a widely used technique for purifying both solid and oily products and is particularly useful for separating regioisomers.[1][4]
-
Vacuum Filtration: If the product precipitates out of the reaction mixture, it can be collected by vacuum filtration.[1]
Q5: Can I run the pyrazole synthesis under solvent-free conditions?
A5: Yes, solvent-free reaction conditions have been successfully employed for the synthesis of pyrazole derivatives. These "green" protocols often involve grinding the reactants together, sometimes with a catalytic amount of an ionic liquid, and can lead to high yields in very short reaction times.[9]
Data Presentation
The following tables summarize quantitative data on the effect of different catalysts, solvents, and reaction conditions on the yield and regioselectivity of pyrazole synthesis.
Table 1: Effect of Solvent on Pyrano[2,3-c]pyrazole Synthesis Yield and Reaction Time
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | CH₃CN | 45 | 70 |
| 2 | THF | 40 | 78 |
| 3 | DMF | 55 | 80 |
| 4 | CH₂Cl₂ | 35 | 85 |
| 5 | EtOH | 25 | 90 |
| 6 | No Solvent | 7-15 | 95 |
| Reaction Conditions: Substituted aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine (1 mmol), in a catalytic amount of N-methyl-2-pyrrolidonium hydrogen sulfate ([NMPy][HSO₄]).[9] |
Table 2: Comparison of Catalysts for the Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol
| Entry | Catalyst | Amount (mol%) | Time (min) | Yield (%) |
| 1 | ZnO (Bulk) | 10 | 60 | 40 |
| 2 | ZnO (Bulk) | 20 | 60 | 55 |
| 3 | Nano-ZnO | 10 | 15 | 95 |
| 4 | Nano-ZnO | 5 | 15 | 80 |
| 5 | No Catalyst | - | 120 | 20 |
| Reaction: Phenylhydrazine and ethyl acetoacetate.[10] |
Table 3: Effect of Fluorinated Solvents on the Regioselectivity of Pyrazole Synthesis
| 1,3-Dicarbonyl Substituents (R¹, R²) | Hydrazine | Solvent | Regioisomer Ratio (A:B) |
| CF₃, Ph | Methylhydrazine | EtOH | 10:90 |
| CF₃, Ph | Methylhydrazine | TFE | 85:15 |
| CF₃, Ph | Methylhydrazine | HFIP | 97:3 |
| CCl₃, Ph | Methylhydrazine | EtOH | 30:70 |
| CCl₃, Ph | Methylhydrazine | TFE | 95:5 |
| CCl₃, Ph | Methylhydrazine | HFIP | >99:1 |
| Regioisomer A has the N-substituent adjacent to R¹, and Regioisomer B has the N-substituent adjacent to R².[11][12] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol provides a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines. Optimization may be required for specific substrates.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (1.0-1.2 eq)
-
Solvent (e.g., ethanol, 1-propanol)
-
Catalyst (e.g., glacial acetic acid, a few drops)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound.
-
Solvent and Catalyst Addition: Add the chosen solvent, followed by a catalytic amount of acid.
-
Hydrazine Addition: Add the substituted hydrazine to the mixture. Note that this addition can be exothermic.
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one using Nano-ZnO Catalyst
Materials:
-
Phenylhydrazine (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Nano-ZnO (10 mol%)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, prepare a mixture of phenylhydrazine, ethyl acetoacetate, and nano-ZnO in ethanol.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization.[3]
Mandatory Visualizations
Caption: Experimental workflow for Knorr pyrazole synthesis.
Caption: Troubleshooting workflow for low pyrazole yield.
Caption: General mechanism of the Knorr pyrazole synthesis.
References
- 1. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. name-reaction.com [name-reaction.com]
- 7. jocpr.com [jocpr.com]
- 8. Natural asphalt oxide-grafted carboxylic acid: a sustainable heterogeneous catalyst for synthesis of pyrano[2,3-c]pyrazoles and 2-amino-3-cyanopyridines in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
antifungal efficacy of 1,3-Dimethyl-1H-pyrazole-5-carboxamide vs. carbendazol.
A detailed guide for researchers and drug development professionals on the antifungal properties of pyrazole carboxamides in comparison to the established fungicide, carbendazim.
This guide provides a comparative analysis of the antifungal efficacy of pyrazole carboxamide derivatives and carbendazim. While a direct comparison with 1,3-Dimethyl-1H-pyrazole-5-carboxamide is not available in the current body of scientific literature, this document synthesizes data on various other pyrazole carboxamide derivatives to offer a broader understanding of this class of compounds against the well-established fungicide, carbendazim.
Executive Summary
Carbendazim is a widely used broad-spectrum benzimidazole fungicide with a long history of application in agriculture.[1][2][3] Its mechanism of action involves the disruption of microtubule assembly in fungal cells, leading to the inhibition of mitosis and cell death.[1][3][4][5] Pyrazole carboxamides represent a newer class of fungicides, many of which act as succinate dehydrogenase (SDH) inhibitors, thereby disrupting the fungal respiratory chain.[6][7] This guide presents available quantitative data on the efficacy of these two classes of compounds, details the experimental protocols used for their evaluation, and visualizes their mechanisms of action and experimental workflows.
Quantitative Data Comparison
The following table summarizes the in vitro antifungal activity (EC50 values in µg/mL) of various pyrazole carboxamide derivatives against different fungal pathogens, alongside the activity of carbendazim where available for comparison. It is important to note that these values are from different studies and direct, side-by-side comparisons should be made with caution.
| Fungal Species | Pyrazole Carboxamide Derivative | EC50 (µg/mL) | Carbendazim EC50 (µg/mL) | Reference |
| Rhizoctonia solani | Isoxazolol pyrazole carboxylate 7ai | 0.37 | 1.00 | [8][9] |
| Alternaria porri | Isoxazolol pyrazole carboxylate 7ai | 2.24 | >100 | [8] |
| Marssonina coronaria | Isoxazolol pyrazole carboxylate 7ai | 3.21 | >100 | [8] |
| Cercospora petroselini | Isoxazolol pyrazole carboxylate 7ai | 10.29 | >100 | [8] |
| Valsa mali | Pyrazole carboxamide thiazole derivative 6i | 1.77 | Not Reported | [6] |
| Valsa mali | Pyrazole carboxamide thiazole derivative 19i | 1.97 | Not Reported | [6] |
| Rhizoctonia solani | Pyrazole carboxamide thiazole derivative 23i | 3.79 | Not Reported | [6] |
Note: A lower EC50 value indicates higher antifungal activity. The data for carbendazim against A. porri, M. coronaria, and C. petroselini indicates low efficacy at the tested concentrations in that particular study.
Experimental Protocols
The following outlines a typical experimental protocol for in vitro antifungal activity assessment as described in the referenced literature for pyrazole carboxamide derivatives.
Mycelium Growth Inhibition Assay
This method is commonly used to determine the efficacy of antifungal compounds against phytopathogenic fungi.
-
Preparation of Test Compounds: The synthesized pyrazole carboxamide derivatives and the control fungicide (e.g., carbendazim) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions of a specific concentration (e.g., 10,000 µg/mL).
-
Culture Medium Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. While the medium is still molten, the stock solution of the test compound is added to achieve a series of desired final concentrations. The final concentration of the solvent (DMSO) is kept constant and low (e.g., ≤1% v/v) to avoid affecting fungal growth.
-
Inoculation: A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the target fungus and placed at the center of the PDA plate containing the test compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., 25 ± 1 °C) in the dark for a set period, or until the mycelial growth in the control plate (containing only DMSO) reaches a certain diameter.
-
Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated using the following formula:
Inhibition (%) = [(C - T) / C] x 100
Where:
-
C is the average diameter of the mycelial colony on the control plate.
-
T is the average diameter of the mycelial colony on the treatment plate.
-
-
EC50 Determination: The EC50 value, which is the concentration of the compound that inhibits 50% of the mycelial growth, is determined by probit analysis of the inhibition data obtained from the range of tested concentrations.
Mechanism of Action
Carbendazim: Microtubule Assembly Disruption
Carbendazim's primary mode of action is the inhibition of microtubule formation in fungal cells.[1] It binds to β-tubulin, a protein subunit of microtubules, preventing their polymerization.[1] This disruption of the cytoskeleton interferes with essential cellular processes, most notably mitosis. The failure of mitotic spindle formation halts the cell cycle, preventing fungal cell division and proliferation, which ultimately leads to cell death.[1][3][4]
Pyrazole Carboxamides: Succinate Dehydrogenase Inhibition
Many fungicidal pyrazole carboxamides, including some of the derivatives cited in this guide, are known to act as Succinate Dehydrogenase Inhibitors (SDHIs).[6][7] SDH, also known as Complex II, is a key enzyme in both the citric acid cycle and the electron transport chain in mitochondria. By binding to the ubiquinone-binding site of the SDH enzyme complex, these compounds block the transfer of electrons, thereby inhibiting cellular respiration and ATP production. This disruption of the fungal cell's energy supply leads to the cessation of growth and eventual cell death.
Conclusion
Carbendazim remains a potent and broad-spectrum fungicide due to its effective inhibition of fungal cell division. However, the emergence of resistance is a growing concern.[1] Pyrazole carboxamides represent a valuable alternative class of fungicides with a different mode of action, primarily targeting fungal respiration. The data presented, although not a direct comparison with this compound, indicates that certain pyrazole carboxamide derivatives exhibit high efficacy, in some cases surpassing that of carbendazim against specific fungal pathogens. Further research, including direct comparative studies and in vivo experiments, is warranted to fully elucidate the potential of this compound and other related compounds as next-generation antifungal agents. The development of fungicides with novel mechanisms of action, such as the SDHIs, is crucial for effective and sustainable disease management in agriculture and medicine.
References
- 1. What is the mechanism of Carbendazole? [synapse.patsnap.com]
- 2. Carbendazim: Understanding its Uses and Benefits in Agriculture [agrogreat.com]
- 3. pomais.com [pomais.com]
- 4. Carbendazim | Antifungal | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazole Carboxamide and Benzimidazole Fungicides: A Guide for Researchers
An objective comparison of two critical classes of fungicides, detailing their performance, mechanisms, and the experimental protocols for their evaluation.
In the landscape of agricultural and medicinal chemistry, pyrazole carboxamide and benzimidazole fungicides stand out for their significant roles in managing fungal pathogens. This guide provides a comprehensive comparative analysis of these two fungicide classes, designed for researchers, scientists, and drug development professionals. By presenting experimental data, detailed methodologies, and visual pathways, this document aims to facilitate a deeper understanding of their respective attributes and applications.
Performance and Efficacy: A Quantitative Comparison
Pyrazole carboxamides, also known as Succinate Dehydrogenase Inhibitors (SDHIs), are recognized for their broad-spectrum activity against a wide array of plant pathogenic fungi.[1] Benzimidazoles, an older class of fungicides, have historically been effective against many ascomycetes and basidiomycetes, though resistance is now widespread.[2] The comparative efficacy, often measured by the half-maximal effective concentration (EC50), is summarized below.
| Fungicide Class | Target Pathogen | EC50 (mg/L) | Reference |
| Pyrazole Carboxamide | Rhizoctonia solani | 0.022 | [3] |
| Valsa mali | 1.77 | [4] | |
| Gibberella zeae | 7.7 (IC50) | [5] | |
| Benzimidazole | Fusarium graminearum | 0.43 | [6] |
| Rhizoctonia solani | 1.00 | [7] |
Table 1: Comparative in vitro Efficacy of Pyrazole Carboxamide and Benzimidazole Fungicides. Lower EC50/IC50 values indicate higher antifungal activity.
Mechanism of Action: Distinct Cellular Targets
The fundamental difference between these two fungicide classes lies in their mode of action at the cellular level.
Pyrazole Carboxamide Fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II, which is a critical component of the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle.[1] By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the electron transport chain, leading to a disruption of ATP synthesis and an accumulation of reactive oxygen species, ultimately causing fungal cell death.[1]
Benzimidazole Fungicides target the cytoskeleton by binding to β-tubulin, a protein subunit of microtubules.[2][8] This binding action inhibits the polymerization of tubulin into microtubules, which are essential for processes like nuclear division (mitosis) and intracellular transport.[2][9] The disruption of microtubule assembly leads to a blockage of the cell cycle and subsequent fungal death.[10]
Figure 1: Signaling pathways illustrating the distinct modes of action of pyrazole carboxamide and benzimidazole fungicides.
Mechanisms of Fungal Resistance
The development of resistance is a significant challenge in the long-term efficacy of fungicides. The mechanisms of resistance differ between the two classes, reflecting their different target sites.
Resistance to Pyrazole Carboxamides primarily arises from mutations in the genes encoding the subunits of the SDH enzyme.[11] These mutations can decrease the binding affinity of the fungicide to the target protein.[11] Additionally, overexpression of the target gene or increased activity of efflux pumps that actively transport the fungicide out of the fungal cell can also contribute to resistance.[12][13]
Resistance to Benzimidazoles is well-documented and commonly results from point mutations in the β-tubulin gene.[11][14] These mutations, particularly at specific codons, alter the fungicide's binding site on the β-tubulin protein, rendering it ineffective.[14][15] Due to the single target site, high levels of resistance can develop rapidly in fungal populations under selection pressure.[2][16]
Figure 2: Logical diagram showing the primary mechanisms of fungal resistance to pyrazole carboxamide and benzimidazole fungicides.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of comparative analysis. Below are detailed methodologies for key experiments.
In Vitro Antifungal Susceptibility Testing
This protocol is used to determine the minimum inhibitory concentration (MIC) or EC50 of a fungicide against a specific fungal strain.
Materials:
-
96-well microtiter plates
-
Fungal isolates
-
Appropriate liquid growth medium (e.g., RPMI 1640)
-
Fungicide stock solutions
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a serial dilution of the fungicide in the growth medium directly in the 96-well plate.[17]
-
Prepare a standardized fungal inoculum suspension and add it to each well, except for the negative control.[18]
-
Include a positive control (fungal inoculum without fungicide) and a negative control (medium only).[19]
-
Incubate the plates at an appropriate temperature for 24-72 hours, depending on the fungus.[17][18]
-
Determine fungal growth by visual inspection or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm).[20]
-
The MIC is the lowest concentration of the fungicide that completely inhibits visible growth. The EC50 is calculated by plotting the percentage of growth inhibition against the fungicide concentration.[21]
Figure 3: Experimental workflow for in vitro antifungal susceptibility testing.
In Vivo Fungicide Efficacy Testing
This protocol assesses the protective and curative activity of a fungicide in a host organism (e.g., plant or animal model).
Materials:
-
Host organisms (e.g., specific plant variety or mouse strain)
-
Fungal pathogen
-
Fungicide formulation
-
Controlled environment chambers or greenhouses
Procedure:
-
Protective Assay: Apply the fungicide to the host organisms at various concentrations. After a set period, inoculate the hosts with the fungal pathogen.
-
Curative Assay: Inoculate the host organisms with the fungal pathogen. After a set period allowing for infection establishment, apply the fungicide at various concentrations.
-
Maintain the host organisms under conditions conducive to disease development.
-
Include untreated, inoculated controls and uninoculated, untreated controls.
-
After a defined incubation period, assess disease severity using a standardized rating scale or by quantifying the fungal burden (e.g., colony-forming units per gram of tissue).[18]
-
Calculate the percentage of disease control for each treatment relative to the untreated, inoculated control.
Fungicide Resistance Monitoring
This protocol is used to detect and quantify the frequency of resistant individuals in a fungal population.
Materials:
-
Fungal isolates from treated and untreated fields
-
Media amended with a discriminatory dose of the fungicide
-
PCR reagents and primers for target gene sequencing
Procedure:
-
Phenotypic Screening: Isolate fungi from field samples. Culture the isolates on media containing a discriminatory concentration of the fungicide that inhibits wild-type strains but allows resistant strains to grow.[22] Calculate the frequency of resistant isolates.
-
Genotypic Analysis: For isolates showing resistance, extract genomic DNA.[23]
-
Amplify the target gene (e.g., β-tubulin for benzimidazoles, SDH genes for pyrazole carboxamides) using PCR.[11]
-
Sequence the PCR products to identify known or novel mutations associated with resistance.[15]
-
Correlate the presence of specific mutations with the level of fungicide resistance determined by in vitro assays.[24]
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole fungicide - Wikipedia [en.wikipedia.org]
- 3. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. Non-Target Site Mechanisms of Fungicide Resistance in Crop Pathogens: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Benzimidazoles | FRAC [frac.info]
- 15. academic.oup.com [academic.oup.com]
- 16. Mechanisms and significance of fungicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 18. mdpi.com [mdpi.com]
- 19. journals.asm.org [journals.asm.org]
- 20. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. groundcover.grdc.com.au [groundcover.grdc.com.au]
- 23. Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. apsjournals.apsnet.org [apsjournals.apsnet.org]
A Comparative Guide: 1,3-Dimethyl-1H-pyrazole-5-carboxamide as an Insecticidal Scaffold versus the Fungicidal Activity of Fluxapyroxad
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 1,3-Dimethyl-1H-pyrazole-5-carboxamide and fluxapyroxad. While both compounds belong to the pyrazole carboxamide class of chemicals, their primary applications in crop protection are distinct. This compound serves as a foundational chemical structure, or scaffold, for the development of various insecticidal compounds. In contrast, fluxapyroxad is a well-established, broad-spectrum fungicide. This document will objectively compare their primary biological activities, mechanisms of action, and present supporting experimental data for their respective roles.
Core Compound Characteristics
| Feature | This compound | Fluxapyroxad |
| Chemical Class | Pyrazole Carboxamide | Pyrazole Carboxamide |
| Primary Biological Activity | Serves as a scaffold for Insecticides | Fungicide [1] |
| Primary Target Organisms | Various insect species (e.g., Lepidoptera, Hemiptera) | Wide range of fungal pathogens[1] |
| Commercial Status | A building block for synthesis of active ingredients | An active ingredient in commercial fungicide products[1] |
Mechanism of Action
The divergent biological activities of derivatives of this compound and fluxapyroxad stem from their different molecular targets.
Derivatives of this compound have been shown to target the nervous system of insects. A prominent mode of action for insecticides derived from this scaffold is the interference with the gamma-aminobutyric acid (GABA) receptor, a key inhibitory neurotransmitter receptor in insects.[2][3] Disruption of this receptor leads to hyperexcitation, paralysis, and eventual death of the insect. Another mechanism observed in pyrazole amide insecticides is the disruption of the mitochondrial electron transport chain, which is crucial for energy metabolism in pests.[4]
Fluxapyroxad , on the other hand, is a potent inhibitor of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi.[1][5] By blocking SDH, fluxapyroxad disrupts the tricarboxylic acid (TCA) cycle and mitochondrial electron transport, which are essential for cellular respiration and energy production in fungi.[1][4] This inhibition ultimately leads to the cessation of fungal growth and development, including spore germination and mycelial growth.[1][5] While fluxapyroxad can inhibit SDH in other organisms, its high efficacy is specific to fungi.[6] Some studies have indicated that fluxapyroxad does not exhibit significant nematicidal activity against root-knot nematodes, suggesting a degree of target specificity.[7]
Caption: Comparative mechanisms of action for insecticidal derivatives and fluxapyroxad.
Experimental Data on Biological Activity
Direct comparative insecticidal data between this compound itself and fluxapyroxad is not available, as the former is a synthetic precursor and the latter is a fungicide. The following tables present representative data for the insecticidal activity of derivatives of this compound and the fungicidal activity of fluxapyroxad.
Insecticidal Activity of this compound Derivatives
The following table summarizes the insecticidal activity of various derivatives synthesized from the this compound scaffold against different insect pests.
| Derivative Structure | Target Insect | Bioassay Type | Activity Metric | Result | Reference |
| 3-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide | Mythimna separata (Armyworm) | Diet incorporation | LC50 | Comparable to fluralaner | [2][3] |
| Novel 1H-pyrazole-5-carboxamide containing a phenyl thiazole moiety (Compound 9l) | Aphis fabae (Black bean aphid) | Foliar application | LC50 | 3.81 mg/L | [8] |
| 1H-pyrazole-5-carboxylic acid derivatives containing oxazole and thiazole rings (Compound 7h) | Aphis fabae (Black bean aphid) | Leaf-dip | Mortality | 85.7% at 12.5 mg/L | [9] |
Fungicidal Activity of Fluxapyroxad
The following table presents data on the fungicidal efficacy of fluxapyroxad against various plant pathogenic fungi.
| Target Fungus | Disease | Bioassay Type | Activity Metric | Result | Reference |
| Sclerotinia sclerotiorum | White mold | In vitro mycelial growth | EC50 | 0.021 to 0.095 µg/mL | [10] |
| Didymella applanata | Raspberry spur blight | In vitro mycelial growth | Mean EC50 | 0.18 ± 0.01 µg/ml | [10] |
| Botrytis cinerea | Gray mold | In vitro | IC50 | 4.40 μM (for SDH inhibition) | [11] |
| Venturia inaequalis | Apple scab | Field trials | Disease Control | Effective, but resistance can develop | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing insecticidal and fungicidal activities.
Protocol for Insecticidal Bioassay (Leaf-Dip Method)
This protocol is a standard method for evaluating the efficacy of insecticides against aphids.
Caption: Workflow for a typical leaf-dip insecticidal bioassay.
Protocol for Fungicidal Bioassay (Mycelial Growth Inhibition)
This in vitro method is commonly used to determine the direct inhibitory effect of a fungicide on fungal growth.
Caption: Workflow for an in vitro fungicidal mycelial growth inhibition assay.
Conclusion
References
- 1. Fluxapyroxad - Wikipedia [en.wikipedia.org]
- 2. Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apvma.gov.au [apvma.gov.au]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Collection - Azo-incorporating Increases Inhibitory Activity of Succinate Dehydrogenase - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
- 12. journals.asm.org [journals.asm.org]
Structure-Activity Relationship of 1,3-Dimethyl-1H-pyrazole-5-carboxamide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dimethyl-1H-pyrazole-5-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, with analogs demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds across various therapeutic targets, supported by experimental data and detailed protocols.
I. Comparative Biological Activities
Analogs of this compound have been investigated for their potential as anticancer, anti-Alzheimer's, carbonic anhydrase inhibitory, and antifungal agents. The core structure consists of a 1,3-dimethylpyrazole ring connected to a carboxamide group at the 5-position. Variations in the substituent on the amide nitrogen (R group) have profound effects on the biological activity and selectivity of these compounds.
Anticancer Activity
A significant body of research has focused on the anticancer properties of this scaffold. These compounds have been shown to inhibit various kinases and other cancer-related targets.
Table 1: Anticancer Activity of this compound Analogs
| Compound ID | R Group (Substituent on Amide Nitrogen) | Target | Assay | Activity (IC₅₀/EC₅₀) | Cell Line | Reference |
| 1a | 4-Methoxyphenyl | c-Met, JAK1 | Kinase Assay | c-Met: 1.2 µM, JAK1: 3.5 µM | - | [1][2] |
| 1b | 3,4-Dichlorophenyl | c-Met, JAK1 | Kinase Assay | c-Met: 0.8 µM, JAK1: 2.1 µM | - | [1][2] |
| 1c | 4-Trifluoromethylphenyl | Telomerase | TRAP Assay | 2.5 µM | MGC-803 | [3] |
| 1d | 2,4-Difluorophenyl | Telomerase | TRAP Assay | 1.02 µM | MGC-803 | [3] |
| 1e | Naphthyl | Not specified | MTT Assay | 5.8 µM | MGC-803 | [3] |
Structure-Activity Relationship Summary (Anticancer):
-
Substitution on the Phenyl Ring: Electron-withdrawing groups (e.g., halogens, trifluoromethyl) on the phenyl ring attached to the amide nitrogen generally enhance anticancer activity. For instance, the 3,4-dichlorophenyl analog (1b ) shows improved inhibitory activity against c-Met and JAK1 compared to the 4-methoxyphenyl analog (1a ).[1][2] Similarly, the 2,4-difluorophenyl analog (1d ) is a more potent telomerase inhibitor than the 4-trifluoromethylphenyl analog (1c ).[3]
-
Aromatic System: Replacing the phenyl ring with a larger aromatic system, such as a naphthyl group (1e ), can also lead to potent anticancer activity.[3]
Anti-Alzheimer's Disease Activity
Certain analogs have been explored as inhibitors of the Receptor for Advanced Glycation End products (RAGE), a target implicated in Alzheimer's disease.
Table 2: RAGE Inhibitory Activity of this compound Analogs
| Compound ID | R Group (Substituent on Amide Nitrogen) | Assay | Activity (IC₅₀) | Reference |
| 2a | 4-Phenoxyphenyl | RAGE Binding Assay | 5.2 µM | [4] |
| 2b | 4-(4-Fluorophenoxy)phenyl | RAGE Binding Assay | 1.8 µM | [4] |
Structure-Activity Relationship Summary (Anti-Alzheimer's):
-
Phenoxyphenyl Substituents: The presence of a phenoxyphenyl moiety at the R position appears crucial for RAGE inhibition.
-
Halogenation: Introduction of a fluorine atom on the terminal phenyl ring, as in analog 2b , significantly improves the RAGE inhibitory potency compared to the unsubstituted analog 2a .[4]
Carbonic Anhydrase and Succinate Dehydrogenase Inhibition
This scaffold has also been utilized to develop inhibitors of carbonic anhydrase (an enzyme relevant in various physiological processes) and succinate dehydrogenase (a key enzyme in fungal respiration).
Table 3: Carbonic Anhydrase and Succinate Dehydrogenase Inhibitory Activity
| Compound ID | R Group (Substituent on Amide Nitrogen) | Target | Assay | Activity (IC₅₀/EC₅₀) | Reference |
| 3a | 4-Sulfamoylphenyl | Carbonic Anhydrase II | CA Inhibition Assay | 15.2 nM | [5] |
| 3b | 3-Chloro-4-sulfamoylphenyl | Carbonic Anhydrase II | CA Inhibition Assay | 8.9 nM | [5] |
| 4a | 2-Methyl-4-chlorophenyl | Succinate Dehydrogenase | SDH Inhibition Assay | 5.6 µg/mL | [6] |
| 4b | 2-Trifluoromethyl-4-bromophenyl | Succinate Dehydrogenase | SDH Inhibition Assay | 0.93 µg/mL | [6] |
Structure-Activity Relationship Summary (Enzyme Inhibition):
-
Carbonic Anhydrase Inhibition: The presence of a sulfonamide group is a key pharmacophore for carbonic anhydrase inhibition. Halogen substitution on the phenyl ring can further enhance the inhibitory activity, as seen with compound 3b .[5]
-
Succinate Dehydrogenase Inhibition: For antifungal activity via SDH inhibition, substitution patterns on the phenyl ring are critical. An electron-withdrawing trifluoromethyl group at the 2-position and a bromine at the 4-position (4b ) lead to significantly higher potency compared to a methyl and chloro substitution pattern (4a ).[6]
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.[7]
Kinase Inhibition Assay (c-Met and JAK1)
A common method for assessing kinase inhibition is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Reaction Setup: In a 384-well plate, add the kinase (e.g., c-Met or JAK1), a biotinylated substrate peptide, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature.
-
Detection: Stop the reaction and add a detection mixture containing a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665.
-
Signal Reading: After incubation, read the HTRF signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate. IC₅₀ values are determined from dose-response curves.[8]
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against carbonic anhydrase can be determined by monitoring the esterase activity of the enzyme.
-
Enzyme and Inhibitor Incubation: Pre-incubate the carbonic anhydrase enzyme with various concentrations of the inhibitor in a 96-well plate.
-
Substrate Addition: Initiate the reaction by adding p-nitrophenyl acetate as the substrate.
-
Absorbance Measurement: Monitor the formation of the product, p-nitrophenol, by measuring the increase in absorbance at 405 nm over time.
-
IC₅₀ Calculation: The rate of reaction is determined from the linear portion of the absorbance curve. IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[9]
III. Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. RAGE and Alzheimer's disease: a progression factor for amyloid-beta-induced cellular perturbation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Kinase Inhibitory Profiles: Benchmarking Pyrazole-Based Compounds Against Established VEGFR2 Inhibitors
For Immediate Release: December 25, 2025
Contact: Research and Development Division
This guide provides a comparative analysis of the kinase inhibitory profiles of various compounds, with a focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis and a critical target in oncology.[1][2] While specific, comprehensive kinase panel data for 1,3-Dimethyl-1H-pyrazole-5-carboxamide is not extensively available in the public domain, this report benchmarks its potential by comparing it with other pyrazole-based inhibitors and well-established, clinically relevant VEGFR2 inhibitors. This comparison is intended for researchers, scientists, and drug development professionals to inform discovery and development efforts.
Introduction to VEGFR2 Inhibition
VEGFR2, also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in the formation of new blood vessels, a process known as angiogenesis.[2][3] In cancer, tumor cells often hijack the VEGFR2 signaling pathway to promote their growth and metastasis.[2] Consequently, inhibiting the kinase activity of VEGFR2 is a cornerstone of anti-angiogenic therapy in oncology.[2] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the VEGFR2 kinase domain have demonstrated significant clinical efficacy.[2][3] However, their selectivity across the human kinome is a critical determinant of their therapeutic window, influencing both efficacy and toxicity profiles.[2] Pyrazole-based derivatives have been identified as a promising scaffold for developing potent anti-cancer agents, including those targeting VEGFR2.[4]
Comparative Kinase Inhibitory Profiles
The following tables summarize the in vitro inhibitory activities (IC50 values) of several well-characterized VEGFR2 inhibitors and other relevant pyrazole-containing compounds against a panel of kinases. The IC50 value represents the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. Lower values indicate greater potency.
Table 1: Kinase Selectivity Profile of Clinically Approved VEGFR2 Inhibitors
| Target Kinase | Sorafenib IC50 (nM) | Sunitinib IC50 (nM) | Axitinib IC50 (nM) | Lenvatinib IC50 (nM) | Pazopanib IC50 (nM) |
| VEGFR2 | 90 | 80 | 0.2 | 4 | 30 |
| VEGFR1 | 20 | - | 0.1 | 22 | 10 |
| VEGFR3 | 15 | - | 0.1-0.3 | 5.2 | 47 |
| PDGFRβ | 58 | 2 | 1.6 | 51 | 84 |
| c-Kit | 68 | - | 1.7 | 71 | 140 |
| FGFR1 | - | - | 2.6 | 100 | 74 |
| RET | - | - | - | - | - |
Table 2: Kinase Inhibitory Profile of Other Investigational Inhibitors
| Compound | Target Kinase | IC50 (nM) |
| Rivoceranib (Apatinib) | VEGFR2 | 16 |
| Fruquintinib | VEGFR2 | 35 |
| Fruquintinib | VEGFR1 | 33 |
| Fruquintinib | VEGFR3 | 0.5 |
| WHI-P180 | VEGFR2 (KDR) | 66 |
| WHI-P180 | c-RET | 4.5 |
| Pyrazole Compound 6b | VEGFR2 | 200 |
| Pyrazole Compound 6b | CDK-2 | 458 |
Data compiled from multiple sources.[4][5][6]
Experimental Protocols
The determination of kinase inhibition, such as the IC50 values presented above, is typically performed using in vitro enzymatic assays and cell-based phosphorylation assays.
In Vitro Biochemical Kinase Inhibition Assay (Luminescent ATP Detection)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR2 kinase domain. The principle is to quantify the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed), and vice versa.[1][7]
Materials:
-
Recombinant Human VEGFR2 (GST-tagged)[8]
-
5x Kinase Buffer[8]
-
ATP[8]
-
PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))[8]
-
Test compounds (e.g., this compound, other inhibitors) dissolved in DMSO
-
White 96-well plates[8]
Procedure:
-
Master Mixture Preparation: A master mixture containing kinase buffer, ATP, and substrate is prepared.[8]
-
Plate Setup: The master mixture is added to the wells of a 96-well plate.[8]
-
Compound Addition: Serial dilutions of the test compounds are added to the "Test Wells". Control wells include a "Positive Control" (no inhibitor) and a "Blank" (no enzyme).[8][9]
-
Enzyme Addition: The reaction is initiated by adding the diluted VEGFR2 enzyme to the test and positive control wells.[8][9]
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45-60 minutes).[8][10]
-
Signal Detection: The luminescent ATP detection reagent is added to stop the reaction and generate a luminescent signal proportional to the remaining ATP.[1]
-
Data Acquisition: Luminescence is measured using a plate reader.[1]
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the controls. The IC50 value is determined by fitting the data to a dose-response curve.[1][10]
Cellular VEGFR2 Phosphorylation Assay
This assay measures the inhibition of VEGFR2 autophosphorylation in a cellular context, providing a more physiologically relevant measure of a compound's potency.[2]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously expressing VEGFR2.[2]
-
Cell culture medium and supplements.
-
Recombinant human VEGF.[2]
-
Test compound dissolved in DMSO.
-
Lysis buffer containing protease and phosphatase inhibitors.[2]
-
Antibodies for Western blotting or ELISA (anti-pVEGFR2, anti-total VEGFR2).
Procedure:
-
Cell Culture: HUVECs are cultured to near confluency.
-
Serum Starvation: Cells are typically serum-starved to reduce basal receptor phosphorylation.
-
Compound Pre-incubation: Cells are pre-incubated with various concentrations of the test compound.
-
VEGF Stimulation: Cells are stimulated with VEGF to induce VEGFR2 autophosphorylation.[11]
-
Cell Lysis: The cells are washed and then lysed to extract cellular proteins.
-
Quantification: The level of phosphorylated VEGFR2 is quantified relative to the total amount of VEGFR2 using methods like Western blotting or ELISA.[11]
-
Data Analysis: The inhibitory effect of the compound on VEGF-induced phosphorylation is determined, and an IC50 value is calculated.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the VEGFR2 signaling pathway and a typical workflow for an in vitro kinase inhibition assay.
Caption: VEGFR2 signaling cascade initiated by VEGF binding, leading to angiogenesis.
Caption: Experimental workflow for a luminescent-based in vitro kinase assay.
Conclusion
The comparative analysis of kinase inhibitory profiles is essential for the rational design and development of selective and potent cancer therapeutics. While direct and extensive data for this compound is limited, the established profiles of other pyrazole-based compounds and leading VEGFR2 inhibitors provide a valuable benchmark. The pyrazole scaffold continues to be a promising starting point for the discovery of novel kinase inhibitors.[4] The experimental protocols outlined in this guide provide a standardized framework for researchers to characterize the potency and selectivity of new chemical entities targeting VEGFR2 and other kinases. This systematic approach is crucial for advancing promising compounds from the laboratory to clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Small molecule inhibitors of KDR (VEGFR-2) kinase: an overview of structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
Comparative Analysis of Pyrazole Carboxamide Derivatives as Antifungal Agents Against Rhizoctonia solani
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the antifungal activity of pyrazole carboxamide derivatives against the plant pathogenic fungus Rhizoctonia solani. While direct experimental data for 1,3-Dimethyl-1H-pyrazole-5-carboxamide against R. solani is not publicly available in the reviewed literature, this document summarizes the efficacy of structurally related pyrazole carboxamide compounds, offering valuable insights for fungicide research and development. The data presented is based on in vitro studies and is compared with the performance of established commercial fungicides.
Executive Summary
Rhizoctonia solani is a soil-borne pathogen causing significant crop losses worldwide. Pyrazole carboxamide fungicides, a class of succinate dehydrogenase inhibitors (SDHIs), have emerged as a critical tool in managing diseases caused by this pathogen. This guide focuses on the antifungal efficacy of various pyrazole carboxamide derivatives, providing a comparative landscape for researchers. Although data on this compound is absent, the analysis of its structural analogs offers a strong predictive basis for its potential activity and a framework for future experimental validation.
Comparative Efficacy of Pyrazole Carboxamide Derivatives
The antifungal activity of several pyrazole carboxamide derivatives against Rhizoctonia solani has been evaluated in various studies. The half-maximal effective concentration (EC50), a measure of a compound's potency, is a key metric for comparison. Lower EC50 values indicate higher antifungal activity.
| Compound | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) of Reference | Source |
| Experimental Pyrazole Carboxamides | ||||
| N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028) | 0.022 | Thifluzamide | Not specified in study | [1][2] |
| Isoxazole pyrazole carboxylate 7ai | 0.37 | Carbendazol | 1.00 | [3] |
| 1,3-Dimethyl-N-(substituted)-1H-pyrazole-4-carboxamides (various derivatives) | 4.99 - 8.32 | Carbendazol | 1.00 | [4] |
| Pyrazole-thiazole carboxamide derivative 23i | 3.79 | Boscalid | Not specified in study | [5] |
| Quinazolinone-pyrazole carbamide derivative 6a16 | 9.06 | Bixafen | 0.34 | [6] |
| Commercial Fungicides | ||||
| Hexaconazole | 0.0386 | - | - | |
| Thifluzamide | 0.0659 | - | - | |
| Difenoconazole | 0.663 | - | - | |
| Azoxystrobin | 1.508 | - | - | |
| Boscalid | 2.2 | - | - | [7] |
| Hymexazol | 6.11 | - | - | [8] |
Experimental Protocols
A standardized methodology is crucial for the reliable comparison of antifungal activity. The following protocols are commonly employed in the assessment of fungicides against Rhizoctonia solani.
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This method, also known as the poisoned food technique, is widely used to determine the direct inhibitory effect of a compound on fungal growth.
Workflow for Mycelial Growth Inhibition Assay
Caption: Workflow of the in vitro mycelial growth inhibition assay.
Detailed Steps:
-
Preparation of Test Compounds: Stock solutions of the test compounds and reference fungicides are typically prepared in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved.
-
Poisoned Media Preparation: While the PDA is still molten (around 45-50°C), the test compound stock solution is added to achieve a series of desired final concentrations. An equivalent amount of the solvent is added to the control plates.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing R. solani culture is placed in the center of each PDA plate.[9]
-
Incubation: The plates are incubated at a suitable temperature for R. solani growth (e.g., 25-28°C) until the mycelium in the control plates reaches the edge of the plate.[7]
-
Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of inhibition is calculated using the formula:
-
Inhibition (%) = [(C - T) / C] × 100
-
Where C is the average diameter of the mycelium in the control group, and T is the average diameter of the mycelium in the treatment group.
-
-
EC50 Determination: The EC50 values are calculated by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Pyrazole carboxamides are known to act as Succinate Dehydrogenase Inhibitors (SDHIs).[10] SDH, also known as Complex II, is a key enzyme in both the citric acid cycle and the mitochondrial electron transport chain. By inhibiting SDH, these fungicides disrupt fungal respiration and energy production, ultimately leading to cell death.[11]
Signaling Pathway of SDHI Fungicides
Caption: Mechanism of action of pyrazole carboxamide SDHI fungicides.
Succinate Dehydrogenase (SDH) Activity Assay
To confirm the mechanism of action, an SDH activity assay can be performed.
Workflow for SDH Activity Assay
Caption: Workflow for the succinate dehydrogenase (SDH) activity assay.
Detailed Steps:
-
Mitochondria Isolation: Mitochondria are isolated from R. solani mycelia grown in liquid culture through differential centrifugation.
-
Enzyme Reaction: The isolated mitochondria are incubated with various concentrations of the test compound. The reaction is initiated by adding the substrate (succinate) and an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.
-
Spectrophotometric Measurement: The rate of the reaction is monitored by measuring the decrease in absorbance of the electron acceptor at a specific wavelength (e.g., 600 nm for DCPIP) using a spectrophotometer.
-
Data Analysis: The enzyme activity is calculated from the rate of change in absorbance. The half-maximal inhibitory concentration (IC50) is then determined by plotting the percentage of enzyme inhibition against the logarithm of the compound concentrations.
Conclusion and Future Directions
The available data strongly suggest that pyrazole carboxamide derivatives are a potent class of fungicides for the control of Rhizoctonia solani. The high efficacy of compounds like SCU2028 highlights the potential for developing novel and effective SDHIs. While direct evidence for the antifungal activity of this compound is currently lacking, its structural similarity to other active pyrazole carboxamides warrants its investigation. Future research should focus on the synthesis and in vitro and in vivo evaluation of this specific compound against R. solani. Furthermore, understanding the structure-activity relationships within this chemical class will be crucial for the rational design of next-generation fungicides with improved efficacy and resistance management profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Antifungal Activity of Ag/CHI NPs against Rhizoctonia solani Linked with Tomato Plant Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Mycelial Growth of Rhizoctonia Solani by Chitosan in vitro and in vivo [openagriculturejournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance in Pyrazole Carboxamide Fungicides
A detailed guide for researchers on the differential efficacy and resistance patterns of Succinate Dehydrogenase Inhibitor (SDHI) fungicides, focusing on pyrazole carboxamides.
Pyrazole carboxamide fungicides, a key subgroup of Succinate Dehydrogenase Inhibitors (SDHIs), are integral to managing a wide array of fungal plant diseases. Their specific mode of action targets Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain, disrupting fungal respiration and energy production.[1] However, the emergence of resistance, primarily through mutations in the target Sdh enzyme, poses a significant threat to their continued efficacy.[2]
Understanding the patterns of cross-resistance—where resistance to one SDHI fungicide confers resistance to another—is critical for developing sustainable disease management strategies. This guide provides a comparative overview of cross-resistance profiles among various pyrazole carboxamide fungicides and other SDHIs, supported by quantitative data from recent studies.
Quantitative Comparison of Fungicide Efficacy Against Resistant Fungal Isolates
The development of resistance to SDHI fungicides is predominantly linked to point mutations in the genes encoding the succinate dehydrogenase subunits B, C, and D (SdhB, SdhC, SdhD).[3] These mutations can alter the fungicide binding site, reducing the inhibitor's affinity and leading to varying levels of resistance. The degree of resistance and the cross-resistance pattern are highly dependent on the specific mutation and the chemical structure of the fungicide.[2][4]
The following table summarizes the in vitro efficacy (EC50 values) of several pyrazole carboxamides and other SDHIs against various fungal pathogens harboring specific Sdh mutations. The Resistance Factor (RF) is calculated by dividing the EC50 of a resistant isolate by the EC50 of a sensitive (wild-type) isolate.
| Fungal Pathogen | Sdh Mutation | Fungicide | Chemical Subgroup | Mean EC50 (µg/mL) - Resistant | Mean EC50 (µg/mL) - Sensitive | Resistance Factor (RF) | Reference |
| Botrytis cinerea | SdhB-H272R | Boscalid | Pyridine-carboxamide | >100 | ~0.3 | >333 | [5][6] |
| Fluopyram | Pyridinyl-ethyl-benzamide | ~1.0 | ~0.1 | ~10 | [5] | ||
| Fluxapyroxad | Pyrazole-4-carboxamide | ~0.2 | ~0.05 | ~4 | [5] | ||
| Penthiopyrad | Pyrazole-4-carboxamide | >50 | ~0.2 | >250 | [5] | ||
| SdhB-P225F | Boscalid | Pyridine-carboxamide | >100 | ~0.3 | >333 | [6] | |
| Fluopyram | Pyridinyl-ethyl-benzamide | >15 | ~0.1 | >150 | [5][6] | ||
| Fluxapyroxad | Pyrazole-4-carboxamide | >1.0 | ~0.05 | >20 | [5][6] | ||
| Penthiopyrad | Pyrazole-4-carboxamide | >6.0 | ~0.2 | >30 | [5][6] | ||
| SdhB-N230I | Boscalid | Pyridine-carboxamide | >100 | ~0.3 | >333 | [6] | |
| Fluopyram | Pyridinyl-ethyl-benzamide | >15 | ~0.1 | >150 | [5][6] | ||
| Benzovindiflupyr | Pyrazole-4-carboxamide | <0.5 | ~0.02 | <25 | [6] | ||
| Alternaria alternata | SdhC-H134R | Boscalid | Pyridine-carboxamide | >10 | ~0.1 | >100 | [4] |
| Fluxapyroxad | Pyrazole-4-carboxamide | >10 | ~0.04 | >250 | [4] | ||
| Fluopyram | Pyridinyl-ethyl-benzamide | ~0.25 | ~0.08 | ~3 | [4] | ||
| Pydiflumetofen | N-methoxy-(phenyl-ethyl)-pyrazole-carboxamide | ~0.15 | ~0.05 | ~3 | [4] | ||
| SdhB-H277Y | Boscalid | Pyridine-carboxamide | >10 | ~0.1 | >100 | [4] | |
| Fluxapyroxad | Pyrazole-4-carboxamide | ~1.5 | ~0.04 | ~38 | [4] | ||
| Isofetamid | Phenyl-oxo-ethyl thiophene amide | ~0.8 | ~0.2 | ~4 | [4] |
Note: EC50 values are approximate and can vary based on experimental conditions and specific isolates.
Key Observations from Cross-Resistance Data:
-
Mutation-Specific Resistance: Different mutations confer distinct cross-resistance profiles. For example, in B. cinerea, the P225F mutation in SdhB generally leads to broad, high-level resistance to multiple SDHIs, whereas the H272R mutation shows high resistance to boscalid and penthiopyrad but lower resistance to fluxapyroxad.[2][5][6]
-
Variable Efficacy of Pyrazole Carboxamides: Not all pyrazole carboxamides perform equally against resistant strains. In A. alternata isolates with the SdhC-H134R mutation, fluxapyroxad shows a high resistance factor, while the newer pyrazole carboxamide, pydiflumetofen, is significantly less affected.[4] This highlights a lack of complete cross-resistance within the same chemical subgroup.[7]
-
Novel Compounds Overcoming Resistance: Newer SDHIs like benzovindiflupyr and pydiflumetofen can remain effective against isolates that are resistant to older compounds.[4][8] For instance, B. cinerea isolates with H272Y, N230I, or P225F mutations were found to be sensitive to benzovindiflupyr.[6]
-
Negative Cross-Resistance is Rare: While the degree of positive cross-resistance varies, instances of negative cross-resistance (where a mutation conferring resistance to one fungicide increases sensitivity to another) are not commonly observed among SDHIs.
Visualizing SDHI Action and Resistance
To better understand the underlying mechanisms, the following diagrams illustrate the fungicide's mode of action and the experimental process for evaluating resistance.
Mechanism of Action and Resistance at Complex II
The diagram below illustrates the role of Succinate Dehydrogenase (Complex II) in the mitochondrial electron transport chain. It shows how SDHI fungicides inhibit this process and how mutations in the Sdh subunits can prevent this inhibition, leading to resistance.
Caption: SDHI fungicides inhibit Complex II, blocking electron transfer and halting ATP production.
Experimental Protocols
Accurate determination of fungicide sensitivity is paramount for resistance monitoring. The following is a generalized protocol for an in vitro mycelial growth inhibition assay used to determine EC50 values.
Protocol: Mycelial Growth Inhibition Assay (Agar Dilution Method)
This method is a standard for assessing the sensitivity of filamentous fungi to fungicides.[9][10]
-
Preparation of Fungicide Stock Solutions:
-
Dissolve the technical-grade fungicide (e.g., fluxapyroxad) in a minimal amount of an appropriate solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10,000 µg/mL).[9]
-
Perform serial dilutions of the stock solution with sterile distilled water to create a range of working concentrations.
-
-
Preparation of Amended Agar Media:
-
Prepare a suitable growth medium, such as Potato Dextrose Agar (PDA), and autoclave.
-
Allow the medium to cool to approximately 50-55°C in a water bath.
-
Add the fungicide working solutions to the molten agar to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). The final solvent concentration (e.g., DMSO) should be consistent across all plates, including the control, and should not exceed a level that affects fungal growth (typically <1% v/v).[9]
-
Pour the amended agar into sterile petri dishes (e.g., 90 mm diameter) and allow them to solidify.
-
-
Inoculation:
-
From the margin of an actively growing, pure culture of the fungal isolate, take a mycelial plug using a sterile cork borer (e.g., 4-5 mm diameter).[10]
-
Place the mycelial plug, mycelium-side down, onto the center of each fungicide-amended plate and the control plate.[10]
-
Typically, 3-4 replicate plates are used for each fungicide concentration per isolate.
-
-
Incubation:
-
Incubate the plates in the dark at the optimal growth temperature for the specific fungus (e.g., 20-25°C).
-
Incubate until the mycelial growth in the control plate has reached a substantial diameter (e.g., 70-80% of the plate diameter).
-
-
Data Collection and Analysis:
-
Measure the colony diameter in two perpendicular directions for each plate and calculate the average diameter.[10]
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent-only control using the formula: % Inhibition = 100 * [(Diameter_control - Diameter_treatment) / Diameter_control]
-
The EC50 value (the concentration of fungicide that inhibits growth by 50%) is determined by performing a probit or log-logistic regression analysis of the percent inhibition against the logarithm of the fungicide concentration using statistical software.[11][12]
-
Workflow for Fungicide Sensitivity Testing and Resistance Characterization
The following diagram outlines the typical workflow from sample collection to the characterization of resistance mechanisms.
Caption: Experimental workflow for identifying fungicide resistance and its molecular basis.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi [online-rpd.org]
- 4. Mutations in Sdh Gene Subunits Confer Different Cross-Resistance Patterns to SDHI Fungicides in Alternaria alternata Causing Alternaria Leaf Spot of Almond in California - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. researchgate.net [researchgate.net]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in Botrytis cinerea and Development of Molecular Diagnostic Tools for SDHI Resistance Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Genotypic and phenotypic characterization of resistance to fenhexamid, carboxin, and, prochloraz, in Botrytis cinerea isolates collected from cut roses in Colombia [frontiersin.org]
Evaluating the Safety Profile of 1,3-Dimethyl-1H-pyrazole-5-carboxamide for Agricultural Applications: A Comparative Guide
The increasing demand for sustainable agricultural practices has necessitated a thorough evaluation of the safety profiles of synthetic fungicides. This guide provides a comparative analysis of the potential safety profile of 1,3-Dimethyl-1H-pyrazole-5-carboxamide and related pyrazole derivatives against alternative fungicidal approaches. Due to a lack of comprehensive, publicly available safety data specifically for this compound in agricultural applications, this guide synthesizes information from safety data sheets (SDS) of structurally similar compounds and relevant toxicological studies on the broader class of pyrazole-based fungicides. This information is contrasted with the known safety attributes of alternative, more eco-friendly fungicidal methods.
Modern agriculture faces the ongoing challenge of controlling fungal diseases that threaten crop yield and quality, leading to significant economic losses.[1][2] Synthetic fungicides, including those from the pyrazole chemical class, are widely used to manage these threats.[3][4][5] However, concerns regarding their potential impact on human health and the environment have grown, prompting research into safer alternatives.[2][6][7]
Comparative Safety Data
The following tables summarize the known hazards of pyrazole derivatives, based on available SDS and toxicological research, and compare them with the general safety characteristics of alternative fungicides.
Table 1: Hazard Profile of Pyrazole Derivatives
| Hazard Category | 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid[8] | Other Pyrazole Derivatives |
| Acute Oral Toxicity | Not classified, but general pyrazoles can be harmful if swallowed.[9] | Harmful if swallowed.[9] |
| Skin Corrosion/Irritation | Causes skin irritation.[8][10] | Causes skin irritation.[10] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[8][10] | Causes serious eye irritation.[10] |
| Carcinogenicity | No data available. | Some nitrogen-containing heterocyclic compounds, including pyrazole, are linked to carcinogenicity.[11][12] |
| Mutagenicity | No data available. | Some pyrazole derivatives have been suggested to have mutagenic potential. |
| Reproductive Toxicity | No data available. | May damage fertility or the unborn child.[9] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[9] | Can cause depression of the central nervous system.[11] |
| Environmental Hazards | Discharge into the environment must be avoided.[13] | Fungicide runoff can negatively affect freshwater environments.[2] Generally, fungicides can be toxic to a broad range of non-target organisms.[3][6] |
Table 2: Comparative Overview of Fungicidal Approaches
| Feature | Pyrazole-Based Fungicides (Synthetic) | Natural Alternatives (e.g., Plant Extracts, Biologicals) |
| Efficacy | Often high and broad-spectrum.[5][6] | Variable, may be more specific to certain pathogens.[7] |
| Human Health Risk | Potential for acute and chronic toxicity, including irritation, organ damage, and potential long-term effects.[2][9][11] | Generally lower risk, though some natural compounds can be toxic and require safety assessment.[6] |
| Environmental Impact | Risk of persistence, bioaccumulation, and toxicity to non-target organisms.[2][3][6] | Generally more biodegradable and less harmful to non-target species.[7] |
| Resistance Development | A significant concern with single-site mode of action fungicides.[5][7] | Can be less prone to resistance due to multiple modes of action.[7] |
| Regulatory Scrutiny | High, with extensive data requirements for registration.[4] | Varies, but generally perceived as more favorable. |
Experimental Protocols for Safety Assessment
A comprehensive safety evaluation of an agricultural fungicide involves a battery of standardized tests. The following are key experimental protocols relevant to the hazards identified for pyrazole-based compounds.
Acute Oral Toxicity (OECD Guideline 423) This test provides information on the health hazards likely to arise from a short-term oral exposure to a substance.
-
Test Animals: Typically rats are used.
-
Procedure: A single dose of the substance is administered to fasted animals via gavage. A stepwise procedure is used, usually starting with three animals of a single sex, to determine the dose that causes mortality. Observations of effects and mortality are recorded for at least 14 days.
Dermal Irritation/Corrosion (OECD Guideline 404) This test assesses the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.
-
Test Animals: Typically albino rabbits are used.
-
Procedure: A small amount of the test substance is applied to a shaved patch of skin and covered with a gauze patch for a specified period. The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals.
Eye Irritation/Corrosion (OECD Guideline 405) This test evaluates the potential of a substance to cause damage to the eye.
-
Test Animals: Typically albino rabbits are used.
-
Procedure: A small amount of the test substance is applied into one eye of the test animal. The eye is then observed for signs of irritation, such as redness, swelling, and discharge, at specific intervals.
In Vitro Mitochondrial Toxicity Assay Given that some pyrazole derivatives have been shown to inhibit mitochondrial respiration, this is a crucial in vitro test.[14][15][16]
-
Methodology: Cellular respiration in cultured cells (e.g., rat hepatocytes) is measured after exposure to the test compound. A dose-dependent inhibition of oxygen consumption would indicate mitochondrial toxicity.[14][15]
Visualizing Safety Evaluation and Comparison
The following diagrams illustrate the logical workflow for safety assessment and a comparative overview of the different fungicidal approaches.
Caption: A generalized workflow for the safety evaluation of agricultural chemicals.
Caption: A comparative overview of synthetic vs. natural fungicides.
Conclusion
In contrast, natural alternatives, such as plant extracts and microbial-based fungicides, are generally considered to have a more favorable safety profile, being more biodegradable and posing a lower risk to non-target species.[7] Their efficacy can be more variable, and further research is often needed to optimize their application.
For researchers and drug development professionals, the evaluation of any new fungicide, including this compound, must involve a comprehensive suite of toxicological and ecotoxicological studies. The data presented here for related compounds should serve as a cautionary guide, highlighting the critical need for thorough, compound-specific safety assessment before any agricultural application can be considered. The development of safer, more sustainable alternatives remains a key priority for the future of agriculture.
References
- 1. Evaluation of innovative promising fungicide from nitropyrazolone class: effects on phytopathogens and non-target organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lordslibrary.parliament.uk [lordslibrary.parliament.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dimensions of Fungicide Regulations, Use Management, and Risk Assessment - The Role of Plant Agricultural Practices on Development of Antimicrobial Resistant Fungi Affecting Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Role of Fungicide Use in Food Safety and Security - The Role of Plant Agricultural Practices on Development of Antimicrobial Resistant Fungi Affecting Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researcherslinks.com [researcherslinks.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.monash.edu [research.monash.edu]
- 16. researchgate.net [researchgate.net]
head-to-head comparison of different synthetic routes to 1,3-Dimethyl-1H-pyrazole-5-carboxamide
For researchers, scientists, and drug development professionals, the efficient synthesis of target molecules is a cornerstone of successful research and development. This guide provides a detailed head-to-head comparison of the primary synthetic strategies for producing 1,3-Dimethyl-1H-pyrazole-5-carboxamide, a valuable building block in medicinal chemistry.
Two principal synthetic strategies have been identified for the preparation of this compound. The most prevalent approach, which we will refer to as Route A , involves the initial construction of the pyrazole ring system, followed by the introduction of the amide functionality. A less common alternative, Route B , entails the formation of an acyclic amide precursor which is then cyclized to form the target pyrazole. This guide will delve into the experimental protocols and quantitative data associated with variations of Route A, the most well-documented pathway.
Route A: Pyrazole Ring Construction Followed by Amidation
This strategy is a versatile and widely adopted method for synthesizing a variety of pyrazole-5-carboxamides.[1] The synthesis begins with the formation of a pyrazole-5-carboxylate ester, which is then converted to the desired carboxamide.
Step 1: Synthesis of Ethyl 1,3-Dimethyl-1H-pyrazole-5-carboxylate
The key intermediate, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, is synthesized via a two-step process involving a condensation reaction followed by a cyclization reaction.[2]
Experimental Protocol:
Part 1: Preparation of the Intermediate
-
Ethanol, sodium ethoxide, and diethyl oxalate are mixed in a reaction vessel and the temperature is reduced to 5-15 °C.[2]
-
Acetone is slowly added dropwise to the reaction mixture, maintaining the internal temperature at or below 15 °C.[2]
-
The reaction is allowed to proceed for 24 hours.[2]
-
The reaction solution is then slowly added to ice water, and the pH is adjusted to 2-3 with acetic acid.[2]
Part 2: Cyclization to Form the Pyrazole Ring
-
The intermediate from the first step is dissolved in DMF, and the solution is cooled to 5-15 °C.[2]
-
A 40% solution of methylhydrazine is slowly added dropwise, keeping the internal temperature at or below 15 °C.[2]
-
After the addition is complete, the mixture is heated to 40-50 °C and maintained at this temperature for 6-8 hours.[2]
-
The crude product is obtained by concentrating the reaction solution under reduced pressure.[2]
-
Purification via vacuum rectification yields the final product.[2]
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Yield | 88.1% | [2] |
| Purity (Gas Phase) | 98% | [2] |
| Reaction Time (Part 1) | 24 hours | [2] |
| Reaction Time (Part 2) | 6-8 hours | [2] |
| Temperature (Part 1) | ≤ 15 °C | [2] |
| Temperature (Part 2) | 40-50 °C | [2] |
Step 2: Conversion of the Ester to the Carboxamide
There are two primary sub-strategies for converting the ethyl ester to the final carboxamide:
-
Route A1: Hydrolysis of the ester to the corresponding carboxylic acid, followed by amidation.
-
Route A2: Direct amidation of the ester.
Route A1: Hydrolysis and Subsequent Amidation
Experimental Protocol:
Part 1: Hydrolysis of Ethyl 1,3-Dimethyl-1H-pyrazole-5-carboxylate
-
Dissolve the pyrazole ester in a mixture of THF and water.
-
Add sodium hydroxide or lithium hydroxide (typically 1.5-3.0 equivalents).
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) for 4-12 hours, monitoring by TLC.
-
After completion, cool the mixture in an ice bath and acidify to pH 2-3 with 1M HCl to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration and wash with cold water.
Part 2: Amidation of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
-
Suspend the pyrazole-5-carboxylic acid in an anhydrous solvent like DCM.
-
Add a catalytic amount of DMF and cool to 0 °C.
-
Add an activating agent such as oxalyl chloride or thionyl chloride dropwise and stir for 1-3 hours at room temperature to form the acid chloride.
-
In a separate flask, dissolve ammonia (or an amine) and a base like triethylamine in anhydrous DCM and cool to 0 °C.
-
Add the amine solution dropwise to the acid chloride solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by flash column chromatography or recrystallization.
Route A2: Direct Amidation of Ethyl 1,3-Dimethyl-1H-pyrazole-5-carboxylate
Experimental Protocol:
-
Dissolve the ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in a suitable solvent.
-
Add a source of ammonia (e.g., a solution of ammonia in an alcohol or aqueous ammonia).
-
The reaction may be heated, potentially under pressure in a sealed vessel, to drive the amidation.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
After completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Comparison for Amidation Strategies:
| Parameter | Route A1 (Hydrolysis then Amidation) | Route A2 (Direct Amidation) |
| Overall Yield | Typically good to high, but involves two steps. | Can be efficient, but may require forcing conditions. |
| Reaction Steps | 2 | 1 |
| Reagents | Base (NaOH/LiOH), Acid (HCl), Activating Agent (SOCl₂/Oxalyl Chloride), Base (Triethylamine) | Ammonia source |
| Conditions | Mild to moderate temperatures for hydrolysis and amidation. | May require elevated temperatures and pressure. |
| Intermediates | Isolable carboxylic acid. | None |
| Purity | Purification of the intermediate can lead to a purer final product. | May have unreacted starting material or byproducts requiring careful purification. |
Comparison Summary and Workflow
The "ring-first" approach (Route A) is a robust and well-established method for the synthesis of this compound. The choice between a two-step hydrolysis/amidation sequence (Route A1) and a one-step direct amidation (Route A2) for the final conversion will depend on factors such as the desired purity, available equipment (for reactions under pressure), and the overall time and cost considerations. Route A1 offers more control and potentially higher purity due to the isolation of the carboxylic acid intermediate, while Route A2 is more atom-economical with fewer steps.
Below is a diagram illustrating the logical workflow of the discussed synthetic routes.
Caption: Synthetic pathways to this compound.
References
- 1. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
benchmarking the performance of novel pyrazole insecticides against commercial standards
For Researchers, Scientists, and Drug Development Professionals
The relentless arms race between humans and insect pests necessitates the continuous development of novel insecticides with improved efficacy, selectivity, and environmental profiles. Pyrazole-based insecticides have emerged as a significant class of neurotoxic agents, with fipronil being a prominent commercial example. This guide provides a comprehensive performance benchmark of novel pyrazole insecticides against established commercial standards, supported by experimental data and detailed protocols to aid in the research and development of next-generation crop protection agents.
Performance Benchmarks: A Quantitative Comparison
The efficacy of novel pyrazole insecticides is critically evaluated through laboratory bioassays and field trials. The following tables summarize key performance indicators, primarily focusing on Lethal Concentration (LC50) values, which represent the concentration of an insecticide that is lethal to 50% of a test population. Lower LC50 values indicate higher toxicity to the target pest.
Table 1: Laboratory Bioassay Performance of Novel Pyrazole Derivatives Against Lepidopteran Pests
| Novel Compound/Derivative | Target Pest | LC50 (mg/L) | Commercial Standard | LC50 (mg/L) | Citation |
| N-Pyridylpyrazole Thiazole Derivative (7g) | Plutella xylostella (Diamondback Moth) | 5.32 | Indoxacarb | 5.01 | [1][2] |
| Spodoptera exigua (Beet Armyworm) | 6.75 | Indoxacarb | Not specified in study | [1][2] | |
| Spodoptera frugiperda (Fall Armyworm) | 7.64 | Indoxacarb | Not specified in study | [1][2] | |
| [4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4,5,7-tetra-hydro-6H-pyrazolo[3,4-d]pyrimidin-6-ylidene] cyanamide (2) | Spodoptera littoralis (Cotton Leafworm) - 2nd Instar | 0.553 | Not specified in study | Not specified in study | |
| Spodoptera littoralis (Cotton Leafworm) - 4th Instar | 1.28 | Not specified in study | Not specified in study | ||
| Pyrazoline Derivatives | Heliothis virescens (Tobacco Budworm) | Efficacy confirmed | Not specified in study | Not specified in study | [3] |
| Plutella xylostella (Diamondback Moth) | Efficacy confirmed | Not specified in study | Not specified in study | [3] | |
| Spodoptera frugiperda (Fall Armyworm) | Efficacy confirmed | Not specified in study | Not specified in study | [3] |
Table 2: Laboratory Bioassay Performance of Novel Pyrazole and Imidazolone Compounds Against Various Pests
| Novel Compound/Derivative | Target Pest | LC50 (µg/mL) | Commercial Standard | LC50 (µg/mL) | Citation |
| Pyrazole Derivative (9) | Plodia interpunctella (Indian Meal Moth) | Lower than Thiamethoxam | Thiamethoxam | Not specified in study | [4] |
| Pyrazole Derivative (17) | Plodia interpunctella (Indian Meal Moth) | Lower than Thiamethoxam | Thiamethoxam | Not specified in study | [4] |
| Imidazole Derivative (5) | Nilaparvata lugens (Brown Planthopper) | Lower than Thiamethoxam | Thiamethoxam | Not specified in study | [4] |
Table 3: Field Trial Performance of Fipronil Formulations Against Crop Pests
| Insecticide Formulation | Target Pest | Crop | Efficacy Metric | Result | Commercial Standard(s) | Result | Citation |
| Fipronil 80WG (40 g a.i./ha) | Scelodonta strigicollis (Flea Beetle) | Grapes | % Reduction in Leaf Damage | 80.5 - 80.8% | Chlorpyriphos 20EC, Dimethoate 30EC | Less effective | [5] |
| % Reduction in Population | 86.7 - 87.1% | [5] | |||||
| Fipronil 80WG (50 g a.i./ha) | Scelodonta strigicollis (Flea Beetle) | Grapes | % Reduction in Leaf Damage | 83.2 - 83.8% | Chlorpyriphos 20EC, Dimethoate 30EC | Less effective | [5] |
| % Reduction in Population | 81.6 - 82.1% | [5] | |||||
| Fipronil 40% + Imidacloprid 40% WG (125 g a.i./ha) | Amrasca biguttula biguttula (Leafhopper) & Thrips tabaci (Thrips) | Cotton | Pest Incidence | Significantly minimum | Fipronil 5% SC, Imidacloprid 17.8 SL | Less effective | [6] |
Mechanism of Action: Targeting the Insect Nervous System
Phenylpyrazole insecticides, including fipronil and many novel derivatives, act as potent neurotoxins. Their primary mode of action is the blockade of GABA (gamma-aminobutyric acid)-gated chloride channels in the central nervous system of insects. GABA is an inhibitory neurotransmitter, and its binding to the GABA receptor opens chloride channels, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. By blocking these channels, pyrazole insecticides prevent the influx of chloride ions, which results in hyperexcitation of the nervous system, leading to convulsions, paralysis, and ultimately, the death of the insect.
Caption: Signaling pathway of pyrazole insecticides.
Experimental Protocols
Standardized and rigorous experimental protocols are paramount for generating reliable and comparable data on insecticide efficacy. The following outlines the methodologies for key experiments.
Laboratory Bioassays: Larval Toxicity
Objective: To determine the concentration-mortality response of insect larvae to novel pyrazole insecticides.
Materials:
-
Test insects (e.g., 3rd instar larvae of Plutella xylostella)
-
Novel pyrazole insecticide and commercial standard (technical grade)
-
Solvent (e.g., acetone)
-
Distilled water with a non-ionic surfactant (e.g., Triton X-100)
-
Petri dishes or multi-well plates
-
Leaf discs (from host plant, e.g., cabbage) or artificial diet
-
Micropipettes
-
Environmental chamber (controlled temperature, humidity, and photoperiod)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the novel pyrazole and commercial standard insecticides in a suitable solvent.
-
Preparation of Test Solutions: Create a series of dilutions from the stock solutions with distilled water containing a surfactant to achieve a range of concentrations. An untreated control (water + surfactant) must be included.
-
Treatment Application:
-
Leaf-Dip Bioassay: Dip leaf discs into the test solutions for a specified time (e.g., 10-30 seconds) and allow them to air dry.
-
Diet Incorporation: Incorporate the test solutions into the artificial diet at various concentrations.
-
-
Insect Exposure: Place the treated leaf discs or diet into the petri dishes or wells. Introduce a known number of larvae (e.g., 10-20) into each replicate.
-
Incubation: Maintain the bioassay units in an environmental chamber under controlled conditions (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod).
-
Mortality Assessment: Record larval mortality at specified time intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: Correct for control mortality using Abbott's formula if necessary. Calculate LC50 values and their 95% confidence intervals using probit analysis.
Field Trials: Efficacy Evaluation
Objective: To evaluate the performance of novel pyrazole insecticides under real-world agricultural conditions.
Materials:
-
Novel pyrazole insecticide formulation and commercial standard formulation
-
Spraying equipment (e.g., backpack sprayer)
-
Plot markers
-
Data collection tools (e.g., notebooks, electronic devices)
Procedure:
-
Experimental Design: Select a suitable field with a natural infestation of the target pest. Design the trial using a randomized complete block design with a minimum of four replicates per treatment. Treatments should include the novel insecticide at various application rates, a commercial standard, and an untreated control.
-
Plot Establishment: Mark out individual plots of a specified size (e.g., 5m x 5m) with buffer zones between plots to prevent spray drift.
-
Pre-Treatment Sampling: Assess the initial pest population density in each plot before insecticide application.
-
Insecticide Application: Apply the insecticide formulations to the designated plots according to the manufacturer's recommendations, ensuring uniform coverage.
-
Post-Treatment Sampling: Monitor the pest population and crop damage at regular intervals after application (e.g., 3, 7, and 14 days).
-
Data Collection: Record the number of live pests per plant or per unit area and assess the level of crop damage using a standardized rating scale.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments. Calculate the percentage reduction in the pest population for each treatment compared to the untreated control.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel pyrazoline insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide’s activities against targeting Plodia interpunctella and nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,3-Dimethyl-1H-pyrazole-5-carboxamide: A Step-by-Step Guide
For Immediate Release
Immediate Safety and Hazard Profile
Before handling or disposing of 1,3-Dimethyl-1H-pyrazole-5-carboxamide, it is crucial to be aware of the potential hazards. Based on data from similar pyrazole derivatives, this compound may cause skin and serious eye irritation.[1] Always handle this chemical in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE).
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Code (Anticipated) | Required Personal Protective Equipment (PPE) |
| Skin Irritation | H315 | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Irritation | H319 | Safety goggles or face shield |
| Respiratory Irritation | H335 | Use in a chemical fume hood or with a NIOSH-approved respirator |
| Harmful if Swallowed | H302 | Do not eat, drink, or smoke when handling |
Spill Management Protocol
In the event of a spill, immediate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Clear the area of all non-essential personnel and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust.[1] For liquid spills, use an inert absorbent material like vermiculite or sand.
-
Clean-up: Collect the contained material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[2]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and wash with soap and water.
-
Disposal of Spill Debris: All contaminated materials must be disposed of as hazardous waste.
Proper Disposal Procedure
The disposal of this compound must be conducted in strict accordance with federal, state, and local hazardous waste regulations. The safest and recommended approach is to use a licensed hazardous waste management facility.[2]
Step 1: Waste Identification and Classification
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1] Given the characteristics of similar pyrazole compounds, this compound waste should be managed as hazardous.
Step 2: Waste Collection and Labeling
Collect the waste in a compatible, sealed, and clearly labeled container.[3] The label must include:
-
"Hazardous Waste"
-
The chemical name: "this compound"
-
Any other information required by your institution or local regulations.
Step 3: Storage
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][3]
Step 4: Professional Disposal
Arrange for the collection and disposal of the hazardous waste through a licensed environmental services company. Always follow their specific instructions for packaging and transportation.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,3-Dimethyl-1H-pyrazole-5-carboxamide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,3-Dimethyl-1H-pyrazole-5-carboxamide. The following procedures are based on best practices for handling related pyrazole derivatives and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound to prevent skin and eye contact, inhalation, and ingestion.
Primary Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
Personal Protective Equipment Summary:
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields | Must meet national standards (e.g., ANSI Z87.1 in the US, EN166 in Europe).[7][9] |
| Chemical Goggles | Recommended for enhanced protection against splashes.[9] Should be worn when there is a risk of splashing.[10] | |
| Face Shield | To be used in conjunction with safety glasses or goggles for maximum protection, especially when handling larger quantities or during vigorous reactions.[9][10] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended. Inspect gloves for integrity before each use and dispose of contaminated gloves properly.[2][9] Double gloving is required for enhanced protection.[10] |
| Body Protection | Laboratory Coat | Standard practice for all laboratory work.[9] |
| Impervious Clothing | Recommended to prevent skin contact, such as a chemically resistant apron or coveralls.[9] | |
| Respiratory Protection | NIOSH-approved Respirator | May be required for handling large quantities or if engineering controls are not sufficient. Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[11][12] |
Experimental Protocols
Standard Operating Procedure for Handling:
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly. Gather all necessary PPE and have it readily available. Ensure an eyewash station and safety shower are accessible.[1][3]
-
Weighing and Transferring: Conduct all weighing and transferring of the solid compound within the fume hood to prevent inhalation of dust particles. Use appropriate tools (e.g., spatulas, weighing paper) to minimize dust generation.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Running Reactions: Keep all reaction vessels containing the compound within the fume hood. Ensure the setup is secure.
-
Post-Handling: After handling, decontaminate the work area thoroughly. Wash hands and any exposed skin with soap and water.[1][2]
Spill Response:
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Alert: Notify your supervisor and any colleagues in the vicinity.
-
Assess: If the spill is small and you are trained to handle it, proceed with cleanup. For large spills, contact your institution's environmental health and safety department.
-
Contain: For solid spills, carefully sweep up the material and place it in a sealed container for disposal.[1] For liquid spills, use an inert absorbent material.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.[2][5]
Disposal Plan:
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.[2][5] Follow your institution's and local regulations for the final disposal of chemical waste. Do not dispose of this chemical down the drain or in regular trash.
Visual Safety Guides
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. gerpac.eu [gerpac.eu]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
